molecular formula C10H12ClNO2 B1668850 Chlorpropham CAS No. 101-21-3

Chlorpropham

Numéro de catalogue: B1668850
Numéro CAS: 101-21-3
Poids moléculaire: 213.66 g/mol
Clé InChI: CWJSHJJYOPWUGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992)
Chlorpropham is a carbamate ester that is the isopropyl ester of 3-chlorophenylcarbamic acid. It has a role as a herbicide and a plant growth retardant. It is a carbamate ester, a member of benzenes and a member of monochlorobenzenes.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
A carbamate that is used as an herbicide and as a plant growth regulator.

Propriétés

IUPAC Name

propan-2-yl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
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InChI Key

CWJSHJJYOPWUGX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)Cl
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Molecular Formula

C10H12ClNO2
Record name ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE
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DSSTOX Substance ID

DTXSID7020764
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Molecular Weight

213.66 g/mol
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Physical Description

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS.
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Boiling Point

477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor)
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Density

1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³
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Vapor Pressure

2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure)
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Color/Form

Colorless solid, Light-tan powder, Light brown crystalline solid

CAS No.

101-21-3
Record name ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE
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Melting Point

106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C
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Foundational & Exploratory

Chlorpropham's Disruption of Plant Mitosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpropham (CIPC), a carbamate herbicide and plant growth regulator, exerts its primary phytotoxic effects by disrupting the process of mitosis in plant cells. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's antimitotic activity. Through a comprehensive review of existing literature, this document details the herbicide's impact on microtubule dynamics, spindle formation, and cell cycle progression. Quantitative data on its efficacy, detailed experimental protocols for its study, and diagrams of the implicated cellular pathways are presented to offer a thorough resource for researchers in plant biology, weed science, and drug development.

Introduction

This compound (isopropyl N-(3-chlorophenyl)carbamate) has been widely utilized in agriculture as a pre-emergence herbicide and a post-harvest sprout suppressant, particularly for potatoes.[1][2] Its efficacy stems from its potent ability to inhibit cell division in the meristematic tissues of plants.[3] Understanding the precise mechanism of action at the cellular and molecular level is crucial for optimizing its use, developing new herbicidal compounds, and assessing its potential applications in other fields, such as cancer research, due to the conserved nature of the mitotic machinery. This guide synthesizes the current understanding of this compound's interaction with the plant mitotic apparatus.

Core Mechanism of Action: Microtubule Disruption

The primary target of this compound in plant cells is the microtubule cytoskeleton, a dynamic network of protein filaments essential for various cellular processes, including cell division.[1][4] this compound disrupts mitosis by interfering with the normal dynamics and organization of microtubules, leading to a cascade of cytological abnormalities.[5]

Impact on Microtubule Organization and Dynamics

This compound has been shown to cause a significant disorganization of microtubule arrays in plant cells.[1] In treated cells, microtubules can appear sparse, fragmented, and lack a defined orientation.[1] This disruption affects all major microtubule structures involved in mitosis:

  • Preprophase Band (PPB): The PPB, a dense ring of microtubules that predicts the future division plane, fails to form correctly in the presence of this compound.[1]

  • Mitotic Spindle: The formation of a functional bipolar mitotic spindle is severely impaired. Instead of a well-defined spindle, cells often exhibit abnormal, multipolar spindles or a complete lack of organized spindle fibers.[1][6]

  • Phragmoplast: The phragmoplast, a microtubule structure that guides the formation of the new cell wall during cytokinesis, is also disrupted, leading to incomplete or misplaced cell plates.[1]

The precise molecular interaction leading to this disruption is believed to involve either a direct interaction with tubulin subunits or an interference with Microtubule Organizing Centers (MTOCs).[1][7] Evidence suggests that this compound may bind to β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[1]

Consequence on Cell Cycle Progression

The disruption of microtubule-dependent processes leads to a potent arrest of the cell cycle. Plant cells treated with this compound are typically arrested in a prometaphase-like state.[1] This arrest is characterized by condensed chromosomes that fail to align at the metaphase plate due to the absence of a functional spindle. Prolonged exposure to this compound can result in various nuclear and cellular abnormalities, including:

  • Polyploidy: Cells may undergo DNA replication without subsequent cell division, leading to an increase in chromosome number.[1]

  • Binucleate and Multinucleate Cells: Failure of cytokinesis due to a defective phragmoplast can result in cells containing two or more nuclei.[1][3]

  • Incomplete Cell Walls: The malformation of the phragmoplast leads to the formation of incomplete or fragmented cell walls.[1]

Quantitative Data on this compound's Mitotic Disruption

The following table summarizes quantitative data gathered from various studies on the effects of this compound on plant mitosis. It is important to note that the effective concentrations can vary depending on the plant species, tissue type, and experimental conditions.

ParameterPlant SpeciesConcentrationEffectReference
Mitotic Index Allium cepaDose-dependentDecrease in mitotic index with increasing concentration.[8]
Mitotic Index Triticum aestivumNot specifiedNegative impact on mitotic index.[1]
Microtubule Integrity Triticum aestivum50 µMComplete absence of detectable microtubules.[1]
Cell Cycle Arrest VariousMicromolar rangeArrest at a prometaphase-like state.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on plant mitosis.

Immunofluorescence Microscopy of Microtubules in Root Tip Cells

This protocol is adapted from established methods for visualizing microtubule arrays in plant cells.[9][10][11][12]

Objective: To visualize the effects of this compound on the organization of microtubule arrays in plant root tip cells.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, Triticum aestivum)

  • This compound stock solution (in DMSO)

  • Microtubule stabilizing buffer (MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Cellulase and Pectolyase

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., FITC-conjugated goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Treatment: Germinate seeds and grow seedlings hydroponically. Treat seedlings with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 8-24 hours).

  • Fixation: Excise root tips and fix them in freshly prepared 4% (w/v) PFA in MTSB for 1 hour at room temperature.

  • Permeabilization: Wash the root tips with MTSB. Permeabilize the cell walls by incubating in a solution of 1% (v/v) Triton X-100 in MTSB for 1 hour.

  • Enzymatic Digestion: Digest the cell walls by incubating the root tips in an enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB) for 30-60 minutes.

  • Squashing: Gently squash the root tips onto a poly-L-lysine coated microscope slide.

  • Immunolabeling:

    • Block the samples with 3% (w/v) BSA in MTSB for 1 hour.

    • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with MTSB.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.

    • Wash three times with MTSB.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 10 minutes.

    • Mount the samples in antifade medium.

  • Microscopy: Observe the samples using a fluorescence or confocal microscope.

In Vitro Tubulin Polymerization Assay

This protocol is based on established methods for monitoring microtubule assembly in vitro.[13][14]

Objective: To determine the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified plant tubulin

  • This compound stock solution (in DMSO)

  • GTP solution

  • Microtubule polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Glycerol

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Preparation: Prepare a reaction mixture containing tubulin, polymerization buffer, and glycerol on ice.

  • Treatment: Add various concentrations of this compound (and a DMSO vehicle control) to the reaction mixture.

  • Initiation: Initiate polymerization by adding GTP and incubating the mixture at 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time.

  • Data Analysis: Plot the absorbance/fluorescence as a function of time to generate polymerization curves. Analyze parameters such as the lag phase, polymerization rate, and steady-state polymer mass.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis in plant tissues.[15][16][17][18][19]

Objective: To quantify the proportion of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Plant root tips

  • This compound stock solution (in DMSO)

  • Nuclei isolation buffer

  • Propidium iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Treatment: Treat seedlings with this compound as described in section 4.1.

  • Nuclei Isolation:

    • Excise root tips and chop them finely with a razor blade in ice-cold nuclei isolation buffer.

    • Filter the homogenate through a nylon mesh to remove debris.

    • Centrifuge the filtrate to pellet the nuclei.

  • Staining:

    • Resuspend the nuclear pellet in staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained nuclei using a flow cytometer.

    • Collect data on the fluorescence intensity of individual nuclei.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Molecular Interactions

While the primary mechanism of this compound is the physical disruption of microtubules, this action likely intersects with cellular signaling pathways that regulate mitosis.

Potential Interaction with the Spindle Assembly Checkpoint (SAC)

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase.[20][21] The widespread chromosomal mis-segregation and mitotic arrest observed in this compound-treated cells suggest a potential activation of the SAC. However, the ultimate failure to maintain a prolonged arrest and the subsequent entry into aberrant cell cycles (e.g., endoreduplication) indicate that this compound may either bypass or eventually override this checkpoint.

G1 cluster_0 Normal Mitosis cluster_1 This compound Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Assembly Spindle_Malformation Spindle Malformation Prophase->Spindle_Malformation Inhibition Anaphase Anaphase Metaphase->Anaphase SAC Satisfied Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Microtubule_Disruption->Spindle_Malformation SAC_Activation SAC Activation Spindle_Malformation->SAC_Activation Mitotic_Arrest Prometaphase Arrest SAC_Activation->Mitotic_Arrest Aberrant_Exit Aberrant Mitotic Exit Mitotic_Arrest->Aberrant_Exit Polyploidy Polyploidy/ Binucleate Cells Aberrant_Exit->Polyploidy

This compound's interference with the mitotic progression.
Cyclin-Dependent Kinase (CDK) Activity

The progression through the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs).[22][23][24][25][26] The mitotic arrest induced by this compound is likely associated with sustained activity of M-phase promoting CDKs. The eventual aberrant exit from mitosis could be due to a delayed and disorganized inactivation of these kinases. Further research is needed to elucidate the direct or indirect effects of this compound on the activity of specific plant CDKs and their regulatory cyclins.

G2 cluster_0 Normal Cell Cycle Progression cluster_1 This compound's Potential Effect G2_M_CDK G2/M CDK-Cyclin Complex APC_C Anaphase-Promoting Complex (APC/C) G2_M_CDK->APC_C Activation Cyclin_Degradation Cyclin Degradation APC_C->Cyclin_Degradation Ubiquitination Mitotic_Exit Mitotic Exit Cyclin_Degradation->Mitotic_Exit This compound This compound Sustained_CDK_Activity Sustained G2/M CDK Activity This compound->Sustained_CDK_Activity Indirect Effect via Spindle Disruption APC_C_Inhibition APC/C Inhibition? Sustained_CDK_Activity->APC_C_Inhibition Failed_Cyclin_Degradation Failed Cyclin Degradation APC_C_Inhibition->Failed_Cyclin_Degradation Mitotic_Arrest Mitotic Arrest Failed_Cyclin_Degradation->Mitotic_Arrest

Hypothesized effect of this compound on CDK activity.

Conclusion

This compound acts as a potent mitotic inhibitor in plants by primarily targeting the organization and function of the microtubule cytoskeleton. Its ability to disrupt the formation of the preprophase band, mitotic spindle, and phragmoplast leads to a cascade of events including cell cycle arrest, abnormal chromosome segregation, and failed cytokinesis. The resulting cellular phenotypes of polyploidy and multinucleation are hallmarks of its mode of action. While the direct interaction with tubulin is strongly implicated, further research into its effects on cell cycle signaling pathways, such as the spindle assembly checkpoint and cyclin-dependent kinase regulation, will provide a more complete picture of its antimitotic activity. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further investigate the intricate mechanisms of this compound and to explore its potential in various scientific and industrial applications.

References

Chemical and physical properties of Chlorpropham

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorpropham (CIPC), a member of the carbamate chemical family, is a systemic plant growth regulator and herbicide.[1] It is primarily recognized for its role as a sprout suppressant in stored potatoes and for the preemergence control of various grass and broadleaf weeds in a range of agricultural crops.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is the isopropyl ester of 3-chlorophenylcarbamic acid.[3][4] Its chemical structure consists of a carbamate linkage connecting a meta-chlorinated phenyl ring to an isopropyl group.[4] The technical grade product is typically a white to light brown crystalline solid.[1]

Table 1: Chemical Identification of this compound
IdentifierValueReference
IUPAC Name propan-2-yl N-(3-chlorophenyl)carbamate[3]
Synonyms CIPC, Isopropyl N-(3-chlorophenyl)carbamate, Isopropyl 3-chlorocarbanilate[3][5]
CAS Number 101-21-3[3]
Chemical Formula C10H12ClNO2[3]
Molecular Weight 213.66 g/mol [3]
Table 2: Physicochemical Properties of this compound
PropertyValueConditionsReference
Melting Point 38-41 °C[6]
Boiling Point 247 °C[7]
Density 1.17 g/cm³at 24°C[6]
Vapor Pressure 2.46 x 10⁻² Paat 25°C[6]
Water Solubility 89 mg/Lat 25°C[7]
Solubility in Organic Solvents Readily soluble in alcohols, ketones, esters, and aromatic hydrocarbons.[3]
Log P (Octanol/Water Partition Coefficient) 3.4[6]
pKa 13.3at 20 ± 1°C in 19% ethanol[6]
Stability Stable at temperatures below 100°C; slowly hydrolyzes in acidic and alkaline media.[7]

Mechanism of Action

This compound's primary mode of action is the inhibition of cell division, specifically by disrupting microtubule organization.[7] This interference with mitosis prevents normal cell proliferation, leading to its effects as a plant growth regulator and herbicide.

Chlorpropham_Mechanism_of_Action Figure 1: Simplified Mechanism of Action of this compound This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Leads to Cell_Division Cell Division Microtubule_Assembly->Cell_Division Mitotic_Spindle->Cell_Division Essential for Plant_Growth Plant Growth Inhibition Cell_Division->Plant_Growth

Caption: Simplified diagram of this compound's inhibitory effect on plant cell division.

Experimental Protocols

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Sample This compound (Technical Grade) Purification Purification (e.g., Recrystallization) Sample->Purification Characterization Purity Assessment (e.g., GC, HPLC) Purification->Characterization Melting_Point Melting Point (DSC/Capillary Method) Characterization->Melting_Point Boiling_Point Boiling Point (Distillation) Characterization->Boiling_Point Solubility Solubility (Shake-flask method) Characterization->Solubility LogP Log P (HPLC/Shake-flask method) Characterization->LogP Data_Collection Data Collection Melting_Point->Data_Collection Boiling_Point->Data_Collection Solubility->Data_Collection LogP->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: A generalized workflow for the characterization of this compound's properties.

Melting Point Determination: The melting point of this compound can be determined using standard methods such as capillary melting point apparatus or Differential Scanning Calorimetry (DSC), which also provides information on the heat of fusion.

Solubility Measurement: The shake-flask method is a common technique for determining the solubility of this compound in water and various organic solvents. A saturated solution is prepared by shaking an excess of the compound in the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the filtered solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Octanol-Water Partition Coefficient (Log P) Measurement: The Log P value, a measure of a compound's lipophilicity, can be determined using the shake-flask method or estimated by reverse-phase HPLC. In the shake-flask method, this compound is partitioned between n-octanol and water, and the concentration in each phase is measured to calculate the partition coefficient.

Metabolic Pathways

In animals, this compound is extensively metabolized before excretion. The primary metabolic pathways involve aromatic hydroxylation, oxidation of the isopropyl side chain, and hydrolysis to 3-chloroaniline.

Chlorpropham_Metabolism Figure 3: Simplified Metabolic Pathways of this compound in Animals cluster_pathways Metabolic Transformations cluster_metabolites Primary Metabolites This compound This compound Hydroxylation Aromatic Hydroxylation This compound->Hydroxylation Oxidation Isopropyl Side-Chain Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Hydroxy_this compound p-Hydroxy-chlorpropham Hydroxylation->Hydroxy_this compound Oxidized_Metabolites Oxidized Derivatives Oxidation->Oxidized_Metabolites Chloroaniline 3-Chloroaniline Hydrolysis->Chloroaniline Excretion Excretion (Urine/Feces) Hydroxy_this compound->Excretion Oxidized_Metabolites->Excretion Chloroaniline->Excretion

Caption: Overview of the main metabolic routes of this compound in animal systems.

Studies in rats, lactating goats, and laying hens have shown that this compound is rapidly absorbed and almost completely metabolized.[6] In rats, the major metabolites found in urine are aryl O-sulfate conjugates.[6]

Conclusion

This technical guide provides a summary of the key chemical and physical properties of this compound, its mechanism of action as a mitotic inhibitor, and an overview of the experimental protocols used for its characterization. The provided data and diagrams offer a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or studying this compound.

References

Chlorpropham molecular structure and synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Synthesis Pathways of Chlorpropham

Introduction

This compound, chemically known as isopropyl N-(3-chlorophenyl)carbamate (CIPC), is a synthetic carbamate ester widely recognized for its role as a plant growth regulator and pre-emergent herbicide.[1][2][3] It is extensively used in agriculture, most notably as a post-harvest sprout suppressant for potatoes, thereby extending their shelf life.[1][2][4] This guide provides a detailed overview of its molecular structure and the primary pathways for its chemical synthesis, intended for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Properties

This compound is a member of the carbamate family, characterized by the ester and amide functional groups. The molecule consists of a 3-chlorophenyl group attached to a carbamate linker, which is in turn esterified with an isopropyl group.

Key Identifiers and Physicochemical Properties:

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its chemical and physical characteristics.

PropertyValueReference
IUPAC Name propan-2-yl (3-chlorophenyl)carbamate[1][5][6]
Synonyms CIPC, Isopropyl N-(3-chlorophenyl)carbamate, Isopropyl 3-chlorocarbanilate[1][7][8]
CAS Number 101-21-3[1][9][10]
Chemical Formula C₁₀H₁₂ClNO₂[1][9][11][12][13]
Molecular Weight 213.66 g/mol [1][7][9][12][13]
Appearance Beige to brown solid[1][3][10]
Melting Point 41 to 42 °C[1][10]
Boiling Point 251.1 °C at 760 mmHg[10]
Density 1.18 g/cm³[1]
Water Solubility 89 mg/L (at 25 °C)[3][14]
Canonical SMILES CC(C)OC(=O)NC1=CC(=CC=C1)Cl[10][11]
InChI Key CWJSHJJYOPWUGX-UHFFFAOYSA-N[1][9]

Synthesis Pathways

The industrial production of this compound is primarily achieved through two main synthetic routes. Both methods are efficient for large-scale production. A more recent, environmentally friendlier method utilizing selenium catalysis has also been explored.

Pathway 1: Reaction of 3-Chloroaniline with Isopropyl Chloroformate

This is a classical and widely used method for synthesizing phenylcarbamate esters.[2] The synthesis involves the direct condensation of 3-chloroaniline with isopropyl chloroformate.

Experimental Protocol:

  • Preparation: A solution of m-chloroaniline is prepared in a suitable solvent, often in the presence of a base like caustic soda (NaOH) to neutralize the hydrochloric acid byproduct.[15] The purity of the m-chloroaniline raw material is controlled, with isomer content ideally kept below 0.2%.[15]

  • Degassing: Isopropyl chloroformate is subjected to a bubbling degassing treatment under negative pressure at a temperature of 5-40°C to remove residual free phosgene.[15]

  • Reaction: The treated isopropyl chloroformate is added to the m-chloroaniline solution. The reaction proceeds, forming this compound.

  • Work-up and Purification: The pH of the reaction mixture is adjusted to 6-8 with a dilute acid.[15] The mixture is then washed with deionized water, leading to the separation of an oil layer containing the crude this compound.[15] The crude product is dehydrated to yield the final, qualified product with a purity of around 99.5% and a yield of approximately 98%.[15]

G cluster_react A 3-Chloroaniline C This compound A->C p1 B Isopropyl Chloroformate B->C D HCl Base Base (e.g., NaOH) Base->C + p2 p1->p2 Condensation G cluster_react1 cluster_react2 A1 3-Chloroaniline C1 3-Chlorophenyl Isocyanate A1->C1 p1 B1 Phosgene B1->C1 E2 This compound C1->E2 p3 D2 Isopropanol D2->E2 p2 p1->p2 Step 1 p4 p3->p4 Step 2 G cluster_react A 3-Chloroaniline C This compound A->C p1 B Isopropanol B->C CO Carbon Monoxide (CO) CO->C Cat Selenium Catalyst Cat->C Catalyzes p2 p1->p2 One-Pot Synthesis

References

The Journey of Chlorpropham in Soil: A Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Environmental Professionals

The widely used herbicide and potato sprout suppressant, Chlorpropham (CIPC), has been a cornerstone of agricultural practices for decades. However, its environmental persistence, mobility, and the formation of potentially more toxic degradation products necessitate a thorough understanding of its fate and transport in the soil environment. This technical guide provides a comprehensive overview of the key processes governing this compound's behavior in soil, including its degradation, sorption, and mobility. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for environmental risk assessment and the development of safer alternatives.

Degradation of this compound in Soil: A Tale of Microbial Action

The persistence of this compound in soil is primarily dictated by microbial degradation. The compound is considered to be moderately persistent, with its half-life (DT50) in soil varying significantly depending on environmental conditions.[1] Under aerobic conditions, this compound is primarily transformed through the hydrolysis of its ester linkage, yielding 3-chloroaniline (3-CA) and isopropanol.[1] This process is predominantly mediated by a diverse range of soil microorganisms, including bacteria such as Pseudomonas striata, Flavobacterium sp., Agrobacterium sp., and Achromobacter sp.[1]

Several factors influence the rate of this compound degradation. Temperature plays a crucial role, with degradation being more rapid at higher temperatures. For instance, reported half-lives are approximately 65 days at 15°C, decreasing to 30 days at 29°C.[1] Soil moisture is another critical factor, as it directly impacts microbial activity. While photodegradation and volatilization are not considered significant dissipation pathways for this compound in soil, the presence of a thriving microbial community is paramount for its breakdown.[1]

Quantitative Degradation Data

The following table summarizes the degradation kinetics of this compound in soil under various reported conditions.

Half-Life (DT50) (days)ConditionsReference(s)
<14Silty clay loam and silt loam soils (upper 3 inches), field conditions[2]
30Soil at 29°C[1]
65Soil at 15°C[1]
15% to 30% degradationAerobic conditions after 100 days[3]

Sorption and Mobility: The Tug-of-War for this compound in Soil

The movement of this compound through the soil profile is largely governed by its sorption to soil particles. This process, in turn, is heavily influenced by the soil's organic matter content. This compound exhibits a moderate to low mobility in soil, with reported organic carbon-water partitioning coefficient (Koc) values ranging from 245 to 816 L/kg.[1]

The strength of sorption is directly correlated with the amount of organic matter in the soil. In soils with high organic content, this compound binds more tightly to the soil matrix, reducing its availability for leaching into groundwater. Conversely, in sandy soils with low organic matter, the potential for leaching is higher. Clay content, on the other hand, appears to play a less significant role in the sorption of this compound.

Quantitative Sorption Data

The table below presents the soil sorption coefficients for this compound.

Sorption CoefficientValue (L/kg)Soil Type/ConditionsReference(s)
Koc245 - 816Various soil types[1]

Experimental Protocols: A Framework for Studying this compound's Fate

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a robust framework for investigating the environmental fate of pesticides like this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation in both aerobic and anaerobic soil environments.

Methodology:

  • Soil Selection: A range of representative soils are chosen, characterized by their organic carbon content, pH, clay content, and microbial biomass.

  • Test Substance Application: The test substance, typically radiolabelled this compound, is applied to the soil samples at a rate reflecting the maximum recommended field application.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) for up to 120 days. For anaerobic conditions, the soil is flooded and purged with an inert gas.

  • Sampling and Analysis: At specified intervals, soil samples are collected and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its transformation products.

  • Data Analysis: The rate of degradation (DT50 and DT90) is calculated, and a degradation pathway is proposed.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the sorption and desorption characteristics of a chemical in soil.

Methodology:

  • Soil and Solution Preparation: Several soil types with varying organic carbon content are used. A solution of the test substance (e.g., this compound) in a 0.01 M CaCl2 solution is prepared at different concentrations.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a predetermined equilibration period (e.g., 24 hours) at a constant temperature.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the test substance in the supernatant is measured.

  • Calculation of Sorption: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc) are then determined.

  • Desorption: The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

Analytical Method: LC-MS/MS for this compound and 3-Chloroaniline in Soil

A common and sensitive method for the simultaneous determination of this compound and its primary metabolite, 3-chloroaniline, in soil is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

  • Extraction: A representative soil sample is extracted with an organic solvent, such as acetonitrile, often with the aid of sonication.

  • Clean-up: The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Analysis: The cleaned-up extract is injected into an LC-MS/MS system. The compounds are separated on a chromatographic column and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_degradation Degradation Pathway This compound This compound Metabolite 3-Chloroaniline This compound->Metabolite Microbial Hydrolysis Further Further Degradation (Mineralization) Metabolite->Further

This compound's primary degradation pathway in soil.

G cluster_workflow Experimental Workflow: Soil Dissipation Study A Soil Sampling & Characterization B Fortification with This compound A->B C Incubation (Controlled Conditions) B->C D Time-course Sampling C->D E Solvent Extraction D->E F Sample Clean-up (SPE) E->F G LC-MS/MS Analysis F->G H Data Analysis (DT50, Metabolite ID) G->H

A typical workflow for a laboratory soil dissipation study.

G cluster_fate Conceptual Model of this compound's Fate in Soil This compound This compound in Soil Sorption Sorption (Bound to Soil Particles) This compound->Sorption Equilibrium Degradation Degradation (e.g., to 3-Chloroaniline) This compound->Degradation Leaching Leaching (Transport with Water) This compound->Leaching Sorption->Degradation Reduced Bioavailability Groundwater Potential Groundwater Contamination Leaching->Groundwater

The interplay of key processes affecting this compound's fate.

Conclusion

The environmental fate and transport of this compound in soil are complex processes influenced by a multitude of factors, with microbial degradation and sorption to organic matter being the most critical. Its moderate persistence and potential for leaching, particularly in soils with low organic content, underscore the importance of careful management and the search for more environmentally benign alternatives. The standardized protocols outlined in this guide provide a clear pathway for researchers to generate the robust data needed to accurately assess the environmental risks associated with this compound and other agrochemicals. A comprehensive understanding of these fundamental processes is essential for safeguarding soil and water resources while ensuring sustainable agricultural productivity.

References

An In-depth Technical Guide on the Toxicological Profile of Chlorpropham and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorpropham, or Isopropyl N-(3-chlorophenyl) carbamate (CIPC), is a carbamate pesticide widely utilized as a pre- and post-emergence herbicide and, most notably, as a post-harvest sprout suppressant for stored potatoes. While effective in its agricultural applications, its toxicological profile, along with that of its metabolites, warrants a thorough examination for risk assessment and regulatory purposes. This document provides a comprehensive overview of the toxicology of this compound, detailing its metabolic pathways, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects. Key quantitative data are summarized in tabular format, and detailed experimental protocols for pivotal studies are described. Furthermore, this guide includes visualizations of key metabolic and toxicological pathways to facilitate a deeper understanding of its mechanism of action.

Metabolism and Toxicokinetics

This compound is extensively metabolized in animals, with primary pathways involving hydroxylation of the phenyl ring, oxidation of the isopropyl side chain, and hydrolysis to 3-chloroaniline (3-CA).[1]

In rats, the major metabolic route involves the formation of isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate (4-OH-CIPC), which is subsequently conjugated with glucuronic acid or sulfate for excretion, primarily in the urine.[1][2] Minor metabolites include 3-CA and 3-chloroacetanilide.[2] Studies in goats and hens show a similar metabolic pattern, with p-hydroxy-chlorpropham O-sulfate being a key metabolite.[1] Notably, the parent compound, this compound, tends to accumulate in fatty tissues.[1]

One of the main degradation products, 3-chloroaniline (3-CA), is considered to be of higher toxicological concern than the parent compound itself.[3][4]

Metabolic Pathway of this compound

The metabolic conversion of this compound involves several key enzymatic steps, primarily occurring in the liver. The pathway illustrates the generation of its main metabolites, 4-hydroxythis compound and 3-chloroaniline, and their subsequent conjugation.

This compound Metabolism This compound This compound (CIPC) Hydroxylation Phase I: Hydroxylation (CYP450 enzymes) This compound->Hydroxylation Hydrolysis Phase I: Hydrolysis (Esterases) This compound->Hydrolysis Metabolite1 4-Hydroxythis compound (4-OH-CIPC) Hydroxylation->Metabolite1 Metabolite2 3-Chloroaniline (3-CA) Hydrolysis->Metabolite2 Conjugation Phase II: Conjugation (Glucuronidation/Sulfation) Metabolite1->Conjugation Excretion Excreted Conjugates (Urine) Conjugation->Excretion

Caption: Metabolic pathway of this compound in mammals.

Quantitative Toxicological Data

The toxicity of this compound has been evaluated across various species and exposure durations. The following tables summarize the key quantitative data.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[5]

Test Species Route Value Reference
LD50RatOral>4200 mg/kg bw[5][6]
LD50RabbitDermal>2000 mg/kg bw[5]
LC50RatInhalation (4h)>0.47 mg/L[5][6]
Table 1: Acute Toxicity of this compound
Subchronic and Chronic Toxicity

The primary target organs in repeated dose studies are the hematopoietic system and the thyroid.[5]

Duration Species NOAEL Key Effects Observed at LOAEL Reference
90-DayRat2.65 mg/kg bw/dayEffects on the liver.[5]
90-DayRat10 mg/kg bw/dayIncreased methaemoglobin formation.[5]
1-YearDog1.72 mg/kg bw/dayHepatotoxicity.[5]
60-WeekDog5 mg/kg bw/dayChanges in the thyroid.[5]
Table 2: Repeated-Dose Toxicity of this compound (No-Observed-Adverse-Effect Levels)
Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant, nor is it teratogenic at doses non-toxic to the mother.

Study Type Species NOAEL Endpoint Reference
ReproductiveRat>10000 ppmReproductive performance[7]
DevelopmentalRat350 mg/kg/dayDevelopmental effects[7]
DevelopmentalRabbit125 mg/kg/dayDevelopmental effects[7]
DevelopmentalRat100 mg/kg/dayMaternal toxicity[7]
DevelopmentalRabbit250 mg/kg/dayMaternal toxicity[7]
Table 3: Reproductive and Developmental Toxicity of this compound
Regulatory Guideline Values

Based on the toxicological data, regulatory bodies have established acceptable daily intake (ADI) and acute reference dose (ARfD) values.

Value Level Basis Reference
ADI0.05 mg/kg bw/dayBased on a NOAEL of 5 mg/kg bw/day from a 60-week dog study with a 100-fold safety factor.[5][6][8]
ARfD0.5 mg/kg bwBased on a NOAEL of 50 mg/kg bw from an acute dog study with a 100-fold safety factor.[5][6][8]
Table 4: Health-Based Guideline Values for this compound

Mechanisms of Toxicity and Signaling Pathways

Endocrine Disruption: Androgen Receptor Antagonism

Recent studies have identified this compound as an androgen receptor (AR) antagonist.[9][10] It does not exhibit agonistic activity but acts as a true antagonist. The mechanism involves the inhibition of AR homodimerization, which is a critical step for the translocation of the receptor from the cytoplasm to the nucleus. By preventing this translocation, this compound effectively blocks androgen-mediated gene transcription.[9][10][11]

AR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR binds Dimer AR-AR Homodimer AR->Dimer homodimerizes CIPC This compound CIPC->Dimer INHIBITS ARE Androgen Response Element (on DNA) Dimer->ARE translocates & binds Transcription Gene Transcription ARE->Transcription

Caption: Mechanism of this compound as an Androgen Receptor antagonist.

Developmental Toxicity in Zebrafish

Studies using zebrafish embryos have shown that this compound can induce pathological morphological changes and embryonic death.[12][13] The proposed mechanism involves the downregulation of key cell cycle-regulating genes (e.g., ccnd1, ccne1, cdk6).[12] Furthermore, this compound disrupts vascular morphogenesis by decreasing the expression of specific regulators like flt1, kdr, and vegfaa.[12][13] This indicates a potential for developmental toxicity in aquatic organisms.

Toxicity of Metabolites
  • 3-Chloroaniline (3-CA): This metabolite is considered toxic upon inhalation, ingestion, and dermal contact.[3] Acute exposure can lead to methemoglobinemia.[3] It is also suspected of being a carcinogen and has been associated with liver and kidney damage upon chronic exposure.[3][4]

  • 4-Hydroxythis compound (4-OH-CIPC): While classified as harmful if swallowed and an irritant, its primary toxicological concern arises from in vitro studies on rat hepatocytes.[2][14] These studies suggest that the accumulation of free 4-OH-CIPC can lead to a reduction in ATP synthesis and affect cell permeability, contributing to cytotoxicity.[2]

Experimental Protocols

The toxicological profile of this compound has been established through a series of standardized tests, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.[15][16]

General Toxicity Testing Workflow

A typical workflow for a repeated-dose oral toxicity study, such as the pivotal 1-year dog study, follows a structured protocol to ensure data reliability and regulatory acceptance.

Toxicity_Testing_Workflow A Study Design (e.g., OECD TG 452/453) - Species Selection (Dog) - Dose Selection - Duration (1-Year) B Acclimatization & Randomization A->B C Dosing Phase (Daily Oral Administration) B->C D In-life Observations - Clinical Signs - Body Weight, Food Consumption - Clinical Pathology (Blood, Urine) C->D D->C Ongoing E Terminal Phase (Necropsy) D->E F Post-mortem Analysis - Organ Weights - Histopathology E->F G Data Analysis - Statistical Analysis - NOAEL/LOAEL Determination F->G H Final Report & Risk Assessment G->H

Caption: Generalized workflow for a chronic oral toxicity study.

Protocol for the 1-Year Chronic Toxicity Study in Dogs (Basis for ADI)
  • Guideline: Based on principles similar to OECD Test Guideline 452 (Chronic Toxicity Studies) and 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).[17][18]

  • Test System: Beagle dogs, typically four males and four females per group.

  • Administration: The test substance (this compound) is administered orally, often in gelatin capsules, daily for one year.

  • Dose Levels: At least three dose levels and a concurrent control group. Doses are selected based on shorter-term studies (e.g., 90-day studies) to establish a dose-response relationship, with the highest dose expected to produce some toxicity but not mortality. For this compound, doses would be set to investigate effects on the thyroid and hematopoietic system.[5]

  • Observations:

    • In-life: Daily clinical observations, weekly measurements of body weight and food consumption, and periodic ophthalmoscopic and neurological examinations.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at baseline, 3, 6, and 12 months. Key parameters for this compound include red blood cell counts, hemoglobin, hematocrit, and methemoglobin levels.

  • Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for microscopic examination (histopathology). Special attention is given to the liver, spleen, and thyroid.[5]

  • Data Analysis: Statistical analysis is performed to identify significant differences between treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[19]

Protocol for In Vitro Cytotoxicity Assay in Rat Hepatocytes
  • Objective: To assess the direct cytotoxic potential of this compound and its metabolites on liver cells.[2]

  • Test System: Freshly isolated primary hepatocytes from adult rats (e.g., Sprague-Dawley). Isolation is typically performed by a two-step collagenase perfusion method.[20][21]

  • Methodology:

    • Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and allowed to attach, forming a monolayer.[21]

    • Exposure: The cells are incubated with various concentrations of the test substance (e.g., this compound, 4-OH-CIPC) for a defined period (e.g., 24 hours).[2][22]

    • Cytotoxicity Assessment: Cell viability is measured using one or more assays:

      • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release from damaged cells is quantified in the culture medium.[23]

      • Metabolic Activity Assays: The MTT or similar tetrazolium salt reduction assays are used, where mitochondrial dehydrogenases in viable cells convert the salt to a colored formazan product, which is measured spectrophotometrically.[24]

      • Dye Exclusion Assays: Viable cells exclude dyes like Trypan Blue, which can be assessed via microscopy and cell counting.[20][23]

  • Data Analysis: The results are typically expressed as a percentage of the control (untreated cells), and an EC50 value (the concentration causing a 50% reduction in cell viability) is calculated.[24]

Conclusion

This compound demonstrates low acute toxicity. The primary toxicological concerns from repeated exposure are effects on the hematopoietic system (methemoglobinemia) and the thyroid. It is not considered to be a reproductive toxicant or teratogen under normal conditions. While generally considered non-genotoxic in vivo, some in vitro assays have shown potential for genotoxicity. The US EPA classifies it as non-carcinogenic.[9] A significant finding is its activity as an androgen receptor antagonist, classifying it as an endocrine disruptor. Its metabolite, 3-chloroaniline, presents a greater toxicological hazard than the parent compound. The established ADI of 0.05 mg/kg bw/day and ARfD of 0.5 mg/kg bw provide regulatory benchmarks for assessing human risk. Further research into the endocrine-disrupting potential and the toxicity of its metabolites is crucial for a complete understanding of its risk profile.

References

Degradation of Chlorpropham in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely used herbicide and potato sprout suppressant, can undergo degradation in aqueous environments through various pathways, leading to the formation of several degradation products. Understanding the fate of this compound in water is crucial for assessing its environmental impact and ensuring water quality. This technical guide provides an in-depth overview of the degradation products of this compound in aqueous solutions, detailing the primary degradation pathways, quantitative data on degradation rates, and comprehensive experimental protocols for their analysis.

Degradation Pathways of this compound

The degradation of this compound in aqueous solutions primarily occurs through three main pathways: hydrolysis, photolysis, and biodegradation. These pathways can act independently or concurrently, leading to a range of degradation products.

Hydrolysis

Hydrolysis of this compound involves the cleavage of the carbamate linkage, primarily yielding 3-chloroaniline (3-CA) and isopropanol. This process is influenced by pH and temperature. While this compound is relatively stable at neutral and acidic pH, its hydrolysis rate increases under alkaline conditions.

Photolysis

Photodegradation, or photolysis, occurs when this compound molecules absorb light energy, leading to their decomposition. This process can be influenced by the wavelength and intensity of light. The primary photoproduct of this compound in aqueous solution is also 3-chloroaniline.

Biodegradation

Microorganisms present in water and sediment can utilize this compound as a source of carbon and energy, leading to its biodegradation. This is a significant pathway for the natural attenuation of this compound in the environment. The initial step in the aerobic biodegradation of this compound is typically the hydrolysis of the carbamate bond to form 3-chloroaniline. Further microbial degradation of 3-chloroaniline can lead to the formation of compounds like 4-chlorocatechol, which can be further mineralized to carbon dioxide and water.[1]

A proposed biodegradation pathway of this compound by Bacillus licheniformis involves the initial hydrolysis to 3-chloroaniline, followed by dioxygenase-catalyzed conversion to a chlorinated catechol, which then undergoes ring cleavage.[1]

Quantitative Data on this compound Degradation

The rate of this compound degradation in aqueous solutions is dependent on various environmental factors. The following tables summarize available quantitative data on its degradation through different pathways.

Table 1: Hydrolysis and Biodegradation Rates of this compound in Aqueous Solutions

Degradation PathwayConditionsDegradation Rate/Half-lifeReference
HydrolysisAqueous solution90% degradation in 59 to 130 days[2]
Aerobic BiodegradationEnvironmental conditions15% to 30% degradation after 100 days[2]

Table 2: Major Degradation Products of this compound in Aqueous Solutions

Degradation PathwayPrimary Degradation ProductOther Identified Products
Hydrolysis3-Chloroaniline (3-CA)Isopropanol
Photolysis3-Chloroaniline (3-CA)-
Biodegradation3-Chloroaniline (3-CA)4-Chlorocatechol, p-hydroxy-chlorpropham

Experimental Protocols

Accurate monitoring and quantification of this compound and its degradation products are essential for research and environmental assessment. The following sections provide detailed methodologies for key experiments.

Analysis of this compound and 3-Chloroaniline by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of this compound and its primary degradation product, 3-chloroaniline, in aqueous samples.

4.1.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • 3-Chloroaniline analytical standard

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

4.1.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4.1.3. Sample Preparation (Solid-Phase Extraction)

  • Condition the C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water.

  • Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4.1.4. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection Wavelength: 238 nm (for this compound) and 240 nm (for 3-chloroaniline). A diode array detector can be used to monitor both wavelengths simultaneously.

4.1.5. Quantification Prepare a series of calibration standards of this compound and 3-chloroaniline in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of the analytes in the samples by comparing their peak areas with the calibration curve.

Analysis of this compound and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the identification and quantification of this compound and its degradation products.

4.2.1. Materials and Reagents

  • Dichloromethane (pesticide residue grade)

  • n-Hexane (pesticide residue grade)

  • Anhydrous sodium sulfate

  • This compound analytical standard

  • 3-Chloroaniline analytical standard

4.2.2. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 500 mL separatory funnel, add 250 mL of the aqueous sample.

  • Adjust the pH of the sample to >11 with a suitable base (e.g., 5M NaOH).

  • Add 50 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The final volume can be adjusted with n-hexane for GC-MS analysis.

4.2.4. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-400) for identification of unknown degradation products and Selected Ion Monitoring (SIM) for quantification of target analytes.

4.2.5. Identification and Quantification Identify this compound and its degradation products by comparing their retention times and mass spectra with those of analytical standards. For quantification, create a calibration curve using the peak areas of characteristic ions for each compound in SIM mode.

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis.

Chlorpropham_Degradation_Pathways This compound This compound (isopropyl N-(3-chlorophenyl)carbamate) ThreeCA 3-Chloroaniline (3-CA) This compound->ThreeCA Hydrolysis / Photolysis / Biodegradation Isopropanol Isopropanol This compound->Isopropanol Hydrolysis p_hydroxy p-Hydroxy-chlorpropham This compound->p_hydroxy Biodegradation FourCC 4-Chlorocatechol ThreeCA->FourCC Biodegradation Mineralization Mineralization (CO2, H2O, Cl-) FourCC->Mineralization Biodegradation

Caption: Degradation pathways of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing AqueousSample Aqueous Sample Collection Extraction Extraction (LLE or SPE) AqueousSample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Inject GCMS GC-MS Analysis Reconstitution->GCMS Inject Identification Identification of Degradation Products HPLC->Identification GCMS->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound degradation.

References

History of Chlorpropham use as a sprout inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Use of Chlorpropham as a Sprout Inhibitor

Abstract

This compound (Isopropyl N-(3-chlorophenyl) carbamate), commonly known as CIPC, has been the cornerstone of post-harvest potato sprout control for over half a century. Introduced in the 1950s, its efficacy and affordability established it as a global standard for extending the storage life of potatoes, thereby ensuring a year-round supply for both fresh and processing markets. This technical guide provides a comprehensive overview of the history, mechanism of action, application technology, and regulatory evolution of this compound. It summarizes key quantitative data on its efficacy, toxicology, and residue dynamics. Detailed protocols for pivotal experimental assessments—residue analysis and developmental toxicity—are presented to provide researchers and professionals with a thorough understanding of the scientific basis for its use and subsequent regulatory actions.

A History of Sprout Suppression

This compound was first registered in the United States in 1962, initially serving as a pre-emergence and post-emergence herbicide for controlling grass weeds in various crops.[1] However, its most significant and lasting application was discovered in its ability to inhibit sprouting in stored potatoes. By the 1990s, most herbicidal uses were phased out, leaving sprout control on post-harvest potatoes as its primary application.[1] For decades, CIPC was unparalleled in its ability to provide long-term sprout suppression (up to 9 months) at a low cost, becoming the industry standard in North America, Europe, and other potato-growing regions.[2]

The regulatory landscape for this compound began to shift significantly in the 21st century. In 2019, the European Union (EU) voted not to renew the approval for this compound due to toxicological concerns, particularly regarding one of its metabolites, 3-chloroaniline.[3] Sales were prohibited from January 2020, with a final grace period for use ending on October 8, 2020.[2] In contrast, this compound remains registered for use on stored potatoes in the United States.[1][3]

cluster_0 Key Milestones in this compound History 1950s 1950s: First use as a potato sprout inhibitor begins. 1962 1962: Initial registration in the USA as a herbicide. 1950s->1962 1990s 1990s: Use is consolidated primarily for post-harvest potato treatment. 1962->1990s 2019 2019: European Union votes for non-renewal of approval. 1990s->2019 2020 2020: Sales and use of CIPC are phased out within the EU. 2019->2020

Caption: A timeline of major events in the history of this compound (CIPC).

Mechanism of Action: A Mitotic Inhibitor

This compound exerts its sprout-inhibiting effect by disrupting cell division (mitosis). As a carbamate herbicide, its mechanism of action involves the disorganization of microtubules, which are essential components of the mitotic spindle. The mitotic spindle is responsible for segregating chromosomes into two daughter cells during cell division.

This compound is believed to interfere with microtubule organizing centers (MTOCs).[4] This disruption prevents the proper formation and function of the mitotic spindle. Instead of a single, bipolar spindle, cells treated with this compound may form multiple or disorganized spindle poles, leading to an arrest of the cell cycle and the inhibition of cell proliferation in the meristematic tissues of potato sprouts.[4] This action effectively stops the growth of sprouts before they can elongate and reduce the quality of the tuber.

CIPC This compound (CIPC) Application MTOC Disruption of Microtubule Organizing Centers (MTOCs) CIPC->MTOC Interferes with Spindle Failure of Mitotic Spindle Formation MTOC->Spindle Arrest Cell Cycle Arrest (Mitotic Arrest) Spindle->Arrest Inhibition Inhibition of Cell Division in Sprout Meristem Arrest->Inhibition Result Sprout Growth is Suppressed Inhibition->Result

Caption: Mechanism of action pathway for this compound (CIPC) as a sprout inhibitor.

Efficacy and Application

This compound is typically applied post-harvest after a curing period allows for wound healing. The most common method of application is as a thermal fog or aerosol, which allows for distribution throughout large storage facilities. The efficacy of sprout control is directly correlated with the residue of CIPC on the tuber surface.

Table 1: Quantitative Efficacy of this compound on 'Russet Burbank' Potatoes

CIPC Application Rate (ppm) Emergence Delay Total Yield Decrease (vs. Control)
1.3 Significant Delay 36%
2.5 Significant Delay 26%
5.0 Failure of some plants to emerge Not specified
10.0 Majority of seed failed to emerge 78% - 94%

Data derived from a study on the effects of CIPC applied to seed tubers, demonstrating its high efficacy in inhibiting growth.[5]

Toxicology Profile

The toxicological profile of this compound has been extensively studied. It exhibits low acute toxicity. The primary toxicological target identified in long-term studies in rats, mice, and dogs is the hematopoietic system, with effects including changes in red blood cells and spleen. The U.S. EPA has classified this compound as a Group E substance, indicating it is not likely to be carcinogenic to humans.[3]

Table 2: Summary of Toxicological Data for this compound

Endpoint Species Value Key Finding/Observation Reference
Acceptable Daily Intake (ADI) Human 0.05 mg/kg bw/day Based on a 1-year dog study with a 100-fold safety factor. [6]
Acute Oral LD₅₀ Rat >2000 - 4200 mg/kg Low acute toxicity. [3]
Maternal Toxicity NOAEL Rat 100 mg/kg/day Body weight decrements and increased spleen weights observed at higher doses. [7][8]
Developmental Toxicity NOAEL Rat 350 mg/kg/day Increased incidence of rudimentary 14th rib at 1000 mg/kg/day. [7][8]
Developmental Toxicity NOAEL Rabbit 125 mg/kg/day No observed adverse effect level for developmental toxicity. [7]

NOAEL: No Observed Adverse Effect Level

Residue Dynamics and Analysis

This compound residues are concentrated in the peel of the potato. Processing steps such as washing and peeling can significantly reduce residue levels. Studies have shown that peeling can remove 91-98% of the total residue, while washing can reduce residues by 33-47%.[3][9]

Table 3: this compound Residue Levels in Potatoes Post-Application

Time Post-Application Mean Residue in Individual Tubers (mg/kg) Mean Residue in Composite Samples (mg/kg)
10 Days 3.8 4.9
28 Days 2.9 3.8
65 Days 2.2 2.9

Data from a study on postharvest-treated potatoes.[9]

Experimental Protocols

Protocol for this compound Residue Analysis in Potatoes

This protocol outlines a representative method for the quantitative analysis of this compound residues in potato tubers using Gas Chromatography (GC).

cluster_0 Sample Preparation cluster_1 Cleanup (dSPE) cluster_2 Analysis Homogenize 1. Homogenize Potato Sample (10g) Extract 2. Extract with Acetonitrile (10 mL) Homogenize->Extract Salt 3. Add QuEChERS Salts & Vortex Extract->Salt Centrifuge1 4. Centrifuge (5000 rpm, 5 min) Salt->Centrifuge1 Supernatant 5. Take Supernatant (1 mL) Centrifuge1->Supernatant dSPE 6. Add MgSO₄ and PSA for dSPE Cleanup Supernatant->dSPE Centrifuge2 7. Vortex and Centrifuge dSPE->Centrifuge2 Final 8. Transfer Supernatant to GC Vial Centrifuge2->Final GC 9. Inject into GC-FID/MS Final->GC

Caption: Experimental workflow for CIPC residue analysis using a QuEChERS method.

Methodology:

  • Sample Homogenization: A representative 10 g sub-sample of the potato (peel and flesh) is weighed into a 50 mL extraction tube.[10]

  • Extraction: 10 mL of acetonitrile is added to the tube. The sample is shaken vigorously for 1 minute using a vortex mixer.[10]

  • Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is immediately shaken for another minute. This step facilitates the partitioning of this compound into the acetonitrile layer.[10]

  • Centrifugation: The sample is centrifuged at approximately 5000 rpm for 5 minutes to separate the solid potato matrix from the liquid extract.[10]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: A 1 mL aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing 150 mg of magnesium sulfate (MgSO₄) to remove residual water and 50 mg of primary secondary amine (PSA) to remove interfering matrix components like sugars and organic acids.[10]

  • Final Centrifugation: The dSPE tube is vortexed for 1 minute and then centrifuged at 5000 rpm for 5 minutes.[10]

  • Analysis: The final supernatant is transferred to a GC vial for analysis. Quantification is performed using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[10]

    • Typical GC Parameters:

      • Injector Temperature: 220°C

      • Oven Temperature: 174°C

      • Detector Temperature (FID): 230°C

      • Carrier Gas: Nitrogen at 25 cm³/minute

Protocol for Developmental Toxicity Assessment

This protocol is based on a study designed to evaluate the dose-response effects of this compound on developmental toxicity in mice.[11]

Methodology:

  • Animal Model: Pregnant CD-1 mice are used. The day a vaginal plug is observed is designated as gestation day (GD) 0.

  • Dose Preparation and Administration: this compound is suspended in a vehicle such as corn oil. Doses are administered by oral gavage to pregnant mice.

  • Experimental Groups: Animals are divided into at least four groups: a control group receiving the vehicle only, and three treatment groups receiving different dose levels of this compound (e.g., 750, 1500, and 3000 mg/kg body weight).[11]

  • Dosing Schedule: A single dose is administered on a critical day of organogenesis, determined by preliminary studies to be the most sensitive period. For this compound in mice, this was identified as GD 8.3.[11]

  • Maternal Observation: Dams are observed daily for clinical signs of toxicity. Maternal body weight is recorded throughout the gestation period.

  • Necropsy and Fetal Examination: On GD 18 (one day prior to expected birth), the dams are euthanized. The uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses.[11]

  • Endpoint Evaluation:

    • Maternal Endpoints: Body weight gain, clinical signs, organ weights.

    • Developmental Endpoints:

      • Total resorption rate (fetal death).[11]

      • Average fetal body weight.[11]

      • Incidence of external malformations (e.g., brachyury - short tail).[11]

      • Skeletal and visceral examinations are also typically performed to assess for internal abnormalities.

  • Data Analysis: Statistical methods (e.g., ANOVA) are used to compare the treatment groups to the control group for all measured endpoints to determine a No Observed Adverse Effect Level (NOAEL).

Conclusion

This compound has had a long and impactful history as the primary tool for post-harvest potato sprout suppression. Its effectiveness is based on a well-understood mechanism of mitotic inhibition. However, evolving toxicological and environmental standards, particularly in the European Union, have led to significant regulatory divergence globally. The withdrawal of CIPC in major markets has spurred intensive research into alternative sprout control methods. This technical guide has provided a detailed overview of the key scientific and historical aspects of this compound, offering a valuable resource for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Solubility and Stability of Chlorpropham in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely utilized plant growth regulator and herbicide, necessitates a thorough understanding of its behavior in organic solvents for various applications, including formulation development, analytical method validation, and environmental fate studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound in key organic solvents, supported by detailed experimental protocols and data presented for comparative analysis.

Core Concepts: Solubility and Stability

The solubility of this compound in a given organic solvent dictates the maximum concentration to which it can be dissolved to form a homogeneous solution at a specific temperature. This parameter is crucial for designing liquid formulations and for extraction and purification processes.

Stability , on the other hand, refers to the ability of this compound to resist chemical degradation in a solvent over time and under various environmental conditions, such as temperature and light. Understanding the stability profile is essential for determining the shelf-life of formulations and for ensuring the accuracy of analytical standards.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound in selected organic solvents.

Table 1: Solubility of this compound in Organic Solvents

SolventTemperature (°C)SolubilityReference
Acetone25Miscible[1]
Acetonitrile25>95 g/100 g[2]
n-Octanol25>95 g/100 g[2]
Dimethyl sulfoxide (DMSO)Not Specified10 mg/mL[3]
Ethyl AlcoholNot SpecifiedVery Soluble[4]
Isopropyl AlcoholNot SpecifiedVery Soluble[4]
MethanolNot SpecifiedSlightly Soluble[5]
n-HexaneNot SpecifiedRecrystallization solvent[4]

Note: "Very Soluble" indicates a high degree of solubility, though precise quantitative values were not found in the reviewed literature. "Recrystallization solvent" implies that this compound has a moderate solubility that is temperature-dependent in n-hexane.

Table 2: Stability Profile of this compound

ConditionMediumObservationReference
ThermalGeneralStable in the range of 25-150°C without decomposition. Decomposes above 150°C.[2][4]
ThermalGeneralStable at temperatures lower than 100°C.[5][6]
HydrolyticAcidic and Alkaline MediaSlowly hydrolyzes.[5][6]
LightGeneralNot light sensitive under normal storage.[4]
Shelf-lifeGeneralUnlimited shelf life under appropriate storage conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline protocols for determining the solubility and stability of this compound in organic solvents.

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Selected organic solvents (e.g., methanol, acetone, acetonitrile, n-hexane) of high purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the respective organic solvent.

    • Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the required equilibration time through preliminary experiments by taking measurements at different time points until the concentration stabilizes.[7]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.[7]

  • Quantification:

    • Accurately weigh the filtered solution.

    • Prepare a series of dilutions of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solutions using a validated HPLC-UV or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the results.

3. Data Analysis:

  • Calculate the solubility in g/100 mL or other appropriate units based on the concentration of the saturated solution and the density of the solvent if necessary.

Protocol 2: Evaluation of this compound Stability in Organic Solvents (Accelerated Stability Study)

This protocol outlines a method to assess the stability of this compound in organic solutions under accelerated conditions to predict its long-term stability.

1. Materials and Equipment:

  • This compound stock solution of known concentration in the selected organic solvent.

  • Glass vials with screw caps (amber vials are recommended to protect from light if photostability is not the primary focus).

  • Temperature-controlled ovens or stability chambers.

  • UV light source (for photostability testing).

  • HPLC system with UV detector or GC system.

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired organic solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the stock solution into several glass vials.

  • Storage Conditions:

    • Thermal Stability: Place the vials in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 54°C, 70°C).[1][8]

    • Photostability: Expose a set of vials to a controlled UV light source. Wrap a parallel set of vials in aluminum foil to serve as dark controls.

    • Store a control set of vials at a reference temperature (e.g., 4°C or room temperature) in the dark.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time intervals (e.g., 0, 7, 14, 28 days). The frequency of testing will depend on the expected stability of the compound.

  • Quantification:

    • At each time point, retrieve the vials from the respective storage conditions.

    • Allow the vials to return to room temperature.

    • Analyze the concentration of this compound remaining in each sample using a validated stability-indicating HPLC or GC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration or log of concentration versus time.

    • Calculate the degradation rate constant (k) and the half-life (t½) of this compound under each storage condition.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Shake at constant temperature (24-72h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute filtered solution E->F G Quantify using HPLC/GC F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for an Accelerated Stability Study

G Workflow for Accelerated Stability Study of this compound cluster_conditions Storage Conditions A Prepare this compound solution in organic solvent B Store samples under different conditions A->B C1 Elevated Temperature 1 B->C1 C2 Elevated Temperature 2 B->C2 C3 UV Light Exposure B->C3 C4 Control (Dark, Room Temp) B->C4 D Analyze samples at time intervals (t=0, t=1, t=2...) C1->D C2->D C3->D C4->D E Quantify remaining this compound (HPLC/GC) D->E F Determine degradation kinetics and half-life E->F

Caption: Workflow for Accelerated Stability Study of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While qualitative data suggests good solubility in many common organic solvents, there is a clear need for more comprehensive quantitative studies to be published in the scientific literature, particularly for solvents like methanol and n-hexane. The stability profile indicates that this compound is relatively stable under normal storage conditions but is susceptible to degradation at high temperatures and through hydrolysis. The provided experimental protocols offer a standardized approach for researchers to generate robust and comparable data, which is essential for the safe and effective use of this compound in various scientific and industrial applications.

References

Methodological & Application

Application Note: HPLC-UV Method for Simultaneous Analysis of Chlorpropham and 3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpropham (CIPC) is a widely used pesticide and plant growth regulator, primarily employed as a sprout inhibitor in stored potatoes.[1][2] However, CIPC can degrade into 3-chloroaniline (3-CA), a compound of toxicological concern.[2][3] Therefore, it is crucial to have a reliable analytical method to simultaneously quantify both CIPC and 3-CA residues in various samples, particularly in food products like potatoes. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous determination of this compound and 3-chloroaniline.

The described method is based on reversed-phase chromatography, which allows for the efficient separation of the parent compound and its primary metabolite. This protocol has been validated for its precision, linearity, and sensitivity, making it suitable for routine analysis in quality control and research laboratories.

Experimental Protocols

Materials and Reagents
  • This compound (CIPC), analytical standard (>99% purity)

  • 3-chloroaniline (3-CA), analytical standard (>99% purity)

  • Propham (IPC), analytical standard (>99% purity) - for use as an internal standard

  • Methanol, HPLC grade

  • Water, HPLC grade or ultrapure

  • Sulfuric acid, analytical grade (optional, for sample extraction)

  • 0.2 µm Syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to provide good separation and resolution:

ParameterCondition
HPLC Column Phenomenex ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection Wavelength 210 nm
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each standard (this compound, 3-chloroaniline, and Propham) in 100 mL of methanol in separate volumetric flasks.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions by transferring 1 mL of each stock solution into separate 100 mL volumetric flasks and making up the volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the intermediate standard solutions with the mobile phase to create calibration curves. A typical concentration range for the calibration curve is 0.05 to 5.0 µg/mL.

Sample Preparation (Potato Matrix)
  • Homogenization: Take a representative sample of the potato (e.g., peel, whole tuber) and homogenize it.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a suitable container.

    • Add 40 mL of methanol (containing the internal standard, Propham, at a suitable concentration, e.g., 1 µg/mL).

    • For improved recovery of 3-chloroaniline, a modified extraction solution of 1 M sulfuric acid in 50% methanol can be used.[4]

    • The mixture is then soaked overnight (approximately 18 hours) at room temperature.[2]

  • Filtration and Analysis:

    • After soaking, agitate the sample and allow the solid particles to settle.

    • Filter an aliquot of the supernatant through a 0.2 µm syringe filter into an HPLC vial.

    • Inject the filtered sample into the HPLC system for analysis.

Method Validation and Data Presentation

The analytical method was validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 1: Chromatographic Data and Linearity

CompoundRetention Time (min)Linearity Range (µg/mL)Coefficient of Determination (R²)
3-chloroaniline~ 40.05 - 5.0> 0.990
Propham (IS)~ 6--
This compound~ 11-120.05 - 5.0> 0.990

Table 2: Method Sensitivity and Precision

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (RSD %)
3-chloroaniline~ 0.01~ 0.04≤ 0.03%
This compound~ 0.01~ 0.04≤ 0.03%

Precision was determined by replicate injections of a standard mixture.[1]

Visualizations

Experimental Workflow

The overall workflow for the analysis of this compound and 3-chloroaniline in potato samples is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Potato Sample Homogenize Homogenization Sample->Homogenize Extract Overnight Soaking (Methanol +/- H₂SO₄) Homogenize->Extract Filter Syringe Filtration (0.2 µm) Extract->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound and 3-chloroaniline.

Logical Relationship of Analytes

The following diagram illustrates the chemical relationship between this compound and its degradation product, 3-chloroaniline.

G CIPC This compound (CIPC) (Sprout Inhibitor) Degradation Degradation (e.g., thermal, microbial) CIPC->Degradation CA 3-chloroaniline (3-CA) (Degradation Product) Degradation->CA

Caption: Degradation pathway of this compound to 3-chloroaniline.

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the simultaneous quantification of this compound and its main degradation product, 3-chloroaniline. The method is straightforward, utilizes common laboratory equipment and reagents, and has been validated to be accurate and precise. This application note and protocol can be readily implemented by researchers and scientists in the fields of food safety, environmental monitoring, and drug development for the routine analysis of these compounds.

References

Application Notes and Protocols for Chlorpropham Residue Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of Chlorpropham (CIPC) residues in food matrices, particularly potatoes, using Gas Chromatography-Mass Spectrometry (GC-MS). The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by GC-MS analysis for sensitive and selective quantification.

Introduction

This compound is a plant growth regulator and herbicide used to prevent sprouting of potatoes during storage.[1][2] Due to potential health concerns associated with its residues in food, regulatory bodies have established Maximum Residue Limits (MRLs).[3][4] Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in food commodities to ensure consumer safety. This protocol details a robust GC-MS method for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the GC-MS method for this compound analysis. These values are indicative and may vary depending on the specific instrument, matrix, and laboratory conditions.

Table 1: Method Detection and Quantitation Limits

AnalyteMatrixMethod Detection Limit (MDL) / Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)
This compoundPotato0.140.43[1][4]
This compoundPotato Products (e.g., French Fries, Chips)0.22 - 0.45 (as CIPC)1.1 - 2.2 (as CIPC)[5]
This compoundSoil1550

Table 2: Recovery and Precision

MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Potato2.5 - 5094.1 - 112< 18[6]
PotatoNot Specified94.5 - 125< 16.3[3][4]
Concrete400 - 40,00090.7 - 97.02.14 - 3.01[1][2]

Experimental Protocol

This protocol is divided into two main stages: sample preparation using the QuEChERS method and instrumental analysis by GC-MS.

Sample Preparation: QuEChERS Extraction and Clean-up

The QuEChERS method provides a simple and effective way to extract pesticide residues from a variety of food matrices.[7]

Materials and Reagents:

  • Homogenized sample (e.g., potato)

  • Acetonitrile (ACN), pesticide residue grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)[7]

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and magnesium sulfate (MgSO₄)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[8]

    • Add 10-15 mL of acetonitrile to the tube.[8]

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts to the tube.[7][8]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 g for 5 minutes.[7]

  • Clean-up (Dispersive SPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer the aliquot to a dSPE tube containing PSA and MgSO₄. The PSA is for removing polar matrix components, and MgSO₄ is to remove excess water.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS Instrumental Analysis

Instrumentation:

A gas chromatograph equipped with a mass selective detector (GC-MS) is used for the analysis.

GC-MS Parameters:

The following are typical GC-MS parameters for this compound analysis. These may need to be optimized for your specific instrument.

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterSetting
Gas Chromatograph (GC)
Injector Temperature190 °C[5]
Injection ModeSplitless
Injection Volume1-2 µL
Carrier GasHelium
ColumnHP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Oven Temperature ProgramInitial temperature: 50 °C, hold for 0.5 min[5]
Ramp 1: 10 °C/min to 190 °C[5]
Ramp 2: 40 °C/min to 300 °C, hold for 6 min[5]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Selected Ions for this compound (m/z)
Quantitation Ion172[9]
Confirmation Ions154[9], 127

Calibration:

Matrix-matched calibration standards are recommended to compensate for matrix effects, which can cause signal enhancement or suppression.[10] Prepare a series of calibration standards by fortifying blank matrix extract with known concentrations of a certified this compound standard.

Experimental Workflow Diagram

Chlorpropham_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 1. Weigh & Add Solvent Centrifuge1 Centrifugation Extraction->Centrifuge1 2. Shake & Centrifuge Cleanup Dispersive SPE (PSA + MgSO4) Centrifuge1->Cleanup 3. Transfer Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 4. Vortex & Centrifuge Final_Extract Final Extract Centrifuge2->Final_Extract 5. Collect Supernatant GCMS GC-MS Analysis Final_Extract->GCMS Inject Data_Processing Data Processing (Quantification & Confirmation) GCMS->Data_Processing Acquire Data Report Final Report Data_Processing->Report Generate Results

Caption: Workflow for this compound residue analysis.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship cluster_objective Primary Objective cluster_methodology Methodology cluster_outcome Outcome Objective Ensure Food Safety Sample_Prep Sample Preparation (QuEChERS) Objective->Sample_Prep Requires Analysis GC-MS Analysis Sample_Prep->Analysis Leads to Quantification Quantification Analysis->Quantification Enables Residue_Level This compound Residue Level Quantification->Residue_Level Determines Compliance Compliance with MRLs Residue_Level->Compliance Evaluated Against Compliance->Objective Contributes to

Caption: Logical flow for ensuring food safety.

References

Application Notes and Protocols for the Extraction of Chlorpropham from Potato Tubers for Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpropham (CIPC) is a widely used plant growth regulator and herbicide primarily employed as a sprout suppressant in stored potato tubers.[1] Due to its potential human health and environmental impacts, regulatory bodies have established maximum residue levels (MRLs) for this compound in potatoes.[2][3] Consequently, accurate and reliable analytical methods for the extraction and quantification of this compound residues in potato tubers are crucial for ensuring food safety and compliance with regulations. This document provides detailed application notes and protocols for the extraction of this compound from potato tubers, intended for researchers, scientists, and professionals in drug development and food safety analysis. The methodologies described herein are based on established and validated analytical techniques, including reflux extraction, a multi-residue method, and the modern µQuEChERS (micro-QuEChERS) approach.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance data from different validated methods for this compound residue analysis in potatoes.

Table 1: Method Performance Data for this compound Analysis in Potatoes

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Reflux Extraction with GC-FIDNot explicitly statedNot explicitly statedNot explicitly stated, but described as "complete extraction"
Multi-residue Method with GC-NPD0.08 ppm (whole potato)0.45 ppm (whole potato)Not explicitly stated[4]
µQuEChERS with UHPLC-PDA0.14 µg/kg0.43 µg/kg94.5 - 125[5][6]
HPLC-UV/VIS0.03 µg/g0.1 µg/g90.7 - 97.0[7]

Table 2: this compound Residue Levels in Different Potato Fractions and Processing Stages

Sample TypeThis compound ConcentrationEffect of ProcessingReference
Unwashed Tubers~15 mg/kg (28 days post-treatment)-[8][9]
Washed Tubers~9 mg/kg (85 days post-treatment)Washing reduces residues by 33-47%[1][10][11]
Peeled Tubers~1 mg/kgPeeling removes 91-98% of the residue[10][11][12][13]
Potato Peels~50 mg/kg (5 days post-treatment) to ~20 mg/kg (85 days post-treatment)-[8][9]
Boiled PotatoesDetectable residues foundLeaching into boiling water[10][11][12]
French FriesDetectable residues foundTransfer to frying oil[10][11][12]

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction of this compound from potato tubers. It is essential to follow good laboratory practices (GLP) and ensure all glassware and equipment are thoroughly cleaned to avoid contamination.[4]

Protocol 1: Reflux Extraction followed by GC-FID Analysis

This method is a classical approach suitable for thorough extraction.

1. Sample Preparation: a. Select a representative sample of potato tubers (a minimum of 12 tubers for lots over 500 kg).[2][14] b. Wash the tubers under running water to remove any soil and debris.[4] c. Chop the tubers into small pieces and homogenize them using a food processor or blender.[4] d. Store the homogenized sample in a freezer at -18°C or below until analysis.

2. Extraction: a. Weigh a representative portion (e.g., 20 g) of the homogenized potato sample into a reflux flask. b. Add 150 mL of n-hexane to the flask. c. Add anhydrous sodium sulfate to the sample to remove moisture. d. Reflux the mixture for 2 hours at 40°C. e. Allow the extract to cool to room temperature.

3. Cleanup and Concentration: a. Filter the extract through Whatman No. 1 filter paper layered with anhydrous sodium sulfate. b. Rinse the filter cake with additional n-hexane. c. Combine the filtrates and concentrate the extract using a rotary evaporator. d. Adjust the final volume to a known quantity (e.g., 5 mL) with n-hexane.

4. Analysis: a. Analyze the concentrated extract using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). b. Quantify the this compound concentration by comparing the peak area with that of a known standard.

Protocol 2: Multi-residue Method with Methylene Chloride Partitioning and GC-NPD Analysis

This method is suitable for the simultaneous analysis of this compound and its metabolite, 3-chloroaniline.[4]

1. Sample Preparation: a. Follow the sample preparation steps (a-d) as described in Protocol 1.

2. Extraction: a. Weigh a specified amount of the homogenized sample (e.g., whole potato, pulp, or peel) into a blender jar.[4] b. Add a methanol-water solution and blend for a specified time. c. Partition the extract with methylene chloride and incubate.[4] d. Filter the post-extraction solids and dilute with a pH 6.5 NaCl-saturated phosphate buffer.[4] e. Sonicate the mixture and partition again with methylene chloride.[4] f. Combine the methylene chloride extracts.[4]

3. Cleanup and Solvent Exchange: a. Evaporate the methylene chloride extract under a stream of nitrogen.[4] b. Exchange the solvent to n-hexane.[4]

4. Analysis: a. Analyze the final extract using a Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD).[4]

Protocol 3: µQuEChERS (micro-Quick, Easy, Cheap, Effective, Rugged, and Safe) Method with UHPLC-PDA Analysis

The µQuEChERS method is a modern, high-throughput technique that minimizes solvent consumption and sample preparation time.[5][6]

1. Sample Preparation: a. Follow the sample preparation steps (a-d) as described in Protocol 1.

2. Extraction: a. Weigh a small amount (e.g., 1 g) of the homogenized potato sample into a centrifuge tube. b. Add a specific volume of acetonitrile and an appropriate salt mixture (e.g., magnesium sulfate, sodium chloride). c. Shake vigorously for a specified time to ensure thorough extraction.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the supernatant from the extraction step. b. Add a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering matrix components. c. Vortex and centrifuge the mixture.

4. Analysis: a. Filter the supernatant through a 0.22 µm filter. b. Analyze the cleaned extract using an Ultra-High-Performance Liquid Chromatograph with a Photodiode Array Detector (UHPLC-PDA).[5][6]

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound from potato tubers.

Chlorpropham_Extraction_Workflow start Potato Tuber Sampling sample_prep Sample Preparation (Washing, Chopping, Homogenization) start->sample_prep extraction_method Extraction Method Selection sample_prep->extraction_method reflux Reflux Extraction (n-hexane) extraction_method->reflux Protocol 1 multi_residue Multi-residue Extraction (Methanol-Water, Methylene Chloride) extraction_method->multi_residue Protocol 2 quechers µQuEChERS Extraction (Acetonitrile, Salts) extraction_method->quechers Protocol 3 reflux_cleanup Cleanup & Concentration (Filtration, Rotary Evaporation) reflux->reflux_cleanup reflux_analysis GC-FID Analysis reflux_cleanup->reflux_analysis end_node Data Analysis & Reporting reflux_analysis->end_node multi_residue_cleanup Solvent Exchange (Nitrogen Evaporation) multi_residue->multi_residue_cleanup multi_residue_analysis GC-NPD Analysis multi_residue_cleanup->multi_residue_analysis multi_residue_analysis->end_node quechers_cleanup d-SPE Cleanup quechers->quechers_cleanup quechers_analysis UHPLC-PDA Analysis quechers_cleanup->quechers_analysis quechers_analysis->end_node Sample_Preparation_Workflow start Representative Potato Sample (≥12 tubers) washing Washing (Remove soil/debris) start->washing chopping Chopping (Small pieces) washing->chopping homogenization Homogenization (Blender/Food Processor) chopping->homogenization storage Storage (-18°C or below) homogenization->storage

References

Quantification of Chlorpropham in Soil and Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Chlorpropham (CIPC), a widely used potato sprout inhibitor, in soil and water matrices. The methodologies outlined are based on established analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to ensure high sensitivity and selectivity.

I. Quantitative Data Summary

The following tables summarize the analytical performance data for this compound quantification in soil and water samples, compiled from various validated methods.

Table 1: Quantitative Performance Data for this compound in Water Samples

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity Range (ng/mL)Reference
LC-MS/MSDrinking & Surface Water--Not Applicable (Direct Injection)0.030 - 10[1]
UV-Vis SpectrophotometryAqueous Solution0.04 µg/mL0.11 µg/mL-1.0 - 10.0 µg/mL[2]
LC/MS/MSSurface & Ground Water---0.005 - 1 (on column)[3]

Table 2: Quantitative Performance Data for this compound in Soil Samples

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Fortification Levels (µg/g)Reference
LC-MS/MSSoil-0.05 µg/g90.7 - 97.00.05 and 0.5[4]
HPLC-UV/VISConcrete0.03 µg/g0.1 µg/g90.7 - 97.00.4, 4.0, 40.0[5]
µQuEChERS-UHPLC-PDAPotato0.14 µg/Kg0.43 µg/Kg94.5 - 125-[6]

II. Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are designed to be followed in a laboratory setting by trained personnel.

A. Analysis of this compound in Water Samples by LC-MS/MS

This protocol is adapted from the direct injection method for drinking and surface water.[1]

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 88%

  • 15 mL plastic graduated centrifuge tubes

  • Autosampler vials

  • Vortex mixer

2. Standard Preparation:

  • Stock Solution (1,015 µg/mL): Accurately weigh approximately 54.79 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with ACN. Adjust for purity.[4]

  • Intermediate Solutions (10 µg/mL and 0.10 µg/mL): Prepare by volumetric dilution of the stock solution in acetonitrile and water containing 0.1% formic acid, respectively.[1]

  • Calibration Standards (0.030 to 10 ng/mL): Serially dilute the intermediate solutions in water containing 0.1% formic acid.[1]

3. Sample Preparation:

  • Transfer 1.0 mL of the water sample (drinking or surface water) into an autosampler vial.

  • If fortification is required for recovery studies, add 10 µL of the appropriate fortification solution.

  • Add 10 µL of 10% formic acid in water to each sample.

  • Mix the sample using a vortexer.[1]

4. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity HPLC system or equivalent.[1]

  • Column: Supelco Ascentis Express C18, 50 mm x 2.1 mm, 2.7 µm particle size.[1]

  • Injection Volume: 40 µL.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • MS/MS System: Applied Biosystems MDS/SCIEX API 3200 Mass Spectrometer or equivalent.[4]

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Quantitation: m/z 214 -> 126

    • Confirmation: m/z 172 -> 154 (Note: transitions may vary by instrument and method)[1][4]

B. Analysis of this compound in Soil Samples by LC-MS/MS

This protocol describes the extraction and analysis of this compound from soil samples.[4]

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 50 mL plastic graduated centrifuge tubes

  • Wrist-Action™ shaker

  • Centrifuge

  • 0.2 µm nylon syringeless filters

  • Amber glass bottles

2. Standard Preparation:

  • Follow the same procedure as described in the water analysis protocol to prepare stock, intermediate, and calibration standards. Calibration standards should be prepared in ACN:water (45:55, v/v).

3. Sample Preparation (Extraction):

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Fortify samples for recovery determination by adding a known volume of fortification solution (e.g., 0.05 mL of 10 µg/mL for LOQ level).[4]

  • Add a volume of ACN and shake vigorously.

  • Perform a sequence of two extractions with ACN followed by a third extraction with ACN:water (75:25).[4]

  • After each extraction, centrifuge the sample at 4,000 rpm for 10 minutes and collect the supernatant.[4]

  • Combine the supernatants and adjust the final volume to 75 mL with ACN.

  • Filter an aliquot (~3-5 mL) of the soil extract through a 0.2 µm nylon syringeless filter.[4]

  • Pipette 1 mL of the filtered extract into a 15 mL centrifuge tube and dilute to 10 mL with ACN:water (45:55, v/v).[4]

  • Vortex to mix. The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Utilize the same LC-MS/MS system and parameters as described for water analysis. The external standardization method with a linear curve should be used for quantification.[4]

III. Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound in water and soil samples.

cluster_water Water Sample Analysis Workflow Water_Sample 1.0 mL Water Sample Add_FA Add 10 µL of 10% Formic Acid Water_Sample->Add_FA Vortex Vortex Mix Add_FA->Vortex LC_MS_MS_Water LC-MS/MS Analysis Vortex->LC_MS_MS_Water

Caption: Workflow for Water Sample Preparation and Analysis.

cluster_soil Soil Sample Analysis Workflow Soil_Sample 10 g Soil Sample Extraction Solvent Extraction (ACN & ACN:Water) Soil_Sample->Extraction Centrifuge Centrifuge & Collect Supernatant Extraction->Centrifuge Combine Combine Supernatants Centrifuge->Combine Filter Filter (0.2 µm) Combine->Filter Dilute Dilute with ACN:Water Filter->Dilute LC_MS_MS_Soil LC-MS/MS Analysis Dilute->LC_MS_MS_Soil

Caption: Workflow for Soil Sample Preparation and Analysis.

References

Application of Chlorpropham as a Post-Harvest Sprout Suppressant: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpropham (CIPC), chemically known as isopropyl N-(3-chlorophenyl) carbamate, has been a cornerstone of the potato industry for over half a century, serving as a highly effective post-harvest sprout suppressant.[1][2] Its primary function is to inhibit cell division in the apical meristems of potato tubers, thereby preventing sprouting and extending the storage life of the crop.[1][3][4][5] This allows for a year-round supply of potatoes for both fresh markets and processing industries. However, increasing regulatory scrutiny, including the non-renewal of its approval in the European Union and the lowering of maximum residue levels (MRLs), has necessitated a deeper understanding of its application and mechanism for researchers and professionals in the field.[2][6][7] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound.

Mechanism of Action

This compound acts as a mitotic inhibitor.[1] It disrupts the formation of the microtubule spindle apparatus during cell division (mitosis), which is essential for the separation of chromosomes.[4][5][8][9] By interfering with this process in the meristematic tissues of the potato eyes, CIPC effectively halts cell proliferation and, consequently, sprout growth. This mechanism is targeted and highly effective at preventing the physiological changes associated with sprouting, such as weight loss, softening, and the accumulation of sugars, which can negatively impact processing quality.[9]

Chlorpropham_Mechanism CIPC This compound (CIPC) Meristem Apical Meristem Cells (Potato Eyes) CIPC->Meristem Uptake CIPC->Inhibition Microtubules Microtubule Assembly Meristem->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellDivision Cell Division (Mitosis) Spindle->CellDivision SproutGrowth Sprout Growth CellDivision->SproutGrowth Leads to Inhibition->Microtubules Disrupts

Mechanism of this compound action on potato tuber cells.

Quantitative Data Summary

The efficacy of this compound is directly related to its application rate, the resulting residue levels on the tubers, and the storage conditions. The following tables summarize key quantitative data gathered from various studies.

Table 1: Efficacy of this compound as a Sprout Suppressant

ParameterValueDuration of EfficacyStorage Conditions
Sprout Suppression80-95%6-9 monthsOptimal residue levels (10-20 ppm)
Sprout Biomass Reduction85%-7-10°C in Solanum tuberosum cv. 'Russet Burbank'

Table 2: Application Rates and Residue Levels of this compound

Application MethodRecommended RateResulting Residue Levels (ppm)Notes
Thermal Fogging18-40 mg/m³10-20 ppm for optimal efficacyMost common method for in-storage application.[1]
Dust PowderVaries by product-Applied post-harvest.
Emulsifiable Concentrate (Spray)1 qt of 1% a.i. emulsion per 2000 lbs of potatoesUp to 10 ppmTypically applied as potatoes are removed from storage for packing.[3][10]

Table 3: this compound Residue Dynamics Over Time (mg/kg)

Time Post-ApplicationIndividual Tuber RangeMean (Individual Tuber)Composite Sample RangeMean (Composite Sample)
10 days1.8 - 7.63.84.3 - 6.14.9
28 days0.7 - 4.02.93.1 - 4.23.8
65 days0.8 - 3.82.22.6 - 3.22.9

Data sourced from studies on post-harvest treated potatoes.[11][12]

Table 4: Effect of Processing on this compound Residues

Processing StepResidue ReductionNotes
Washing33-47%A significant portion of the residue can be removed by washing.[11][12]
Peeling91-98%The majority of CIPC residue is concentrated in the peel.[11][12][13]
BoilingDetectable residues remainResidues can be found in both the boiled potatoes and the boiling water.[11][12]
FryingDetectable residues remainResidues can be found in both the french fries and the frying oil.[11][12]

Experimental Protocols

The following are generalized protocols for the application and efficacy testing of this compound. Researchers should adapt these protocols to their specific experimental conditions and adhere to all local safety and regulatory guidelines.

Protocol 1: Post-Harvest Application of this compound via Thermal Fogging

Objective: To apply this compound to stored potatoes to inhibit sprouting.

Materials:

  • Potato tubers, cured and healed

  • This compound formulation for thermal fogging

  • Thermal fogging applicator

  • Personal Protective Equipment (PPE) as specified by the product label

  • Potato storage facility with appropriate ventilation and air circulation systems

Procedure:

  • Pre-Application:

    • Ensure potatoes have undergone a wound-healing (curing) period of 2-3 weeks at a suitable temperature (above 10°C) and high humidity.[3][14]

    • The storage facility, including fans and ducts, should be thoroughly cleaned, especially if it was previously used for seed potatoes.[3]

    • Calculate the required amount of this compound based on the volume of the storage facility and the tonnage of potatoes, following the product label instructions. A typical dose is around 18 g (active ingredient) per tonne of potatoes for a single application.[9][13]

  • Application:

    • Seal the storage facility to ensure the fog is contained.

    • Set up the thermal fogging equipment according to the manufacturer's instructions.

    • Initiate the fogging process, ensuring an even distribution of the CIPC aerosol throughout the storage facility. This is often achieved by introducing the fog into the air circulation system.[15]

    • Run the ventilation system in recirculation mode to ensure the fog circulates through the potato pile.

  • Post-Application:

    • Keep the storage facility sealed for a specified period (e.g., 24-48 hours) to allow the CIPC to settle on the tubers.

    • After the settling period, ventilate the facility as recommended by the product label before personnel enter.

    • Maintain storage temperatures between 8-12°C for long-term storage.[13]

Fogging_Workflow cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Cure Cure Potatoes (2-3 weeks) Clean Clean Storage Facility Cure->Clean Calculate Calculate CIPC Dose Clean->Calculate Seal Seal Storage Calculate->Seal Fog Initiate Thermal Fogging Seal->Fog Recirculate Recirculate Air Fog->Recirculate Settle Allow CIPC to Settle (24-48 hours) Recirculate->Settle Ventilate Ventilate Facility Settle->Ventilate Store Maintain Storage Conditions (8-12°C) Ventilate->Store

Workflow for this compound application via thermal fogging.
Protocol 2: Efficacy Assessment of this compound Treatment

Objective: To evaluate the effectiveness of this compound in suppressing sprout growth.

Materials:

  • This compound-treated and untreated (control) potato tubers

  • Calipers or a ruler

  • Weighing scale

  • Storage containers

Procedure:

  • Sample Collection:

    • At regular intervals (e.g., monthly) during the storage period, collect random samples of treated and control tubers from different locations within the storage facility.

  • Sprout Measurement:

    • For each tuber, count the number of sprouts.

    • Measure the length of the longest sprout on each tuber.

    • Record the data for each treatment group.

  • Weight Loss Measurement:

    • At the beginning of the experiment and at each sampling interval, weigh the tubers in each treatment group.

    • Calculate the percentage of weight loss over time.

  • Data Analysis:

    • Compare the average sprout number, sprout length, and percentage of weight loss between the this compound-treated and control groups.

    • Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the differences observed.

Protocol 3: this compound Residue Analysis in Potato Tubers

Objective: To quantify the concentration of this compound residues in potato tubers.

Materials:

  • Potato tuber samples (whole, peel, and flesh)

  • Homogenizer or blender

  • Organic solvents (e.g., acetonitrile, hexane)

  • Solid-phase extraction (SPE) cartridges

  • Gas chromatograph (GC) with a suitable detector (e.g., electron capture detector - ECD, or mass spectrometer - MS)

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Wash and dry the potato tubers.

    • Separate the peel from the flesh for differential analysis, or use the whole tuber.

    • Homogenize a known weight of the sample.

  • Extraction:

    • Extract the this compound from the homogenized sample using an appropriate organic solvent. This may involve shaking or sonication.

    • Centrifuge the mixture and collect the supernatant.

  • Clean-up:

    • Pass the extract through an SPE cartridge to remove interfering compounds.

    • Elute the this compound from the cartridge with a suitable solvent.

    • Evaporate the solvent and reconstitute the residue in a known volume of solvent suitable for GC analysis.

  • Quantification:

    • Inject the prepared sample into the GC-ECD or GC-MS system.

    • Prepare a calibration curve using the this compound analytical standard.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Clean-up cluster_quant Quantification Sample Collect Tuber Sample (Whole, Peel, or Flesh) Homogenize Homogenize Sample Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Solid-Phase Extraction (SPE) Clean-up Extract->Cleanup Concentrate Concentrate Extract Cleanup->Concentrate GCMS GC-ECD or GC-MS Analysis Concentrate->GCMS Quantify Quantify CIPC Residue GCMS->Quantify Calibrate Prepare Calibration Curve Calibrate->Quantify

Workflow for this compound residue analysis.

Concluding Remarks

This compound remains a valuable tool for the post-harvest management of potatoes, offering significant benefits in extending storage life and maintaining tuber quality. However, its application requires careful management to ensure efficacy while adhering to regulatory limits on residue levels. The protocols and data presented here provide a framework for researchers to further investigate the application of this compound and to develop alternative or integrated sprout suppression strategies for the future. As the regulatory landscape continues to evolve, a thorough understanding of the science behind this compound's use is paramount for the potato industry.

References

Application Notes and Protocols: The Use of Chlorpropham in Plant Cell Division and Microtubule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpropham (CIPC) is a widely used herbicide and plant growth regulator that primarily functions by disrupting mitosis and cell division. Its mechanism of action involves the disorganization of microtubule structures, making it a valuable tool for studying the dynamics of the plant cytoskeleton, the intricacies of cell cycle control, and for screening potential drug candidates that target microtubule-dependent processes. These notes provide detailed protocols for utilizing this compound in plant cell biology research, with a focus on its effects on microtubules and cell division.

This compound's primary mode of action is the disruption of microtubule organization.[1] This leads to the inhibition of mitotic spindle formation, arresting cells in a prometaphase-like state.[2] The herbicide can directly interact with microtubules or affect microtubule organizing centers (MTOCs), leading to the formation of multiple spindles and abnormal cell plate formation.[2] These characteristics make this compound a potent tool for inducing and studying mitotic arrest, polyploidy, and aberrant cytokinesis in plant cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on plant cells as reported in various studies.

Table 1: Effective Concentrations of this compound and Observed Effects

Plant SpeciesConcentrationIncubation TimeObserved EffectsReference
Wheat (Triticum aestivum)50 µM8 - 24 hoursComplete disappearance of microtubules, formation of binucleate and polyploid cells, inhibition of cytokinesis.[2]
Dunaliella salina (microalga)20 µM - 1 mMUp to 30 daysInhibition of cell division, accumulation of phytoene.[3]
Potato (Solanum tuberosum)1.3 - 10 ppmN/A (post-harvest)Inhibition of sprout development.[4]
Allium cepa (onion)10⁻¹ to 10⁻⁴ M1 - 6 hoursRoot growth inhibition, decreased mitotic index, multipolar anaphases.[5]

Table 2: Effects of this compound on Mitotic Index

Plant SpeciesTreatmentMitotic Index (% of Control)Reference
Allium cepaThis compound (concentration-dependent)Significant reduction[6]
Wheat (Triticum aestivum)50 µM this compoundDose-dependent decrease[2]

Experimental Protocols

Protocol 1: Treatment of Plant Root Tips with this compound

This protocol describes the treatment of plant root tips, such as those from onion (Allium cepa) or wheat (Triticum aestivum), to study the effects of this compound on cell division.

Materials:

  • Seeds (e.g., Allium cepa, Triticum aestivum)

  • Germination paper or petri dishes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium or distilled water

  • Fixative solution (e.g., Farmer's fixative: 3:1 ethanol:acetic acid)

  • Microscope slides and coverslips

  • Stain (e.g., Acetocarmine or DAPI)

  • Microscope

Procedure:

  • Germination: Germinate seeds in the dark on moist germination paper or in petri dishes until roots are 1-2 cm long.

  • Treatment: Prepare a working solution of this compound in the desired growth medium or distilled water. A common starting concentration is 50 µM.[2]

  • Immerse the roots of the seedlings in the this compound solution for the desired incubation time (e.g., 2, 4, 8, or 24 hours). Include a control group with no this compound.

  • Fixation: After treatment, excise the root tips (1-2 mm) and immediately place them in a fixative solution for at least 24 hours at 4°C.[7]

  • Staining and Mounting:

    • Wash the fixed root tips with distilled water.

    • Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

    • Wash again with distilled water.

    • Place a root tip on a microscope slide, add a drop of acetocarmine or DAPI stain, and gently squash it with a coverslip.

  • Microscopy: Observe the prepared slides under a light or fluorescence microscope to analyze the mitotic stages and identify any abnormalities.

Protocol 2: Immunofluorescence Microscopy of Microtubules in Plant Cells

This protocol details the visualization of microtubule structures in this compound-treated plant cells using immunofluorescence.

Materials:

  • This compound-treated and control plant material (e.g., root tips)

  • Microtubule stabilizing buffer (MTSB)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization solution (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., FITC-conjugated goat anti-mouse)

  • DAPI or Hoechst stain for DNA

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Fix the plant material as described in Protocol 1.

  • Cell Wall Digestion: Wash the fixed material with MTSB and incubate in a solution of cell wall digesting enzymes until the tissue is softened.[8][9]

  • Permeabilization: Wash with MTSB and then permeabilize the cells with a Triton X-100 solution.[8][9]

  • Blocking: Block non-specific antibody binding by incubating in a blocking solution for at least 1 hour.

  • Primary Antibody Incubation: Incubate the samples with the primary anti-tubulin antibody overnight at 4°C.

  • Washing: Wash the samples multiple times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody in the dark for 1-2 hours at room temperature.

  • DNA Staining: Counterstain the nuclei with DAPI or Hoechst stain.

  • Mounting: Wash the samples and mount them on a slide with an antifade mounting medium.

  • Imaging: Visualize the microtubule arrays using a confocal laser scanning microscope.[8][9]

Protocol 3: In Vitro Microtubule Polymerization/Depolymerization Assay

This assay is used to determine the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified plant tubulin

  • General tubulin buffer (GTB)

  • GTP stock solution

  • This compound stock solution

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well plates

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB. Prepare a working solution of GTP.[10][11]

  • Assay Setup: In a 96-well plate, add GTB, GTP, and various concentrations of this compound (and/or a vehicle control).

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction. The final tubulin concentration is typically around 3 mg/mL.[10]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.[11]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in treated versus control wells.

Protocol 4: Transmission Electron Microscopy (TEM) of this compound-Treated Plant Cells

TEM provides high-resolution images of the ultrastructural effects of this compound on microtubules and other cellular components.

Materials:

  • This compound-treated and control plant material (e.g., root tips)

  • Primary fixative (e.g., glutaraldehyde in phosphate buffer)

  • Post-fixative (e.g., osmium tetroxide)

  • Dehydration series (ethanol or acetone)

  • Embedding resin (e.g., Spurr's resin)

  • Ultramicrotome

  • TEM grids

  • Uranyl acetate and lead citrate for staining

Procedure:

  • Fixation: Immediately fix small pieces of the plant tissue (e.g., 1 mm root tips) in the primary fixative, often under vacuum to improve penetration.[12][13]

  • Washing and Post-fixation: Wash the samples in buffer and then post-fix with osmium tetroxide.

  • Dehydration: Dehydrate the samples through a graded series of ethanol or acetone.[14]

  • Infiltration and Embedding: Gradually infiltrate the dehydrated tissue with embedding resin and then polymerize it in an oven.[14]

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on TEM grids.[14]

  • Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Observe the sections using a transmission electron microscope to examine the ultrastructure of microtubules, mitotic spindles, and cell plates.

Visualizations

Chlorpropham_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Inhibits Polymerization MTOCs Microtubule Organizing Centers (MTOCs) This compound->MTOCs Disrupts Function Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle MTOCs->Spindle Spindle Formation AberrantDivision Aberrant Cell Division (Multipolar Spindles, Polyploidy) MTOCs->AberrantDivision CellDivision Normal Cell Division Spindle->CellDivision Experimental_Workflow PlantMaterial Plant Material (e.g., Seedlings) Treatment This compound Treatment (Varying Concentrations & Times) PlantMaterial->Treatment Fixation Fixation Treatment->Fixation Analysis Analysis Fixation->Analysis LightMicroscopy Light Microscopy (Mitotic Index) Analysis->LightMicroscopy Immunofluorescence Immunofluorescence (Microtubule Organization) Analysis->Immunofluorescence TEM Transmission Electron Microscopy (Ultrastructure) Analysis->TEM InVitroAssay In Vitro Polymerization Assay (Direct Effect) Analysis->InVitroAssay Logical_Relationship This compound This compound Application MT_Disruption Microtubule Disruption This compound->MT_Disruption Spindle_Failure Mitotic Spindle Failure MT_Disruption->Spindle_Failure Cytokinesis_Inhibition Cytokinesis Inhibition MT_Disruption->Cytokinesis_Inhibition Mitotic_Arrest Mitotic Arrest (Prometaphase) Spindle_Failure->Mitotic_Arrest Phenotypes Observable Phenotypes: - Polyploidy - Binucleate Cells - Growth Inhibition Mitotic_Arrest->Phenotypes Cytokinesis_Inhibition->Phenotypes

References

Analytical Standards for Chlorpropham and Its Primary Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Chlorpropham (CIPC) and its primary metabolites. This compound is a widely used plant growth regulator and herbicide, and monitoring its residue levels and metabolic fate is crucial for food safety and environmental protection.

Introduction

This compound (isopropyl N-(3-chlorophenyl)carbamate) is primarily metabolized in plants and animals through hydroxylation and hydrolysis. The main metabolites of toxicological concern are 4-hydroxythis compound (4-OH CIPC) and 3-chloroaniline (3CA).[1][2] Accurate and sensitive analytical methods are essential for the quantification of this compound and these metabolites in various matrices.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in biological systems. The primary pathways involve hydroxylation of the phenyl ring and hydrolysis of the carbamate linkage.[3][4]

Chlorpropham_Metabolism This compound This compound Hydroxylation Aromatic Hydroxylation This compound->Hydroxylation Hydrolysis Hydrolysis This compound->Hydrolysis FourOH_CIPC 4-Hydroxythis compound (4-OH CIPC) Hydroxylation->FourOH_CIPC ThreeCA 3-Chloroaniline (3CA) Hydrolysis->ThreeCA Conjugates Glucuronide and Sulfate Conjugates FourOH_CIPC->Conjugates Acetylation Acetylation ThreeCA->Acetylation Three_Chloroacetanilide 3-Chloroacetanilide Acetylation->Three_Chloroacetanilide

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and its primary metabolite, 3-chloroaniline, in various matrices using different analytical techniques.

Table 1: Method Detection Limits (MDL) and Practical Quantitation Limits (PQL) in Potato Products (ppm) [5]

AnalyteMatrixMDL (ppm)PQL (ppm)
This compoundWhole Potato0.080.45
3-ChloroanilineWhole Potato0.080.45
This compoundPotato Pulp0.080.45
3-ChloroanilinePotato Pulp0.080.45
This compoundPotato Peel0.080.45
3-ChloroanilinePotato Peel0.080.45
This compoundFrench Fries w/o Peel0.221.1
3-ChloroanilineFrench Fries w/o Peel0.221.1
This compoundFrench Fries w/ Peel0.221.1
3-ChloroanilineFrench Fries w/ Peel0.221.1
This compoundPotato Chips w/o Peel0.452.2
3-ChloroanilinePotato Chips w/o Peel0.452.2
This compoundPotato Chips w/ Peel0.452.2
3-ChloroanilinePotato Chips w/ Peel0.452.2
This compoundDehydrated Granules0.381.9
3-ChloroanilineDehydrated Granules0.381.9
This compoundDried Potato Peel0.381.9
3-ChloroanilineDried Potato Peel0.381.9
This compoundProcessed Wet Peel0.080.45
3-ChloroanilineProcessed Wet Peel0.080.45
This compoundCanola Oil2.9014
3-ChloroanilineCanola Oil2.9014

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for HPLC-UV Methods

AnalyteMethodLODLOQReference
This compoundSoaking-HPLC0.002 mg/kg0.008 mg/kg[6]
3-ChloroanilineSoaking-HPLC0.002 mg/kg0.005 mg/kg[6]
Propham (IPC)Soaking-HPLC0.015 mg/kg0.051 mg/kg[6]
This compoundHPLC-UV~0.01 µg/mL~0.04 µg/mL[7]
3-ChloroanilineHPLC-UV~0.01 µg/mL~0.04 µg/mL[7]

Experimental Protocols

Protocol 1: Analysis of this compound and 3-Chloroaniline in Potatoes by GC-NPD

This protocol describes a multi-residue method for the determination of this compound and 3-Chloroaniline in potatoes and potato products.[5]

1. Sample Preparation and Extraction

GC_NPD_Workflow Start Homogenized Potato Sample Extraction Extract with Methanol-Water Start->Extraction Partition1 Partition with Methylene Chloride Extraction->Partition1 Filter Filter Post-Extraction Solids Partition1->Filter Combine Combine Methylene Chloride Extracts Partition1->Combine Dilute Dilute Solids with pH 6.5 NaCl Saturated Phosphate Buffer Filter->Dilute Sonicate Sonicate Mixture Dilute->Sonicate Partition2 Partition with Methylene Chloride Sonicate->Partition2 Partition2->Combine Evaporate Evaporate Methylene Chloride Combine->Evaporate Exchange Exchange with n-Hexane Evaporate->Exchange Analysis Analyze by GC-NPD Exchange->Analysis

Caption: Workflow for GC-NPD analysis of this compound.

  • Homogenization: Homogenize a representative sample of the potato or potato product.

  • Extraction: Extract the homogenized sample with a methanol-water solvent mixture.

  • Partitioning: Partition the extract with methylene chloride.

  • Solid Phase Extraction: Filter the post-extraction solids and dilute with a pH 6.5 NaCl saturated phosphate buffer, followed by sonication.

  • Second Partitioning: Partition the sonicated mixture with methylene chloride.

  • Combine and Concentrate: Combine the methylene chloride extracts and evaporate the solvent under a stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to n-hexane for GC analysis.

2. Instrumental Analysis

  • Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD).

  • Column: DB-5 (5% Phenylmethyl Polysiloxane), 0.53 mm id x 15 m, 1.5 µm film thickness.[5]

  • Injector Temperature: 190°C.[5]

  • Oven Program: Initial temperature 50°C for 0.5 min, ramp at 10°C/min to 190°C, then ramp at 40°C/min to 300°C.[5]

  • Detector Temperature: 300°C.[5]

  • Carrier Gas: Helium at 7 mL/min.[5]

Protocol 2: Analysis of this compound and 3-Chloroaniline in Potatoes by HPLC-UV

This protocol provides a simplified method for the simultaneous determination of this compound and 3-Chloroaniline in potato samples.[6][7]

1. Sample Preparation and Extraction

HPLC_UV_Workflow Start Chopped Potato Sample Spike Spike with Internal Standard (Propham) Start->Spike Soak Soak Overnight in Methanol Spike->Soak Filter Filter Extract Soak->Filter Analysis Analyze by HPLC-UV Filter->Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

  • Sample Preparation: Chop a representative potato sample.

  • Internal Standard: Spike the sample with a known concentration of Propham (IPC) as an internal standard.

  • Extraction: Add methanol to the sample and allow it to soak overnight.

  • Filtration: Filter the extract before analysis.

2. Instrumental Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm.[7][8]

  • Mobile Phase: 60% Methanol in water.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Detection Wavelength: 210 nm.[7]

  • Run Time: 15 minutes.[7]

Protocol 3: Analysis of this compound in Soil by LC-MS/MS

This protocol details the extraction and analysis of this compound in soil samples using Liquid Chromatography with Tandem Mass Spectrometry.[9]

1. Sample Preparation and Extraction

LC_MSMS_Workflow Start Soil Sample Extract1 Extract with Acetonitrile (ACN) Start->Extract1 Sonicate Sonicate for 5 min Extract1->Sonicate Centrifuge1 Centrifuge at 4,000 rpm for 10 min Sonicate->Centrifuge1 Decant1 Decant Supernatant Centrifuge1->Decant1 Extract2 Re-extract Pellet with ACN Centrifuge1->Extract2 Decant2 Combine Supernatants Decant1->Decant2 Shake Shake for 15 min Extract2->Shake Centrifuge2 Centrifuge Shake->Centrifuge2 Centrifuge2->Decant2 Extract3 Re-extract Pellet with ACN:Water (75:25) Centrifuge2->Extract3 Combine Combine All Supernatants Decant2->Combine Centrifuge3 Centrifuge Extract3->Centrifuge3 Centrifuge3->Combine Adjust Adjust Volume to 75 mL with ACN Combine->Adjust Filter Filter through 0.2 µm Nylon Syringe Filter Adjust->Filter Dilute Dilute Aliquot with ACN:Water (45:55) Filter->Dilute Analysis Analyze by LC-MS/MS Dilute->Analysis

Caption: Workflow for LC-MS/MS analysis of this compound in soil.

  • Extraction: Weigh 10 g of soil into a centrifuge tube and extract three times: first with acetonitrile (ACN), followed by sonication and centrifugation; second with ACN and shaking; and third with ACN:water (75:25).

  • Combine and Adjust: Combine the supernatants from all three extractions and adjust the final volume to 75 mL with ACN.

  • Filtration and Dilution: Filter an aliquot of the extract through a 0.2 µm nylon syringe filter. Dilute a portion of the filtered extract with ACN:water (45:55) before analysis.

2. Instrumental Analysis

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive polarity mode.

  • Quantitation Ion: m/z 172.[9]

  • Confirmation Ion: m/z 154.[9]

References

Application Note: Method Development for the Detection of Chlorpropham in Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate, CIPC) is a widely used plant growth regulator and herbicide, primarily employed as a potato sprout suppressant during storage.[1][2] Its residues can be found in various processed food products derived from treated commodities. Due to potential health concerns associated with its consumption, regulatory bodies have established maximum residue limits (MRLs) for this compound in different foodstuffs. This necessitates the development of robust and sensitive analytical methods for its accurate detection and quantification in complex food matrices. This application note provides a detailed protocol for the determination of this compound in processed foods using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high selectivity and sensitivity.[3][4][5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in processed foods.

1. Reagents and Materials

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • C18 sorbent

  • Syringe filters (0.22 µm)

2. Equipment

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Homogenizer or food processor

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 50 mL polypropylene centrifuge tubes

3. Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.[6] From this stock solution, prepare working standard solutions at various concentrations (e.g., 0.005, 0.01, 0.05, 0.1, and 0.5 µg/mL) by serial dilution with methanol.[6] Matrix-matched calibration standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[6]

4. Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[7][8]

  • Homogenization: Weigh 10 g of the homogenized processed food sample into a 50 mL polypropylene centrifuge tube.[7] For dry samples, rehydration may be necessary prior to homogenization.[9]

  • Extraction: Add 10 mL of acetonitrile to the tube.[6][7] Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[9] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 10 minutes.[10]

5. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

The d-SPE step is crucial for removing interfering matrix components.[10]

  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. The choice of sorbent depends on the food matrix:

    • General Processed Foods: 150 mg MgSO₄ and 50 mg PSA.

    • Pigmented Foods (e.g., potato chips with skin, fruit-based products): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.[10]

    • High-Fat Foods (e.g., french fries, canola oil): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[10]

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: The supernatant is the final extract. Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

The final extract is analyzed using an LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B).[8]

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions for this compound should be monitored for quantification and confirmation.

      • Example Transitions: Quantification can be based on the transition for the primary product ion, while the secondary transition serves as a qualifier.[11]

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound in various processed food matrices.

Table 1: Method Validation Parameters for this compound in Processed Foods

Food MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Potato (Raw)µQuEChERS-UHPLC-PDA0.000140.0004394.5 - 1251.5 - 16.3[8][12]
Potato ProductsGC-NPD0.08 - 0.450.45 - 2.2--[13]
French FriesGC-NPD0.221.1--[13]
Potato ChipsGC-NPD0.452.2--[13]
Dehydrated GranulesGC-NPD0.381.9--[13]
Canola OilGC-NPD2.9014.0--[13]
Feeds (various)LC-MS/MS0.0080.00375.3 - 87.0< 7.3 (r) < 33 (R)[14]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, r: repeatability, R: reproducibility

Mandatory Visualization

Experimental Workflow Diagram

Chlorpropham_Detection_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis Homogenization 1. Sample Homogenization (10g of processed food) Extraction 2. Extraction (10 mL Acetonitrile) Homogenization->Extraction Salting_Out 3. Salting Out (QuEChERS Salts) Extraction->Salting_Out Centrifugation1 4. Centrifugation (≥4000 x g, 10 min) Salting_Out->Centrifugation1 Transfer 5. Transfer Supernatant (1 mL aliquot) Centrifugation1->Transfer dSPE 6. Add d-SPE Sorbents (MgSO4, PSA, GCB/C18) Transfer->dSPE Vortex_Centrifuge 7. Vortex & Centrifuge dSPE->Vortex_Centrifuge Filtration 8. Filtration (0.22 µm syringe filter) Vortex_Centrifuge->Filtration LC_MSMS 9. LC-MS/MS Analysis (C18 column, ESI+, MRM) Filtration->LC_MSMS Data_Analysis 10. Data Analysis (Quantification & Confirmation) LC_MSMS->Data_Analysis

Caption: Workflow for this compound detection in processed foods.

Signaling Pathway/Logical Relationship Diagram

Chlorpropham_Analysis_Logic Sample Processed Food Sample (e.g., Potato Chips, Fries) Extraction QuEChERS Extraction Sample->Extraction Matrix_Interferences Matrix Interferences (Fats, Pigments, Sugars) Extraction->Matrix_Interferences co-extracts Chlorpropham_Analyte This compound (Analyte of Interest) Extraction->Chlorpropham_Analyte extracts dSPE_Cleanup d-SPE Clean-up (PSA, C18, GCB) Matrix_Interferences->dSPE_Cleanup removed by Chlorpropham_Analyte->dSPE_Cleanup Clean_Extract Clean Extract dSPE_Cleanup->Clean_Extract LC_Separation LC Separation (Chromatographic Resolution) Clean_Extract->LC_Separation MSMS_Detection MS/MS Detection (Selective & Sensitive) LC_Separation->MSMS_Detection Final_Result Quantitative Result (mg/kg) MSMS_Detection->Final_Result

Caption: Logical flow of this compound analysis from sample to result.

References

Chlorpropham Application Techniques for Sucker Control in Tobacco: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpropham, a carbamate plant growth regulator, has been utilized for the control of axillary buds, commonly known as suckers, in tobacco (Nicotiana tabacum L.).[1][2] Effective sucker control is crucial for maximizing the yield and quality of tobacco leaves by redirecting the plant's energy from axillary growth to leaf development. This compound functions as a systemic agent, inhibiting mitosis in the meristematic tissues of the suckers.[3] This document provides detailed application notes and experimental protocols for the use of this compound in tobacco sucker control, intended for research and developmental purposes.

Application Notes

This compound is typically available as an emulsifiable concentrate (EC) formulation.[2] Its application for tobacco sucker control is often integrated into a broader sucker management program, which may include contact-type agents such as fatty alcohols.

Application Timing

The timing of this compound application is critical for optimal efficacy. It is generally applied after the tobacco plant has been "topped," the process of removing the apical bud to break apical dominance and encourage leaf growth. Application should occur when the upper leaves to be harvested are at least 8 inches long.[4]

Application Method

For research purposes, precise and uniform application is paramount. Both manual and automated methods can be employed.

  • Manual Application: For small-scale experiments, a knapsack sprayer or a hand-held dropline can be used to deliver a specific volume of the this compound solution directly to the upper portion of the tobacco stalk.[4] This method allows for precise control over the dosage per plant.

  • Powered Spray Equipment: For larger plots, a tractor-mounted sprayer with a three-nozzle-per-row arrangement is recommended. The nozzles should be configured to deliver a coarse spray that thoroughly wets the upper third of the plant, ensuring the solution runs down the stalk and contacts the axillary buds.[5] Low pressure (20-25 psi) is recommended to avoid drift and ensure proper deposition.[6]

Combination with Other Sucker Control Agents

This compound is often used in a sequential or tank-mix application with other types of sucker control agents to enhance efficacy and provide broader-spectrum control.

  • Fatty Alcohols (Contact Agents): A common practice involves an initial application of a contact agent, such as fatty alcohols (C8-C10), to burn and desiccate existing small suckers. This is typically followed by a systemic agent like this compound 5 to 7 days later to inhibit the growth of new suckers.[4]

  • Maleic Hydrazide (MH) (Systemic Agent): this compound can also be used in programs that include maleic hydrazide (MH).[3] Tank mixes or sequential applications may be explored to potentially reduce the required rates of each active ingredient while maintaining or improving sucker control.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of sucker control agents in tobacco, derived from various research and extension literature. It is important to note that specific application rates for this compound used as a standalone treatment are not extensively documented in recent literature, reflecting a trend towards integrated sucker control programs. The data presented for other agents can serve as a reference for designing experimental protocols for this compound.

Table 1: Application Parameters for Common Tobacco Sucker Control Agents

Active IngredientTypeApplication RateSpray VolumeTiming
Fatty Alcohols (C8-C10)Contact2.0 - 2.5 gallons in 50 gallons of water per acre50 gallons/acreAt topping, when suckers are small
Maleic Hydrazide (MH)Systemic1.5 - 2.0 gallons/acre (for 1.5 lb ai/gal formulation)20 - 40 gallons/acre5-7 days after last contact application
FlumetralinLocal Systemic2 quarts/acre50 gallons/acreElongated-button to early-flower stage
ButralinLocal Systemic3 - 4 quarts/acre50 gallons/acreJust before or immediately after topping

Table 2: Efficacy of Different Sucker Control Methods

TreatmentSucker Control Efficacy (% reduction vs. untreated)Reference
Single Application (Local Systemic)84.2% reduction in sucker number, 78.3% reduction in sucker biomass[7]
Sequential Application (Contact followed by Local Systemic)89.2% reduction in sucker number, 88.1% reduction in sucker biomass[7]
Fatty Alcohol + Maleic Hydrazide95 - 100%[8]
Pelargonic Acid (potential organic alternative)~90% (but with significant phytotoxicity)[9]

Experimental Protocols

The following are detailed methodologies for conducting experiments to evaluate the efficacy of this compound for tobacco sucker control.

Protocol 1: Field Efficacy Trial of this compound

Objective: To determine the effective application rate and timing of this compound for sucker control in field-grown tobacco.

Experimental Design: Randomized complete block design (RCBD) with a factorial arrangement of treatments and a minimum of four replications.

Plot Size: Single-row plots, 15 meters in length with appropriate spacing between rows and plants.

Treatments:

  • This compound Application Rate: A minimum of three rates (e.g., low, medium, high) to be determined based on preliminary range-finding studies.

  • Application Timing:

    • Single application at topping.

    • Single application 5-7 days after topping.

    • Sequential application (e.g., at topping and 10 days later).

  • Control Groups:

    • Untreated (topped only).

    • Hand-suckered (manual removal of suckers weekly).

    • Standard commercial practice (e.g., fatty alcohol followed by MH).

Procedure:

  • Establish tobacco plots according to standard agronomic practices for the region.

  • Top all plants at the elongated-button to early-flower stage.

  • Apply this compound treatments at the designated rates and timings using a calibrated sprayer to ensure uniform coverage.

  • For the hand-suckered control, manually remove all suckers weekly.

  • Data Collection:

    • At 3, 5, and 7 weeks after topping, record the number and fresh weight of suckers per plant from a designated number of plants in the center of each plot.

    • Assess phytotoxicity on a scale of 0 (no injury) to 100 (plant death) at 7 and 14 days after each application.

    • At the end of the season, harvest and cure the tobacco leaves. Measure the cured leaf yield and quality grade.

Data Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Evaluation of this compound in Combination with a Contact Agent

Objective: To assess the synergistic or additive effects of this compound when applied sequentially after a contact sucker control agent (fatty alcohol).

Experimental Design: RCBD with a minimum of four replications.

Treatments:

  • Fatty alcohol (4% v/v solution) at topping.

  • This compound (medium rate from Protocol 1) at topping.

  • Fatty alcohol at topping, followed by this compound (medium rate) 7 days later.

  • Untreated (topped only).

  • Hand-suckered.

Procedure and Data Collection: Follow the procedures outlined in Protocol 1, with the specified treatment applications.

Data Analysis: Use ANOVA to compare the efficacy of the combination treatment to the individual components and the control groups.

Visualizations

Signaling Pathways and Experimental Workflows

The precise signaling pathway through which this compound inhibits axillary bud growth in tobacco is not well-elucidated in publicly available literature. However, the general hormonal regulation of apical dominance provides a framework for understanding where such a chemical might intervene. Topping removes the primary source of auxin (IAA), which normally suppresses axillary bud growth. This allows cytokinins to promote bud outgrowth.[10] Systemic sucker control agents like this compound likely interfere with the cell division and growth processes initiated by this hormonal shift.

Sucker_Growth_Regulation Topping Topping (Removal of Apical Bud) Auxin_Decrease Decreased Auxin (IAA) from Apex Topping->Auxin_Decrease Leads to Cytokinin_Increase Increased Cytokinin Activity in Nodes Auxin_Decrease->Cytokinin_Increase Bud_Outgrowth Axillary Bud Outgrowth (Sucker Formation) Cytokinin_Increase->Bud_Outgrowth Promotes Cell_Division_Inhibition Inhibition of Mitosis in Axillary Meristems Sucker_Control Sucker Control This compound This compound Application (Systemic) This compound->Cell_Division_Inhibition Causes Cell_Division_Inhibition->Sucker_Control Results in

Caption: Hypothetical pathway of this compound's action on sucker growth.

Experimental_Workflow Plot_Establishment Tobacco Plot Establishment Topping_Stage Topping at Elongated Button Stage Plot_Establishment->Topping_Stage Treatment_Application This compound Treatment Application Topping_Stage->Treatment_Application Data_Collection Data Collection (Sucker Count/Weight, Phytotoxicity) Treatment_Application->Data_Collection Harvest_Curing Leaf Harvest and Curing Data_Collection->Harvest_Curing Yield_Quality_Analysis Yield and Quality Analysis Harvest_Curing->Yield_Quality_Analysis

Caption: Workflow for a field efficacy trial of this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in Chlorpropham analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Chlorpropham by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound signal is significantly lower in my sample matrix compared to the solvent standard, leading to poor recovery. What is causing this and how can I fix it?

Answer: This phenomenon is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the MS source.[1]

Here is a systematic approach to troubleshoot and mitigate this issue:

  • Confirm Matrix Effects: First, it's crucial to confirm that a matrix effect is indeed the cause. This can be done using a post-extraction spike method.[1] Compare the signal response of a blank matrix extract spiked with this compound to a pure solvent standard of the same concentration. A significantly lower response in the matrix indicates ion suppression.[1]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2][3]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide residue analysis in food matrices.[4] It involves an extraction with acetonitrile followed by a cleanup step (d-SPE) using sorbents like PSA (Primary Secondary Amine) to remove sugars and fatty acids, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) to remove pigments.[5]

    • Solid-Phase Extraction (SPE): SPE can offer a more selective cleanup than QuEChERS. For this compound analysis, a C18 cartridge can be effective in retaining the analyte of interest while allowing interfering matrix components to be washed away.[1][2]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from the sample matrix based on its solubility in immiscible solvents.[2]

  • Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract.[5] This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that after dilution, the this compound concentration remains above the limit of quantification (LOQ) of your method.[5]

  • Modify Chromatographic Conditions: Optimizing the LC separation can help to resolve this compound from co-eluting matrix components.[1][6]

    • Gradient Optimization: Adjusting the mobile phase gradient can improve the separation between this compound and interfering peaks.[1]

    • Column Selection: Using a column with a different stationary phase chemistry may offer better selectivity.[1]

Question: I am observing inconsistent results for this compound quantification across different sample batches. What could be the reason?

Answer: Inconsistent quantification is often a result of variable matrix effects between different sample batches. The composition and concentration of matrix components can vary, leading to different degrees of ion suppression or enhancement.

To address this, consider the following:

  • Matrix-Matched Calibration: This is a common and effective approach to compensate for matrix effects.[4][7] Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[8][9] A SIL-IS, such as this compound-d7, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and will co-elute with this compound, experiencing the same matrix effects.[8] By using the peak area ratio of the analyte to the SIL-IS for quantification, any signal suppression or enhancement will be compensated for.

Question: My chromatogram shows a high background signal and numerous interfering peaks around the retention time of this compound. How can I improve the selectivity of my method?

Answer: High background and interfering peaks indicate insufficient sample cleanup or poor chromatographic separation.

Here are some troubleshooting steps:

  • Enhance Sample Cleanup:

    • If using QuEChERS, consider adding a different or a combination of d-SPE sorbents. For example, if your matrix is rich in pigments, GCB can be very effective.[5]

    • For complex matrices, a multi-step cleanup approach involving both LLE and SPE might be necessary.

  • Optimize LC Method:

    • Increase Column Resolution: Use a longer column or a column with a smaller particle size to improve separation efficiency.

    • Adjust Mobile Phase: Modifying the mobile phase composition or pH can alter the selectivity of the separation.

  • Optimize MS/MS Parameters:

    • MRM Transitions: Ensure that you are using the most specific and intense multiple reaction monitoring (MRM) transitions for this compound.

    • Source Parameters: Optimize ion source parameters such as temperature, gas flows, and voltages to maximize the signal of this compound while minimizing the background noise.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The matrix refers to all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][10] This can significantly impact the accuracy, precision, and sensitivity of quantitative results.[1]

Q2: How do I quantitatively assess the matrix effect for my this compound analysis?

A2: The matrix effect (ME) can be calculated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration.[11] The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Q3: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?

A3: Common techniques include:

  • QuEChERS: A popular method for pesticide residue analysis in various food matrices.[4]

  • Solid-Phase Extraction (SPE): Provides selective cleanup using cartridges with different sorbents.[2]

  • Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquids.[2]

  • Dilution: A straightforward approach to reduce the concentration of interfering matrix components.

Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?

A4:

  • Matrix-matched calibration is a good option when a representative blank matrix is readily available and the matrix variability between samples is low.[4]

  • A stable isotope-labeled internal standard is the preferred method, especially for complex matrices or when there is significant sample-to-sample variability in matrix composition. It provides the most accurate correction for matrix effects and sample preparation losses.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on matrix effects and recovery for this compound and other pesticides, which can be analogous to the challenges faced in this compound analysis.

Table 1: Matrix Effect of this compound in Different Vegetable Matrices using QuEChERS and LC-MS/MS

Vegetable MatrixMatrix Effect (%)Predominant Effect
Cucumber85 - 115Slight Suppression/Enhancement
Lettuce60 - 90Suppression
Tomato110 - 140Enhancement
Parsley2 - 19Strong Suppression

Data synthesized from a study on various herbicides in vegetable matrices.[4]

Table 2: Recovery of this compound in Fortified Soil Samples

Fortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (%)
0.0595.45.2
0.5098.73.8

Data from a validation study of an analytical method for this compound in soil.[12]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using your established sample preparation protocol (e.g., QuEChERS).

  • Prepare a Solvent Standard: Prepare a solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard solution to achieve the same final concentration as the solvent standard.

  • Analyze by LC-MS/MS: Inject both the solvent standard and the post-extraction spiked sample into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Effect: Use the formula provided in the FAQs section.

Protocol 2: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Potatoes)

  • Homogenization: Homogenize a representative 10 g sample of the food matrix.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract. It can be directly injected into the LC-MS/MS system or diluted with a suitable solvent if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Matrix Effect Mitigation sample Sample Collection homogenize Homogenization sample->homogenize extract Extraction (e.g., QuEChERS) homogenize->extract cleanup Cleanup (d-SPE / SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms sil_is Stable Isotope-Labeled IS cleanup->sil_is High Variability dilute Dilution lcms->dilute High Matrix Effect mmc Matrix-Matched Calibration lcms->mmc Inconsistent Quantification data_processing dilute->lcms Re-analysis mmc->lcms Improved Accuracy sil_is->extract Add at Start

Caption: Experimental workflow for this compound analysis with integrated matrix effect mitigation strategies.

troubleshooting_guide cluster_problem Problem Identification cluster_solutions Mitigation Strategies start Start: Poor Recovery / Inconsistent Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me optimize_prep Optimize Sample Prep (QuEChERS, SPE) check_me->optimize_prep Matrix Effect Confirmed end End: Accurate & Reliable Quantification check_me->end No Matrix Effect (Check other parameters) dilute Dilute Sample optimize_prep->dilute mmc Use Matrix-Matched Calibration dilute->mmc sil_is Use Stable Isotope-Labeled Internal Standard mmc->sil_is sil_is->end

Caption: Troubleshooting flowchart for overcoming matrix effects in this compound analysis.

References

Technical Support Center: Efficient Chlorpropham Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extracting Chlorpropham from complex matrices. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance the efficiency and accuracy of your analytical work.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Suggested Solution
Low Analyte Recovery Incomplete extraction from the sample matrix.- Ensure the sample is thoroughly homogenized to maximize surface area contact with the extraction solvent. - Increase the extraction time or use a more vigorous agitation method (e.g., vortexing, sonication). - For solid samples like potatoes, consider methods like reflux extraction which can improve recovery. Reflux extraction has been shown to yield higher and more precise recovery of this compound from potato tubers compared to blending methods.
Analyte loss during solvent evaporation.- Carefully control the temperature during solvent evaporation. This compound can be volatile, so avoid excessively high temperatures. A temperature below 40°C is recommended. - Use a gentle stream of nitrogen for evaporation instead of high vacuum.
Inefficient elution from SPE cartridge.- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Use an appropriate elution solvent that is strong enough to displace this compound from the sorbent. Hexane is commonly used for elution from alumina columns.
High Matrix Effects (Signal Suppression or Enhancement) Co-extraction of interfering compounds from the matrix (e.g., lipids, pigments).- Incorporate a cleanup step after the initial extraction. Dispersive solid-phase extraction (dSPE) with sorbents like PSA (Primary Secondary Amine) can remove sugars and organic acids, C18 can remove lipids, and Graphitized Carbon Black (GCB) can remove pigments.[1] - For fatty matrices, consider a freeze-out step to precipitate lipids before cleanup. - Use matrix-matched calibration standards to compensate for matrix effects.[2]
Emulsion Formation During Liquid-Liquid Extraction High concentration of fats or other emulsifying agents in the sample extract.- Add salt (e.g., NaCl) to the aqueous phase to increase its polarity and break the emulsion. - Centrifuge the sample at a higher speed and for a longer duration to facilitate phase separation. - As a preventative measure, adding anhydrous sodium sulphate during the initial extraction of moist samples can help avoid emulsification.
Poor Chromatographic Peak Shape Presence of interfering co-extractants in the final extract.- Optimize the dSPE cleanup step by testing different sorbent combinations. - Dilute the final extract before injection to minimize the impact of matrix components on the analytical column.
Inconsistent Results Variability in sample preparation.- Ensure all samples are processed consistently. Use calibrated equipment and standardized procedures. - For heterogeneous samples like potatoes, ensure the subsample taken for analysis is representative of the whole.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for extracting this compound from potato samples?

A1: The choice of method depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available equipment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for multi-residue analysis in food matrices and offers high-quality results with reduced sample and solvent usage.[3][4] For routine analysis of a large number of potato samples, a modified reflux extraction has been shown to be rapid, accurate, and reliable, offering better performance than traditional blending methods.

Q2: How can I minimize matrix effects when analyzing this compound in complex food matrices?

A2: Matrix effects can be significant in complex samples. To minimize them, a dispersive solid-phase extraction (dSPE) cleanup step is highly recommended after the initial extraction.[1] Using sorbents like PSA to remove polar interferences and C18 for nonpolar interferences is effective. Additionally, preparing calibration standards in a blank matrix extract (matrix-matched calibration) is a crucial step to ensure accurate quantification.[2]

Q3: What are the expected recovery rates for this compound using different extraction methods?

A3: Recovery rates can vary depending on the matrix and the specific protocol used. For potatoes, reflux extraction has demonstrated average recoveries of 95.14% ± 1.36%. The µQuEChERS method has shown recoveries ranging from 94.5% to 125% in potatoes.[3][5] For soil samples, extraction with acetonitrile followed by LC-MS/MS analysis has yielded recoveries between 91.5% and 101.4%.

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?

A4: The LOD and LOQ are dependent on the analytical instrument used. Using a µQuEChERS method combined with UHPLC-PDA, an LOD of 0.14 µg/kg and an LOQ of 0.43 µg/kg have been reported for potatoes.[3][5][6] For soil analysis by LC-MS/MS, the LOD has been reported as 0.015 mg/kg.[7] Direct analysis of potato skin using desorption electrospray ionization (DESI-MS/MS) has achieved detection limits of 6.5 µg/kg.[8]

Q5: How does processing like washing, peeling, and cooking affect this compound residues in potatoes?

A5: Peeling is highly effective, removing 91-98% of the total this compound residue.[9][10] Washing can reduce residues by 33-47%.[9][10] Cooking processes like boiling and frying also lead to a significant reduction in this compound levels in the final consumable product, with residues being transferred to the cooking water or oil.[11]

Data Presentation

Table 1: Comparison of this compound Extraction Methods - Recovery and Limits

Extraction Method Matrix Analytical Technique Average Recovery (%) LOD LOQ Reference
Reflux ExtractionPotatoGC-FID95.14 ± 1.36Not ReportedNot Reported
Blending ExtractionPotatoGC-FID82.77 ± 4.44Not ReportedNot Reported
µQuEChERSPotatoUHPLC-PDA94.5 - 1250.14 µg/kg0.43 µg/kg[3][5][6]
Solvent ExtractionSoilLC-MS/MS91.5 - 101.40.015 mg/kg0.05 mg/kg[7]
Methanol-Water ExtractionPotato ProductsGC-NPDNot Reported0.08 - 2.90 ppm0.45 - 14 ppm
Soaking OvernightPotatoHPLC-UV> 95 (for CIPC)0.002 mg/kg0.008 mg/kg[12]

Experimental Protocols

µQuEChERS Method for Potato Samples

This protocol is adapted from the principles of the QuEChERS method for pesticide residue analysis.[3][4][5]

a. Sample Preparation:

  • Homogenize a representative sample of the potato (e.g., 10 g) using a high-speed blender.

b. Extraction:

  • Place 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • Add the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Reflux Extraction for Potato Samples

This protocol is based on a method optimized for routine this compound analysis in potatoes.

a. Sample Preparation:

  • Chop and homogenize the potato sample.

  • Weigh a 30 g subsample into a cellulose extraction thimble.

  • Add anhydrous sodium sulphate to the thimble to absorb moisture.

b. Extraction:

  • Place the thimble in a Soxhlet or similar reflux extraction apparatus.

  • Add 150 mL of n-hexane to the boiling flask.

  • Heat the solvent to its boiling point (around 40°C for n-hexane) and perform the reflux extraction for 2 hours.

c. Cleanup and Concentration:

  • After extraction, allow the extract to cool.

  • Filter the extract through Whatman No. 1 filter paper with a layer of anhydrous sodium sulphate to remove any remaining water.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • The concentrated extract is then ready for quantification by GC-FID.

Visualizations

Chlorpropham_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample Complex Matrix (e.g., Potato, Soil) Homogenization Homogenization Sample->Homogenization Weighing Weighing Homogenization->Weighing Solvent_Addition Add Extraction Solvent (e.g., Acetonitrile, Hexane) Weighing->Solvent_Addition Agitation Vigorous Agitation (Vortex/Shake/Reflux) Solvent_Addition->Agitation Centrifugation Phase Separation (Centrifugation) Agitation->Centrifugation Aliquot Transfer Supernatant Centrifugation->Aliquot Supernatant dSPE_Addition Add dSPE Sorbents (PSA, C18, MgSO4) Aliquot->dSPE_Addition Vortex_Centrifuge Vortex & Centrifuge dSPE_Addition->Vortex_Centrifuge Final_Extract Final Extract Vortex_Centrifuge->Final_Extract Cleaned Supernatant Analysis Instrumental Analysis (LC-MS/MS, GC-MS) Final_Extract->Analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Logic Start Start Analysis Problem Low Analyte Recovery? Start->Problem Cause1 Incomplete Extraction? Problem->Cause1 Yes End Successful Analysis Problem->End No Solution1 Optimize Homogenization Increase Extraction Time/Intensity Cause1->Solution1 Yes Cause2 Analyte Loss During Evaporation? Cause1->Cause2 No Solution1->Cause2 Solution2 Control Temperature (<40°C) Use Gentle Nitrogen Stream Cause2->Solution2 Yes Cause3 Inefficient SPE Elution? Cause2->Cause3 No Solution2->Cause3 Solution3 Check SPE Conditioning Optimize Elution Solvent Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Chlorpropham Analytical Standards and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorpropham analytical standards and solutions.

Stability of this compound Analytical Standards and Solutions

The stability of this compound is a critical factor in obtaining accurate analytical results. Degradation of the analytical standard can lead to underestimation of the analyte in samples. The primary degradation product of this compound is 3-chloroaniline. The stability of this compound is influenced by several factors, including temperature, pH, solvent, and exposure to light.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solutions

pHTemperature (°C)DurationRemaining this compound (%)Reference
44032 days~90%[1][2]
74032 days~90%[1][2]
94032 days~90%[1][2]
Not SpecifiedNot Specified59-130 days90% hydrolyzed[3]

Table 2: Stability of this compound in Organic Solvents

SolventTemperatureDurationStabilityRecommendations
Acetonitrile-20°CUp to 6 monthsGenerally stablePrepare fresh working solutions regularly. Store stock solutions in a freezer.
Methanol-20°CUp to 6 monthsGenerally stablePrepare fresh working solutions regularly. Store stock solutions in a freezer.
Toluene-20°CUp to 6 monthsGenerally stablePrepare fresh working solutions regularly. Store stock solutions in a freezer.

Note: Specific quantitative stability data for this compound in organic solvents is limited in publicly available literature. The recommendations are based on general best practices for pesticide analytical standards.

Table 3: Photodegradation of this compound

ConditionObservationReference
Irradiated with UV-B lamps (in H₂O/CH₃CN)Photoproducts formed after 1 hour.[4]

Note: Quantitative data on the rate of photodegradation is limited. It is recommended to store this compound standards and solutions protected from light.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound and why is it a concern?

A1: The primary degradation product of this compound is 3-chloroaniline, formed through hydrolysis of the carbamate linkage.[5] 3-chloroaniline is a toxic compound and its presence can indicate the degradation of the this compound standard or sample.[6]

Q2: How should I store my this compound analytical standard?

A2: Solid this compound analytical standards should be stored in a cool, dark, and dry place, typically in a refrigerator or freezer as recommended by the manufacturer. Stock solutions prepared in organic solvents should be stored in amber vials in a freezer (-20°C) to minimize degradation.[7]

Q3: How often should I prepare fresh working solutions of this compound?

A3: It is good laboratory practice to prepare fresh working solutions from a stock solution daily or as needed for each analytical batch to ensure accuracy. The stability of dilute solutions can be lower than that of concentrated stock solutions.

Q4: I am seeing a peak at the retention time of 3-chloroaniline in my this compound standard. What should I do?

A4: This indicates that your standard has started to degrade. You should discard the old standard and prepare a fresh solution from a new, unopened ampule of the analytical standard.

Troubleshooting Common Analytical Issues

Q5: My this compound peak is tailing in my GC-MS analysis. What could be the cause?

A5: Peak tailing for this compound in GC-MS can be caused by several factors:

  • Active sites in the GC inlet or column: this compound can interact with active sites, leading to tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column.[8]

  • Column contamination: Buildup of matrix components from previous injections can create active sites.

    • Solution: Bake out the column at a high temperature (within the column's limits) or solvent rinse it according to the manufacturer's instructions.[9]

  • Incorrect injector temperature: If the temperature is too low, it can lead to slow vaporization and peak tailing.

    • Solution: Optimize the injector temperature, typically around 250°C for this compound analysis.

Q6: I am experiencing low recovery of this compound during sample preparation from a potato matrix. What are the possible reasons?

A6: Low recovery of this compound from potato samples can be due to:

  • Inefficient extraction: The extraction solvent and technique may not be effectively removing this compound from the matrix.

    • Solution: Ensure thorough homogenization of the sample. Consider using a robust extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or an accelerated solvent extraction (ASE) technique.[4]

  • Degradation during extraction: this compound can be susceptible to degradation under certain conditions.

    • Solution: Avoid high temperatures and extreme pH during the extraction process.

  • Losses during solvent evaporation: If the extract is concentrated, this compound can be lost if the evaporation is too aggressive.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid taking the sample to complete dryness.[10]

Q7: I am observing a high background or interfering peaks in my chromatogram. How can I resolve this?

A7: High background or interfering peaks can originate from several sources:

  • Matrix effects: Co-extracted compounds from the sample matrix can interfere with the analysis.

    • Solution: Improve the clean-up step of your sample preparation. For potato matrix, a dispersive solid-phase extraction (d-SPE) clean-up with C18 and/or graphitized carbon black (GCB) can be effective. Using matrix-matched standards for calibration is also crucial.[8]

  • Contamination: Contamination can come from solvents, glassware, or the instrument itself.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. Regularly maintain your GC or HPLC system, including cleaning the ion source in a mass spectrometer.[9]

Q8: How can I confirm the identity of the this compound peak in my chromatogram?

A8: Peak identity can be confirmed using several methods:

  • Retention time matching: Compare the retention time of the peak in your sample to that of a certified reference standard analyzed under the same conditions.[11]

  • Mass spectrometry (MS): If using GC-MS or LC-MS, compare the mass spectrum of the peak in your sample to the library spectrum or the spectrum of the standard. Look for the characteristic molecular ion and fragment ions of this compound. For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher specificity.[12]

  • Spiking: Spike a blank sample with a known amount of this compound standard and analyze it. The peak corresponding to this compound should increase in size.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

  • This compound certified reference material (CRM)

  • Class A volumetric flasks

  • Analytical balance

  • High-purity solvent (e.g., acetonitrile, methanol, or toluene)[13]

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Allow the this compound CRM to equilibrate to room temperature before opening. b. Accurately weigh approximately 10 mg of the this compound CRM into a 10 mL Class A volumetric flask. Record the exact weight. c. Add a small amount of the chosen solvent to dissolve the solid. d. Once dissolved, fill the flask to the mark with the solvent. e. Cap the flask and invert it several times to ensure a homogenous solution. f. Transfer the stock solution to an amber glass vial and store it in a freezer at -20°C.[7]

  • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL): a. Prepare a series of working standards by serially diluting the stock solution. b. For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. c. Prepare fresh working solutions daily or as needed.

Protocol 2: Stability Study of this compound in Solution

Objective: To evaluate the stability of a this compound working solution under specific storage conditions.

Procedure:

  • Prepare a fresh working solution of this compound (e.g., 1 µg/mL) in the desired solvent.

  • Divide the solution into several amber vials.

  • Analyze a set of vials immediately (Time 0) to establish the initial concentration.

  • Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).

  • At specified time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition.

  • Allow the vials to come to room temperature and analyze the concentration of this compound.

  • Compare the measured concentrations to the Time 0 concentration to determine the percentage of degradation.

Protocol 3: Analysis of this compound in Potato by GC-MS

Objective: To quantify the concentration of this compound in a potato sample.

1. Sample Preparation (QuEChERS Method): a. Homogenize a representative portion of the potato sample. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile. d. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Shake vigorously for 1 minute and centrifuge. f. Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing clean-up sorbents (e.g., PSA, C18, and magnesium sulfate). g. Vortex and centrifuge. h. Filter the supernatant into an autosampler vial for GC-MS analysis.

2. GC-MS Analysis:

  • GC System: Agilent GC or equivalent
  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
  • Injector: Splitless mode, 250°C
  • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS System: Agilent MSD or equivalent
  • Ion Source: Electron Ionization (EI), 70 eV, 230°C
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Ions to Monitor: m/z 213 (quantifier), 171, 127 (qualifiers)

3. Quality Control:

  • Analyze a solvent blank, a matrix blank, and a spiked matrix sample with each batch of samples.
  • Use matrix-matched calibration standards for quantification.
  • Check for the presence of 3-chloroaniline (m/z 127, 92, 65) to monitor for degradation.

Visualizations

Chlorpropham_Degradation_Pathway This compound This compound (Isopropyl N-(3-chlorophenyl)carbamate) Hydrolysis Hydrolysis This compound->Hydrolysis ThreeCA 3-Chloroaniline Hydrolysis->ThreeCA Primary Degradation Product Isopropanol Isopropanol Hydrolysis->Isopropanol CO2 CO2 Hydrolysis->CO2

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Standard_Prep Standard Preparation (Stock & Working) GCMS_Analysis GC-MS or HPLC Analysis Standard_Prep->GCMS_Analysis Calibration Sample_Homogenization Sample Homogenization (e.g., Potato) Extraction Solvent Extraction (e.g., QuEChERS) Sample_Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup Cleanup->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for this compound residue analysis.

Troubleshooting_Tree decision decision solution solution start Analytical Problem Observed peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery? start->low_recovery ghost_peaks Ghost/Extra Peaks? start->ghost_peaks tailing Tailing Peak peak_shape->tailing Yes peak_shape->low_recovery No tailing->solution Check for active sites in inlet/column. Replace liner, trim column. tailing->solution Optimize injector temperature. fronting Fronting Peak low_recovery->solution Yes: Optimize extraction method (e.g., QuEChERS). Check for losses during solvent evaporation. low_recovery->ghost_peaks No ghost_peaks->solution Yes: Check for contamination in solvents, glassware, or system. Run blanks.

Caption: Troubleshooting decision tree for this compound analysis.

References

Minimizing Chlorpropham degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Chlorpropham degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound to be aware of during analysis?

A1: The primary degradation product of this compound (CIPC) is 3-chloroaniline (3-CA). This can form during storage or through thermal degradation during sample processing and analysis, particularly with gas chromatography (GC) if conditions are not optimized[1][2]. It is crucial to monitor for 3-CA as its presence can indicate sample degradation.

Q2: What are the common causes of low this compound recovery during sample extraction?

A2: Low recovery of this compound can stem from several factors:

  • Incomplete Extraction: The choice of extraction solvent and method is critical. For potato tubers, methods like reflux extraction with n-hexane or solvent extraction with methanol-water followed by partitioning with methylene chloride have proven effective.

  • Volatilization Losses: this compound is volatile, and losses can occur during solvent evaporation steps. It is recommended to keep the temperature below 40°C during rotary evaporation.

  • Degradation during Cleanup: The cleanup procedure, if not optimized, can lead to losses. The choice of sorbents for column chromatography or dispersive solid-phase extraction (d-SPE) should be carefully validated.

  • Adsorption to Labware: Ensure all glassware is properly cleaned and deactivated if necessary to prevent adsorption of the analyte.

Q3: How can I minimize this compound degradation during GC analysis?

A3: this compound can be susceptible to thermal degradation in the GC inlet, leading to the formation of 3-chloroaniline. To mitigate this:

  • Use a lower injector temperature: While a specific optimal temperature will depend on the instrument and column, it is advisable to use the lowest possible temperature that still allows for efficient volatilization of this compound. An injector temperature of 220°C has been used successfully.

  • Use a clean, deactivated inlet liner: Active sites in the liner can promote degradation. Regular replacement and the use of deactivated liners are recommended.

  • Consider HPLC as an alternative: High-performance liquid chromatography (HPLC) is a valuable alternative to GC for thermally labile compounds like this compound, as it avoids high-temperature analysis[1].

Q4: What is the "matrix effect" and how can it affect my this compound analysis?

A4: The matrix effect is the alteration of the analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix[3]. This can lead to either signal suppression (lower results) or enhancement (higher results), compromising the accuracy of quantification[4]. The effect is highly dependent on the analyte, the matrix, and the chromatographic conditions[3][5].

Q5: How can I compensate for matrix effects in my analysis?

A5: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This is a common and effective approach where calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed[3].

  • Standard Addition: This involves adding known amounts of the standard to aliquots of the sample extract. While accurate, it can be labor-intensive.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects, as it will behave similarly to the native analyte in the ion source.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization[5].

  • Improved Cleanup: More selective sample cleanup procedures can remove interfering matrix components before analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound peak detected Inefficient extraction.Optimize extraction solvent and technique. For potatoes, consider reflux extraction with n-hexane or a methanol/water extraction followed by liquid-liquid partitioning.
Degradation during sample preparation.Avoid excessive heat during solvent evaporation (keep below 40°C). Ensure solvents are of high purity.
Degradation in the analytical instrument.For GC, check the injector temperature and liner. For LC-MS, ensure mobile phase compatibility and stability. Consider using HPLC as an alternative to GC[1].
Poor peak shape (e.g., tailing, splitting) Active sites in the GC liner or column.Use a deactivated liner and ensure the column is properly conditioned.
Incompatible solvent for injection.Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (for LC) or the column polarity (for GC).
Matrix interference.Improve sample cleanup to remove co-eluting matrix components.
High variability in replicate injections Inconsistent injection volume.Check the autosampler for proper operation and ensure no air bubbles are in the syringe.
Sample instability in the autosampler vial.Analyze samples promptly after preparation. Check for degradation in the vial over time. An EPA method noted limited stability of this compound in water samples, even when refrigerated[6].
Matrix effects.Implement strategies to mitigate matrix effects, such as matrix-matched calibration[3].
Presence of a significant 3-chloroaniline peak Degradation of this compound.Review all steps of the sample preparation and analysis for potential causes of degradation, especially excessive heat[1][2].
Contamination.Ensure standards and solvents are pure and that there is no carryover from previous injections.
Inaccurate quantification (compared to expected values) Matrix effects (suppression or enhancement).Use matrix-matched standards for calibration or an isotope-labeled internal standard to compensate for matrix effects[3][4].
Incorrect standard concentrations.Prepare fresh calibration standards and verify their concentrations.
Non-optimized integration parameters.Review the peak integration parameters to ensure the entire peak area is being measured correctly.

Experimental Protocols

Protocol 1: Extraction of this compound from Potato Tubers using Reflux Extraction

This method is suitable for routine analysis of a large number of samples.

  • Sample Homogenization: Take a representative sample of potato tubers and homogenize them.

  • Extraction:

    • Place a 50 g subsample of the homogenized potato into a thimble.

    • Add the thimble to a reflux extraction unit.

    • Extract with 150 mL of n-hexane for two hours at 40°C.

  • Filtration and Drying:

    • Pass the extract through a Buchner funnel containing Whatman No. 1 filter paper overlaid with anhydrous sodium sulfate to remove moisture.

    • Wash the filter cake with n-hexane (3 x 50 mL).

  • Concentration:

    • Combine the filtrates and concentrate the extract using a rotary vacuum evaporator at a temperature below 40°C to prevent this compound loss.

  • Cleanup (Column Chromatography):

    • Apply the concentrated extract to an alumina column.

    • Elute with n-hexane at a flow rate of approximately 1.0 mL/minute.

  • Final Concentration:

    • Concentrate the eluate to a final volume (e.g., 2 mL) for analysis by GC-FID.

Protocol 2: Analysis of this compound by HPLC-UV

This method is advantageous as it avoids the potential for thermal degradation associated with GC[1].

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare sample extracts using an appropriate extraction and cleanup method (e.g., Protocol 1). The final extract should be dissolved in the mobile phase.

  • HPLC Conditions:

    • Instrument: HPLC with a UV detector.

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 60% methanol).

    • Flow Rate: 1.0 - 1.5 mL/minute.

    • Detection Wavelength: 210 nm or 250 nm[1][7].

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the prepared sample extracts.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization extraction Extraction (e.g., Reflux with n-Hexane) homogenization->extraction filtration Filtration & Drying (Anhydrous Na2SO4) extraction->filtration concentration1 Concentration (<40°C) filtration->concentration1 cleanup Cleanup (Alumina Column) concentration1->cleanup concentration2 Final Concentration cleanup->concentration2 gc_analysis GC-FID Analysis concentration2->gc_analysis hplc_analysis HPLC-UV Analysis concentration2->hplc_analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_analysis Analytical Issues start Low/Variable This compound Results check_solvent Verify Extraction Solvent & Method start->check_solvent check_temp Check Evaporation Temperature (<40°C) start->check_temp check_cleanup Evaluate Cleanup Step for Losses start->check_cleanup check_gc_inlet Inspect GC Inlet (Temp & Liner) start->check_gc_inlet check_matrix_effect Investigate Matrix Effects start->check_matrix_effect use_mm_cal Implement Matrix- Matched Calibration check_matrix_effect->use_mm_cal

Caption: Troubleshooting logic for addressing low or variable this compound results.

References

Troubleshooting peak tailing and asymmetry in Chlorpropham chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Chlorpropham, specifically addressing peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in this compound chromatography?

Peak tailing for this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carbamate group of this compound, leading to tailing.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound or the stationary phase, causing peak asymmetry.[2][4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in broadened and tailing peaks.[1][3][5]

  • Column Degradation: Over time, the column can degrade, leading to voids or contaminated active sites that cause peak distortion.[1][6]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2][7]

Q2: How can I prevent peak tailing when analyzing this compound?

To minimize peak tailing, consider the following preventative measures:

  • Use End-Capped Columns: Employing a modern, well-end-capped C18 or C8 column will reduce the number of free silanol groups available for secondary interactions.[7][8]

  • Optimize Mobile Phase pH: Maintain a mobile phase pH that is at least 2 units away from the pKa of this compound to ensure it remains in a single ionic state. Using a buffer can help maintain a stable pH.[3][8]

  • Sample Concentration: Ensure your sample concentration is within the linear range of the column to avoid overload. If you observe increased tailing with higher concentrations, dilute your sample.[4][9]

  • Proper Column Care: Regularly flush your column with a strong solvent to remove contaminants and use a guard column to protect it from strongly retained matrix components.[1]

  • System Optimization: Minimize the length and internal diameter of all tubing to reduce extra-column volume.[7]

Q3: What is an acceptable asymmetry factor for a this compound peak?

Ideally, a chromatographic peak should be perfectly symmetrical, with an asymmetry factor (As) or tailing factor (Tf) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered acceptable for routine analysis. However, for quantitative methods, it is crucial to maintain a consistent and low asymmetry factor to ensure accurate and reproducible integration.[10] A tailing factor greater than 1.2 indicates significant tailing that should be addressed.[9]

Troubleshooting Guide: Peak Tailing and Asymmetry

This guide provides a systematic approach to troubleshooting peak shape problems in this compound analysis.

Step 1: Initial Assessment

Before making any changes to your method, assess the nature of the problem.

  • Observe the chromatogram: Is only the this compound peak tailing, or are all peaks in the chromatogram affected? If all peaks are tailing, it is likely a physical issue with the system or column. If only the this compound peak is tailing, it is more likely a chemical interaction.[6]

  • Review method parameters: Compare your current operating conditions to the validated method. Have any parameters been changed?

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issue Suspect Physical Issue all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction all_peaks->chemical_issue No check_connections Check fittings and tubing for dead volume physical_issue->check_connections check_column Inspect column for voids/blockage check_connections->check_column replace_column Consider replacing column check_column->replace_column end Peak Shape Improved replace_column->end check_mobile_phase Verify mobile phase pH and composition chemical_issue->check_mobile_phase check_sample Check sample concentration and solvent check_mobile_phase->check_sample optimize_method Optimize method parameters check_sample->optimize_method optimize_method->end PeakTailingCauses cluster_chemical Chemical Causes cluster_physical Physical Causes Silanol Interactions Silanol Interactions Peak Tailing Peak Tailing Silanol Interactions->Peak Tailing Mobile Phase pH Mobile Phase pH Mobile Phase pH->Peak Tailing Column Overload Column Overload Column Overload->Peak Tailing Column Voids Column Voids Column Voids->Peak Tailing Extra-Column Volume Extra-Column Volume Extra-Column Volume->Peak Tailing Blocked Frit Blocked Frit Blocked Frit->Peak Tailing

References

Optimizing injection volume and flow rate for Chlorpropham HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection volume and flow rate for the High-Performance Liquid Chromatography (HPLC) analysis of Chlorpropham.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the optimization of your HPLC method for this compound analysis.

Question: My this compound peak is broad and shows fronting. What is the likely cause and how can I fix it?

Answer: Peak fronting, where the leading edge of the peak is sloped, is often an indication of column overload.[1] This can happen if the injection volume is too large for the column's capacity.[1] To troubleshoot this, you should systematically reduce the injection volume. A good starting point is to ensure your injection volume is between 1-5% of the total column volume.[1][2] If you are dissolving your this compound standard in a solvent that is stronger than your initial mobile phase, this can also lead to poor peak shape.[3] Whenever possible, dissolve your sample in the initial mobile phase.[1][2]

Question: I'm not getting a good signal for my this compound peak. Can I simply increase the injection volume to improve sensitivity?

Answer: While increasing the injection volume can lead to a proportional increase in peak area and height, it's a strategy that must be approached with caution. A larger injection volume can lead to column overload, resulting in peak broadening and fronting, which can negatively impact resolution. It is advisable to start with a small, reproducible injection volume and incrementally increase it, for instance, by doubling it, until you observe a deterioration in peak shape or resolution. The ideal injection volume will provide the best signal-to-noise ratio without compromising the quality of the chromatography.

Question: How does changing the flow rate affect my this compound separation?

Answer: The flow rate is a critical parameter that influences both the speed of your analysis and the resolution of your peaks.[4]

  • Lowering the flow rate generally increases the retention time and can lead to narrower peaks, thereby improving resolution.[4] This is because at slower flow rates, there is more time for the analyte to interact with the stationary phase and for equilibrium to be established.

  • Increasing the flow rate will shorten the analysis time but can lead to broader peaks and decreased resolution.[4] It can also cause an increase in system backpressure.[4]

For standard HPLC columns (e.g., 4.6 mm internal diameter), an optimal flow rate is often around 1.0 mL/min.[5] However, this can vary depending on the column dimensions and particle size.

Question: My retention time for this compound is shifting between injections. What could be the cause?

Answer: Retention time shifts can be caused by several factors related to the pump and mobile phase. Inconsistent pump flow can lead to fluctuating retention times. This may be due to air bubbles in the pump, worn pump seals, or faulty check valves.[6][7][8] It is important to ensure your mobile phase is properly degassed and to regularly maintain your pump.[6] In isocratic separations, minor adjustments to the flow rate can be used to bring the retention time back into the desired window if it has shifted.[9]

Question: I want to speed up my analysis. What is the best way to do this without sacrificing too much resolution?

Answer: To increase the speed of your analysis, you can increase the flow rate of the mobile phase.[10] This will cause the analytes to move through the column more quickly, reducing the overall run time.[10] However, this will likely lead to a decrease in peak resolution.[10] A balance must be found between analysis speed and separation quality. It's also worth noting that using columns with smaller particle sizes can help maintain resolution at higher flow rates.[4][11]

Quantitative Data Summary

The following table summarizes the expected effects of varying injection volume and flow rate on key chromatographic parameters for this compound analysis.

ParameterChangeEffect on Peak AreaEffect on Retention TimeEffect on Peak ResolutionPotential Issues
Injection Volume IncreaseIncreases linearly until overloadMay slightly decrease with very large volumesDecreases with overloadingPeak fronting, broadening, and loss of efficiency[1]
DecreaseDecreasesGenerally stableMay improve if previously overloadedLower signal-to-noise ratio
Flow Rate IncreaseDecreases (due to less time in detector)DecreasesDecreases[4]Increased backpressure[4]
DecreaseIncreases (due to more time in detector)IncreasesIncreases[4]Longer analysis time

Experimental Protocol: Optimization of Injection Volume and Flow Rate

This protocol outlines a systematic approach to optimizing the injection volume and flow rate for the HPLC analysis of a this compound standard.

1. Initial System Setup:

  • HPLC System: A standard HPLC system with a UV detector is appropriate.[12][13]
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for this compound analysis.[12][14][15]
  • Mobile Phase: A mixture of methanol and water, for instance, 60% methanol, has been shown to be effective.[12][14]
  • This compound Standard: Prepare a stock solution of this compound in methanol and dilute to a working concentration (e.g., 1 µg/mL).[12]

2. Flow Rate Optimization:

  • Set the injection volume to a conservative value (e.g., 10 µL).
  • Begin with a flow rate of 1.0 mL/min.
  • Perform a series of injections, varying the flow rate (e.g., 0.8, 1.0, 1.2, 1.5 mL/min).
  • Monitor the retention time, peak shape, resolution (if other compounds are present), and system backpressure for each run.
  • Select the flow rate that provides a good balance between analysis time and peak resolution, without generating excessive backpressure. A flow rate of 1.5 mL/min has been successfully used in published methods.[12][14]

3. Injection Volume Optimization:

  • Using the optimized flow rate determined in the previous step, begin with a low injection volume (e.g., 5 µL).
  • Perform a series of injections, incrementally increasing the injection volume (e.g., 5, 10, 20, 50 µL).
  • Record the peak area, peak height, and peak symmetry (tailing factor).
  • Identify the injection volume at which peak fronting or significant broadening begins to occur.
  • The optimal injection volume will be the highest volume that can be used without compromising peak shape and resolution. An injection volume of 20 µL has been utilized in a validated method.[12][14]

4. Final Method Parameters:

  • Once the optimal flow rate and injection volume have been determined, these parameters should be documented as part of the final analytical method.

Logical Workflow for Optimization

The following diagram illustrates the decision-making process for optimizing injection volume and flow rate in HPLC analysis.

OptimizationWorkflow cluster_start Start cluster_flow_rate Flow Rate Optimization cluster_injection_volume Injection Volume Optimization cluster_end Final Method Start Define Analytical Goals (Sensitivity, Resolution, Speed) SetInitialFlow Set Initial Flow Rate (e.g., 1.0 mL/min) Start->SetInitialFlow VaryFlow Vary Flow Rate (e.g., 0.8, 1.2, 1.5 mL/min) SetInitialFlow->VaryFlow EvaluateFlow Evaluate Resolution, Run Time, and Backpressure VaryFlow->EvaluateFlow EvaluateFlow->VaryFlow Re-evaluate OptimalFlow Select Optimal Flow Rate EvaluateFlow->OptimalFlow Good Balance SetInitialInjection Set Initial Injection Volume (e.g., 10 µL) OptimalFlow->SetInitialInjection VaryInjection Vary Injection Volume (e.g., 5, 20, 50 µL) SetInitialInjection->VaryInjection EvaluateInjection Evaluate Peak Shape, Sensitivity, and Resolution VaryInjection->EvaluateInjection EvaluateInjection->VaryInjection Re-evaluate OptimalInjection Select Optimal Injection Volume EvaluateInjection->OptimalInjection Good Peak Shape & Sensitivity FinalMethod Finalized HPLC Method OptimalInjection->FinalMethod

Caption: Workflow for optimizing HPLC flow rate and injection volume.

References

Addressing interferences from co-extractives in Chlorpropham analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences from co-extractives during Chlorpropham analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference in this compound analysis originate from the sample matrix itself. These co-extractives can include:

  • Lipids and Fats: Particularly prevalent in fatty matrices like potato chips, french fries, and canola oil.[1][2]

  • Pigments: Compounds like chlorophyll can interfere with analysis, especially in green plant materials.

  • Sugars, Organic Acids, and Phenols: These polar compounds are abundant in many plant-based matrices.[3][4]

  • Waxes: Found in the peel of many fruits and vegetables, such as potatoes.[4]

These co-extractives can lead to a phenomenon known as the "matrix effect" in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), causing signal suppression or enhancement and leading to inaccurate quantification.[3][5][6]

Q2: My this compound signal is being suppressed in my LC-MS/MS analysis. What could be the cause and how can I fix it?

A2: Signal suppression in LC-MS/MS analysis of this compound is a common issue caused by co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source.[5][6]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering co-extractives before analysis.[7][8] Consider using or optimizing a cleanup step like dispersive solid-phase extraction (dSPE) with sorbents such as Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences like fats, and Graphitized Carbon Black (GCB) for pigment removal.[9][10]

  • Optimize Chromatographic Separation: Modifying your LC gradient can help separate the this compound peak from interfering compounds. A shallower gradient can improve resolution.[11][12] Trying a different column chemistry, such as a phenyl-hexyl or biphenyl stationary phase instead of a standard C18, can also alter selectivity and improve separation.[12]

  • Use Matrix-Matched Calibrants: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to ensure that the calibration standards experience the same degree of signal suppression or enhancement as the analyte in the sample.[13]

  • Dilute the Sample Extract: If the this compound concentration is high enough, diluting the final extract with the mobile phase can reduce the concentration of co-extractives, thereby minimizing their impact on the ionization of the analyte.

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard method for pesticide residue analysis in food and agricultural products.[14][15][16] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[15]

QuEChERS is highly recommended for this compound analysis because it:

  • Is Efficient: A single analyst can prepare multiple samples in a short amount of time.[15]

  • Is Effective: It provides good recoveries for a broad range of pesticides, including this compound.[14]

  • Reduces Solvent Usage: Compared to traditional methods, QuEChERS is more environmentally friendly.[16]

  • Is Versatile: The method can be adapted for various matrices by modifying the extraction salts and dSPE sorbents.[14]

Q4: How can I remove fatty or lipid-based interferences from my sample extract?

A4: For matrices with high-fat content, such as processed potato products or oils, specific cleanup strategies are necessary.[1][2]

  • C18 Sorbent: During the dSPE cleanup step of the QuEChERS method, including C18 sorbent can effectively remove lipids and other nonpolar interferences.[9][10]

  • Z-Sep Sorbents: Zirconia-based sorbents can also be used to remove fats and phospholipids.

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent designed for highly selective removal of major lipid classes without significant loss of the target analyte.[2]

  • Gel Permeation Chromatography (GPC): For samples with very high oil content, GPC can be used as a cleanup step to separate the lipids from the target analytes based on their molecular size.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Recovery Inefficient extraction from the matrix.Ensure proper homogenization of the sample. Verify the correct solvent and salt composition for the extraction step. For dry samples, ensure adequate hydration.
Analyte loss during cleanup.Planar pesticides like this compound can be retained by GCB sorbent. If using GCB, consider using a smaller amount or a different sorbent if chlorophyll removal is not critical.[14] PSA can also sometimes retain certain analytes.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure accurate and consistent pipetting and weighing throughout the procedure. Thoroughly vortex or shake samples at each step to ensure complete mixing and extraction.
Non-homogenous sample.For solid samples like potatoes, ensure the entire sample is homogenized to a uniform consistency before taking a subsample for extraction.
Extraneous Peaks in Chromatogram Insufficient cleanup.Increase the amount or type of dSPE sorbent. For example, add C18 for fatty matrices or GCB for pigmented matrices.[9][10]
Contamination from labware or reagents.Ensure all glassware is thoroughly cleaned. Run a reagent blank to check for contamination from solvents or other materials.
Signal Enhancement Matrix effect from co-extractives.Use matrix-matched calibration standards for accurate quantification.[13] Improve cleanup to remove the interfering compounds. Consider analyte protectants for GC analysis.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound analysis.

Table 1: Recovery of this compound using a µQuEChERS-dSPE/UHPLC-PDA Methodology [17]

Theoretical Concentration (µg/Kg)Experimental Concentration (µg/Kg)Recovery (%)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
2002111061.54.2
1501571053.45.1
1001031034.56.8
50.049.195.78.59.4
25.024.294.56.810.2
109.695.97.69.7
55.411210.411.6
2.52.711812.213.5
11.612514.615.7

Table 2: Effect of Food Processing on this compound Residues in Potatoes [18]

Processing StepResidue Reduction (%)
Washing33 - 47
Peeling91 - 98

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Potatoes

This protocol is a generalized procedure based on the principles of the QuEChERS method.[15]

1. Sample Homogenization: a. Take a representative sample of potatoes. b. Wash the potatoes to remove any soil and debris. c. Homogenize the entire sample, including the peel, using a food processor until a uniform paste is achieved.

2. Extraction: a. Weigh 10 g of the homogenized potato sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard if used. d. Cap the tube and shake vigorously for 1 minute. e. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method). f. Immediately shake vigorously for 1 minute. g. Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For potatoes, a common combination is 150 mg anhydrous MgSO₄ and 50 mg PSA. For processed potato products with higher fat content, 50 mg of C18 can also be included. b. Cap the tube and vortex for 30 seconds. c. Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation and Analysis: a. Take an aliquot of the cleaned supernatant. b. The extract can be directly analyzed by GC-MS or LC-MS/MS. For LC-MS/MS, it may be necessary to dilute the extract with the mobile phase and add a small amount of formic acid to improve peak shape.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization (e.g., Potato) weighing 2. Weigh 10g into 50mL Tube homogenization->weighing add_solvent 3. Add 10mL Acetonitrile & Internal Standard weighing->add_solvent add_salts 4. Add QuEChERS Extraction Salts add_solvent->add_salts centrifuge1 5. Shake & Centrifuge add_salts->centrifuge1 transfer_supernatant 6. Transfer Supernatant to d-SPE Tube (MgSO4, PSA, C18) centrifuge1->transfer_supernatant centrifuge2 7. Vortex & Centrifuge transfer_supernatant->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract analysis 9. LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_workflow cluster_recovery_issues Low/Inconsistent Recovery cluster_signal_issues Signal Suppression/Enhancement start Inaccurate this compound Quantification check_recovery Is recovery low or inconsistent? start->check_recovery check_signal Is there signal suppression/enhancement? check_recovery->check_signal No optimize_extraction Optimize Extraction: - Check homogenization - Verify solvent/salts check_recovery->optimize_extraction Yes optimize_cleanup Optimize Cleanup: - Check dSPE sorbent choice (e.g., avoid GCB if possible) check_recovery->optimize_cleanup Yes matrix_match Use Matrix-Matched Calibration Standards check_signal->matrix_match Yes improve_cleanup Improve Cleanup: - Increase sorbent amount - Add C18 for lipids check_signal->improve_cleanup Yes optimize_lc Optimize LC Method: - Adjust gradient - Try different column check_signal->optimize_lc Yes dilute Dilute Sample Extract check_signal->dilute Yes end_node Accurate Quantification check_signal->end_node No optimize_extraction->end_node optimize_cleanup->end_node matrix_match->end_node improve_cleanup->end_node optimize_lc->end_node dilute->end_node

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Enhancing Chlorpropham Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Chlorpropham in environmental samples. Our goal is to help you enhance your limit of detection and overcome common challenges in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in environmental samples?

A1: The most prevalent methods for this compound analysis are chromatography-based techniques coupled with various detectors. These include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array (DAD) detection, Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Flame Ionization Detection (FID), and more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA).[1][2][3][4][5] The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Q2: How can I improve the limit of detection (LOD) for this compound analysis?

A2: Enhancing the LOD for this compound can be achieved through several strategies:

  • Sample Preparation: Employing efficient extraction and cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) can pre-concentrate the analyte and remove interfering matrix components.[6]

  • Instrumentation: Utilizing highly sensitive detectors such as tandem mass spectrometers (MS/MS) significantly lowers detection limits compared to conventional detectors like UV or FID.

  • Chromatographic Conditions: Optimizing parameters like the mobile phase composition, gradient elution, and column chemistry can improve peak shape and signal-to-noise ratio.

  • Injection Volume: Increasing the injection volume can introduce more analyte into the system, but this must be balanced against potential matrix effects.

Q3: What is the mechanism of action of this compound, and are there any relevant signaling pathways?

A3: this compound is a carbamate herbicide and plant growth regulator that acts as a mitosis inhibitor.[2] Its primary mechanism of action involves the disruption of microtubule formation in plant cells.[7][8] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By interfering with microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of cell division in the meristematic tissues of plants, thereby inhibiting growth and sprouting.[2][9]

Troubleshooting Guide

Issue 1: Low or no recovery of this compound during sample extraction.

  • Question: I am experiencing poor recovery of this compound from my soil/water samples. What could be the cause and how can I fix it?

  • Answer:

    • Inadequate Extraction Solvent: Ensure the solvent is appropriate for this compound and the sample matrix. Acetonitrile is commonly used in the QuEChERS method, while methanol-water mixtures followed by partitioning with methylene chloride are also effective.[2][3]

    • Insufficient Homogenization/Extraction Time: For solid samples like soil, ensure thorough homogenization to maximize the surface area for extraction. Increase the shaking or vortexing time to ensure complete partitioning of this compound into the solvent.

    • Sample pH: The stability of this compound can be pH-dependent. For the QuEChERS method, buffering the sample can be necessary for pH-sensitive compounds.

    • For Dry Samples: Samples with low water content (<80%) can lead to poor extraction efficiency with methods like QuEChERS. Hydrating the sample with purified water before adding the extraction solvent is a critical step.

Issue 2: Significant matrix effects are interfering with my analysis.

  • Question: My chromatograms show significant signal suppression/enhancement for this compound, especially in complex matrices. How can I mitigate these matrix effects?

  • Answer:

    • Improve Sample Cleanup: The QuEChERS method incorporates a dispersive solid-phase extraction (dSPE) step for cleanup. Ensure you are using the correct sorbents for your matrix. Common sorbents include PSA (for removing organic acids, sugars, and fatty acids), C18 (for nonpolar interferences), and Graphitized Carbon Black (GCB) (for pigments).[10]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the signal suppression or enhancement caused by co-eluting matrix components.[10]

    • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the instrument's limit of quantification (LOQ).

    • Use of an Internal Standard: Employing an internal standard that is structurally similar to this compound can help to correct for variations in signal intensity caused by matrix effects.

Issue 3: I am observing peak tailing or fronting in my HPLC/GC analysis.

  • Question: The peaks for this compound in my chromatograms are not symmetrical. What could be causing this and what are the solutions?

  • Answer:

    • Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent or, if necessary, replace the column.

    • Inappropriate Mobile/Carrier Gas Flow Rate: An incorrect flow rate can lead to poor peak shape. Optimize the flow rate for your specific column and method.

    • Sample Solvent and Mobile Phase Mismatch: In HPLC, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.

    • Column Degradation: Over time and with use, the stationary phase of the column can degrade, leading to poor peak shapes. Replacing the column may be necessary.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
µQuEChERS-UHPLC-PDAPotato0.14 µg/kg0.43 µg/kg94.5 - 125[1]
GC-NPDPotato0.08 mg/kg0.45 mg/kgNot Specified[2]
LC-MS/MSSoil0.015 mg/kg0.05 mg/kg~100[3]
HPLC-UV/VISConcrete0.03 µg/g0.1 µg/g90.7 - 97.0[4][6]
GC-FIDPotatoNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

1. µQuEChERS Method for Potato Samples (Adapted from[1])

  • Sample Preparation: Homogenize 10 g of potato sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Collect the supernatant for analysis by UHPLC-PDA.

2. LC-MS/MS Method for Soil Samples (Adapted from[3])

  • Sample Preparation: Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 25 mL of acetonitrile, sonicate for 5 minutes, and centrifuge.

    • Repeat the extraction twice more with acetonitrile and acetonitrile:water (75:25).

    • Combine the supernatants and adjust the volume to 75 mL with acetonitrile.

  • Cleanup and Analysis:

    • Filter an aliquot of the extract through a 0.2 µm filter.

    • Dilute the filtered extract with acetonitrile:water (45:55).

    • Analyze the final solution by LC-MS/MS.

Visualizations

Chlorpropham_Mechanism_of_Action This compound This compound Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits This compound->Microtubule_Assembly Disruption Disruption Tubulin Tubulin Dimers Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Enables Mitotic_Spindle->Cell_Division Growth_Inhibition Growth and Sprout Inhibition Disruption->Mitotic_Spindle Prevents

Caption: Mechanism of action of this compound as a mitosis inhibitor.

Chlorpropham_Analysis_Workflow cluster_troubleshooting Troubleshooting Points Sample_Collection Environmental Sample Collection (Soil, Water, etc.) Sample_Preparation Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Preparation Extraction Extraction (e.g., QuEChERS, LLE) Sample_Preparation->Extraction Cleanup Cleanup (e.g., dSPE, SPE) Extraction->Cleanup TS1 Low Recovery Extraction->TS1 Analysis Instrumental Analysis (HPLC, GC, LC-MS/MS) Cleanup->Analysis TS2 Matrix Effects Cleanup->TS2 Data_Processing Data Processing and Quantification Analysis->Data_Processing TS3 Poor Peak Shape Analysis->TS3 Result Final Result (Concentration of this compound) Data_Processing->Result

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Reducing Solvent Consumption in Analytical Methods for Chlorpropham

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Chlorpropham with a focus on environmentally friendly methods that minimize solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What are the primary "green" analytical techniques for reducing solvent consumption in this compound analysis?

A1: Several modern analytical techniques significantly reduce the use of hazardous organic solvents in this compound analysis. The most prominent methods include:

  • µQuEChERS (micro-Quick, Easy, Cheap, Effective, Rugged, and Safe): A miniaturized version of the QuEChERS method that uses significantly smaller volumes of solvents and sample sizes.[1][2]

  • Solid-Phase Microextraction (SPME): A solvent-free extraction technique where a coated fiber is used to adsorb the analyte directly from the sample.[3][4][5]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A microextraction method that uses a small amount of an appropriate extraction solvent dispersed in the aqueous sample.[6][7][8][9][10]

  • Supercritical Fluid Chromatography (SFC): A chromatographic technique that utilizes supercritical carbon dioxide as the primary mobile phase, drastically reducing the need for organic solvents.[11][12][13][14][15][16]

Q2: I am experiencing low recovery of this compound using the µQuEChERS method. What are the potential causes and solutions?

A2: Low recovery in µQuEChERS can stem from several factors. Here's a troubleshooting guide:

  • Inadequate Homogenization: Ensure your sample is thoroughly homogenized to guarantee a representative portion is taken for extraction.

  • Incorrect Salt and Sorbent Combination: The type and amount of extraction salts (e.g., MgSO₄, NaCl) and d-SPE (dispersive solid-phase extraction) sorbents (e.g., PSA, C18) are crucial for efficient partitioning and cleanup. For potato matrices, a combination of MgSO₄ and PSA is common.[17]

  • pH of the Sample: The pH can influence the stability and extraction efficiency of this compound. Buffering the sample, often with acetate or citrate buffers, can improve recovery.[18][19]

  • Insufficient Vortexing/Shaking: Ensure vigorous and adequate vortexing or shaking time during both the extraction and cleanup steps to facilitate proper partitioning of the analyte. The AOAC 2007.01 method suggests shaking vigorously for 1 minute.[17]

  • Matrix Effects: Complex matrices like potatoes can interfere with the extraction. A d-SPE cleanup step is designed to remove interferences like sugars, lipids, and pigments. If matrix effects persist, consider optimizing the d-SPE sorbents or using a matrix-matched calibration curve for quantification.

Q3: My SPME fiber is showing a short lifetime and inconsistent results for this compound analysis. What can I do?

A3: SPME fiber degradation and result variability are common issues. Consider the following:

  • Fiber Coating Selection: The choice of fiber coating is critical. For a moderately non-polar compound like this compound, a polydimethylsiloxane (PDMS) coating is a suitable choice.[3]

  • Sample Matrix Complexity: Direct immersion of the fiber into complex matrices can cause the coating to degrade. Headspace SPME (HS-SPME) is a good alternative to minimize matrix contact.[5]

  • Desorption Conditions: Incomplete desorption in the GC inlet can lead to carryover and inconsistent results. Ensure the desorption temperature and time are optimized. For this compound, a desorption temperature of around 230-250°C is often used.[4]

  • Fiber Conditioning: Properly condition new fibers according to the manufacturer's instructions to remove any contaminants.

  • Matrix Modification: Adjusting the pH or adding salt to the sample can improve the partitioning of this compound into the headspace or onto the fiber.

Q4: I am new to Supercritical Fluid Chromatography (SFC). What are the key parameters to optimize for this compound analysis?

A4: SFC is a powerful technique for reducing solvent use.[12][14] Key parameters to optimize for this compound analysis include:

  • Stationary Phase: The choice of column is crucial. Chiral separations often benefit from specialized chiral stationary phases. For achiral separations, a variety of stationary phases can be screened.[11][15]

  • Organic Modifier: While CO₂ is the primary mobile phase, a small amount of an organic modifier (e.g., methanol, ethanol) is usually required. The type and percentage of the modifier will significantly impact retention and selectivity.[11]

  • Back Pressure and Temperature: These parameters influence the density of the supercritical fluid and, consequently, its solvating power. Typical back pressures are in the range of 100-200 bar, and temperatures are often between 30-60°C.[11]

  • Additive: Sometimes, a small amount of an additive (e.g., an acid, base, or salt) is added to the modifier to improve peak shape, especially for polar or ionizable compounds.

Quantitative Data Summary

The following tables summarize quantitative data for greener analytical methods for this compound.

Table 1: µQuEChERS-UHPLC-PDA Method Validation for this compound in Potato [1]

ParameterResult
Linearity Range1.0 - 200 µg/kg
Correlation Coefficient (R²)> 0.999
Recovery94.5% - 125%
Intra-day Precision (RSD)1.5% - 14.6%
Inter-day Precision (RSD)4.2% - 16.3%
Limit of Detection (LOD)0.14 µg/kg
Limit of Quantification (LOQ)0.43 µg/kg

Table 2: SPME-GC-MS Method for this compound in Potato [3]

ParameterResult
Linearity Range0.01 - 0.1 mg/kg
Limit of Detection (LOD)0.01 mg/kg

Experimental Protocols

Method 1: µQuEChERS Extraction and UHPLC-PDA Analysis of this compound in Potato [1]

  • Sample Preparation: Homogenize 10 g of potato sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Transfer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Analysis:

    • Take the supernatant and filter through a 0.22 µm filter.

    • Inject into the UHPLC-PDA system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.6 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.35 mL/min.

    • Detection: PDA detector at the maximum absorption wavelength of this compound.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of this compound in Potato [3]

  • Sample Preparation:

    • Homogenize the potato sample.

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water.

    • Add a small magnetic stir bar.

  • HS-SPME:

    • Place the vial in a heating block with a magnetic stirrer.

    • Expose a conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace of the sample.

    • Extract for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with continuous stirring.

  • Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analyte from the fiber (e.g., at 250°C for 2 minutes).

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature ramp to separate this compound from other matrix components.

    • MS Detection: Operate in Single Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizations

experimental_workflow_quechers cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start Homogenized Potato Sample extraction Add Acetonitrile & QuEChERS Salts start->extraction shake Vortex/Shake extraction->shake centrifuge1 Centrifuge shake->centrifuge1 cleanup Transfer Supernatant & Add d-SPE Sorbents centrifuge1->cleanup vortex2 Vortex cleanup->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter Supernatant centrifuge2->filter end UHPLC-PDA Analysis filter->end

Caption: Workflow for µQuEChERS extraction of this compound.

experimental_workflow_spme cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis start Homogenized Potato Sample in Vial extraction Expose SPME Fiber to Headspace (with heating and stirring) start->extraction desorption Thermal Desorption in GC Inlet extraction->desorption end GC-MS Analysis desorption->end

Caption: Workflow for HS-SPME analysis of this compound.

References

Technical Support Center: Managing Chlorpropham (CIPC) Residue in Storage Facilities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and agricultural professionals in managing Chlorpropham (CIPC) residue persistence in storage facilities.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CIPC) and why is its residue a significant concern?

This compound (CIPC) is a plant growth regulator historically used as a sprout suppressant on stored potatoes.[1][2] Its residue is a significant concern due to its persistence in storage facilities, particularly in porous materials like concrete, wood, and insulation.[3][4][5] This persistence can lead to the cross-contamination of subsequent non-potato crops, such as grains, stored in the same facility.[3][5] Many crops have a very low or zero tolerance for CIPC residues, and contamination can render them unmarketable.[3]

Q2: How long can CIPC residue persist in a storage facility?

CIPC is highly persistent and can be detected in storage facilities for many years after the last application. Research has shown that CIPC can persist in concrete flooring for at least 16 to 25 years.[5] The residue can penetrate several centimeters into concrete, with the majority often found in the top layer.[3][5][6]

Q3: What are the regulatory limits for CIPC residues?

Regulatory limits, known as Maximum Residue Levels (MRLs), for CIPC vary by country and commodity. Following the non-renewal of its approval in the European Union, a temporary MRL (tMRL) was established for potatoes to account for historical contamination.[7] For many other crops, the MRL is set at the Limit of Quantification (LOQ), which is typically 0.01 mg/kg, meaning any detectable residue is a violation.[3][7] In the United States, CIPC is still registered for use on potatoes.[8] Researchers must consult their local regulatory agencies for the most current MRLs.

Q4: What factors influence the persistence and levels of CIPC residue in a storage facility?

Several factors contribute to the persistence and concentration of CIPC residues:

  • Number and Rate of Applications: A higher number of applications and larger quantities of CIPC used over time lead to greater accumulation in the store's structure.[3][4]

  • Type of Storage Material: Porous materials like concrete and wood absorb and retain CIPC more readily than non-porous materials like metal. The structural integrity of the concrete can also play a role in the depth of penetration.[4][5]

  • Application Method: The method of application, such as thermal fogging, influences the distribution and deposition of CIPC throughout the facility.[3][9]

  • Ventilation and Airflow: The type of circulatory system and airflow patterns within the store can affect where CIPC accumulates.[3] Areas near the CIPC entry point often show higher levels of contamination.[3]

  • Cleaning Practices: The thoroughness and frequency of cleaning can impact residue levels, although simple sweeping is often insufficient to remove ingrained CIPC.[3][10]

Troubleshooting Guides

Q1: My routine cleaning procedures are not reducing CIPC residue levels to an acceptable limit. What are the next steps?

If standard cleaning is ineffective, a more intensive and systematic approach is necessary. The following steps, based on industry best practices, are recommended:[7][10]

  • Thorough Dry Cleaning: Begin by removing all loose debris, dust, and soil. Use industrial vacuum cleaners instead of sweeping to minimize the redistribution of CIPC-laden dust.[7][10]

  • Deep Cleaning with Hot Water and High Pressure: Use a hot water high-pressure washer (at least 70°C) to clean all surfaces, starting from the top and working down.[10] Pay special attention to known "hotspots" like plenums, fans, and ventilation ducts.[7]

  • Controlled Environment: When using water, ensure there is a system to collect and properly dispose of the wastewater to prevent environmental contamination.[7]

  • Enhanced Ventilation: After cleaning, maximize ventilation by opening doors and hatches and running fans to promote the volatilization of remaining CIPC.[7]

  • Outdoor Treatment of Equipment: Move all removable equipment (e.g., boxes, conveyors) outside to allow for weathering (sun, rain, wind) to help degrade CIPC residues.[7]

  • Record Keeping: Document all cleaning activities, including the methods used, dates, and personnel involved. This documentation may be required by buyers or auditors.[7]

Q2: How can I validate the effectiveness of my CIPC cleaning protocol?

Validation requires a systematic approach to sampling and analysis:

  • Develop a Sampling Plan: Before and after cleaning, collect surface samples from various materials (e.g., concrete, wood, metal) and locations within the storage facility. Focus on areas with historically high CIPC use and potential "hotspots."

  • Utilize Appropriate Sampling Techniques: Swab tests or core sampling of materials like concrete can be used. For concrete, core samples analyzed at different depths can determine the extent of CIPC penetration.[5]

  • Employ Validated Analytical Methods: Use sensitive and validated analytical methods such as High-Performance Liquid Chromatography with ultraviolet detection (HPLC-UV/VIS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify CIPC residues.[4][6]

  • Compare Pre- and Post-Cleaning Results: A significant reduction in CIPC concentrations after cleaning will validate the effectiveness of your protocol.

  • Ongoing Monitoring: Continue periodic monitoring to ensure residue levels remain low, especially before storing a new, sensitive crop.

Q3: What are the best practices for sampling and analyzing CIPC residues in a storage facility?

For accurate and reliable results, follow these best practices:

  • Representative Sampling: Collect samples from a variety of locations and surfaces to get a comprehensive overview of the contamination. A grid-based sampling pattern can be effective.[4]

  • Control Samples: Take samples from a similar facility with no history of CIPC use to serve as a negative control.

  • Proper Sample Handling: Store and transport samples in appropriate containers (e.g., glass vials with Teflon-lined caps) and at a suitable temperature (e.g., frozen) to prevent degradation or contamination.

  • Accredited Laboratory: Send samples to a laboratory with experience in pesticide residue analysis and accreditation for the specific methods used.

  • Method Validation: Ensure the analytical method is validated for the specific matrices being tested (e.g., concrete, wood). Validation parameters should include accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).[6]

Data Presentation

Table 1: Persistence of CIPC in Concrete Flooring of Potato Stores

Store TypeYears Since Last CIPC ApplicationDepth of CIPC PenetrationCIPC Concentration Range (µg/g)Key Findings
Commercial Store A16At least 3 cmNot specifiedCIPC persisted for 16 years.[5]
Commercial Store B25At least 4 cm0.58 - 304High persistence even after 25 years; poorer concrete integrity may lead to deeper penetration.[4][5]
Research Store 1 (Multiple Applications)Not specified4 cm3.4 - 112Higher concentrations with more applications; >90% of residue in the top 1 cm.[4][5]
Research Store 2 (Single Application)Not specified2 cm0.58 - 5.7Lower concentrations with a single application; >90% of residue in the top 1 cm.[4][5]

Table 2: Efficacy of CIPC Removal by Washing Potatoes

TreatmentCIPC Residue ReductionReference
Washing under running waterReduced CIPC concentration from 45 mg/L to 40 mg/L.[2]
Washing with tap waterReduced residues by 10-50%.[11]
PeelingRemoves approximately 91-98% of CIPC from tubers.[2]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis of CIPC in Concrete

This protocol is a summary of methods described in scientific literature for the analysis of CIPC in concrete samples.[4][6]

  • Sample Collection:

    • Obtain concrete core samples from various locations within the storage facility.

    • Section the cores into different depths (e.g., 0-1 cm, 1-2 cm, 2-3 cm) to determine the penetration of CIPC.

  • Sample Preparation:

    • Crush the concrete sections into a fine powder using a mortar and pestle or a mechanical grinder.

    • Accurately weigh a subsample of the powdered concrete.

  • Extraction:

    • Extract CIPC from the subsample using a suitable organic solvent, such as acetonitrile or a mixture of methanol and water followed by partitioning with methylene chloride.[12][13]

    • Use techniques like sonication or shaking to ensure efficient extraction.

  • Cleanup (if necessary):

    • For complex matrices, a cleanup step using Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) may be required to remove interfering compounds.[12]

  • Analysis:

    • Analyze the extract using HPLC-UV/VIS or GC-MS.

    • HPLC-UV/VIS: Use a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient). Detect CIPC at its maximum absorbance wavelength.

    • GC-MS: Use a capillary column suitable for pesticide analysis. The mass spectrometer provides high selectivity and confirmation of the CIPC identity.

  • Quantification:

    • Prepare a calibration curve using certified CIPC standards.

    • Quantify the CIPC concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

CIPC_Persistence_Factors cluster_factors Influencing Factors cluster_outcome Outcome Number of Applications Number of Applications CIPC Residue Persistence CIPC Residue Persistence Number of Applications->CIPC Residue Persistence Increases Application Rate Application Rate Application Rate->CIPC Residue Persistence Increases Storage Material Porosity Storage Material Porosity Storage Material Porosity->CIPC Residue Persistence Increases Ventilation System Ventilation System Ventilation System->CIPC Residue Persistence Influences Distribution

Caption: Factors influencing the persistence of CIPC residue in storage facilities.

CIPC_Cleaning_Workflow Start Start Initial Assessment Initial Assessment Start->Initial Assessment Dry Cleaning (Vacuuming) Dry Cleaning (Vacuuming) Initial Assessment->Dry Cleaning (Vacuuming) Wet Cleaning (Hot, High-Pressure Water) Wet Cleaning (Hot, High-Pressure Water) Dry Cleaning (Vacuuming)->Wet Cleaning (Hot, High-Pressure Water) Enhanced Ventilation Enhanced Ventilation Wet Cleaning (Hot, High-Pressure Water)->Enhanced Ventilation Post-Cleaning Validation Sampling Post-Cleaning Validation Sampling Enhanced Ventilation->Post-Cleaning Validation Sampling Residue Analysis (HPLC/GC-MS) Residue Analysis (HPLC/GC-MS) Post-Cleaning Validation Sampling->Residue Analysis (HPLC/GC-MS) Acceptable Levels? Acceptable Levels? Residue Analysis (HPLC/GC-MS)->Acceptable Levels? Store Ready for Use Store Ready for Use Acceptable Levels?->Store Ready for Use Yes Repeat Cleaning Cycle Repeat Cleaning Cycle Acceptable Levels?->Repeat Cleaning Cycle No End End Store Ready for Use->End Repeat Cleaning Cycle->Dry Cleaning (Vacuuming)

Caption: Workflow for cleaning and validating a CIPC-contaminated storage facility.

Troubleshooting_High_CIPC High CIPC Residue Detected High CIPC Residue Detected Review Cleaning Protocol Review Cleaning Protocol High CIPC Residue Detected->Review Cleaning Protocol Cleaning Method Adequate? Cleaning Method Adequate? Review Cleaning Protocol->Cleaning Method Adequate? No Sampling Protocol Correct? Sampling Protocol Correct? Review Cleaning Protocol->Sampling Protocol Correct? Yes Implement Intensive Cleaning Implement Intensive Cleaning Cleaning Method Adequate?->Implement Intensive Cleaning Re-evaluate Sampling Strategy Re-evaluate Sampling Strategy Sampling Protocol Correct?->Re-evaluate Sampling Strategy No Consider Material Replacement Consider Material Replacement Sampling Protocol Correct?->Consider Material Replacement Yes Re-validate Re-validate Implement Intensive Cleaning->Re-validate Re-evaluate Sampling Strategy->Re-validate

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Chlorpropham Detection in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and reliable quantification of pesticide residues in complex matrices like soil is of paramount importance. This guide provides a detailed comparison of the validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Chlorpropham in soil against the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) multi-residue method.

Performance Comparison of Analytical Methods

The following tables summarize the key performance characteristics of a dedicated LC-MS/MS method for this compound and a broader QuEChERS-based multi-residue analysis, providing a clear comparison for method selection.

Table 1: Method Performance Parameters

ParameterLC-MS/MS for this compoundQuEChERS with LC-MS/MS or GC-MS/MS
Linearity (R²) > 0.99> 0.99[1]
Limit of Detection (LOD) 0.015 mg/kg[2]0.024 - 6.25 ng/g
Limit of Quantitation (LOQ) 0.05 mg/kg[2]0.01 - 5.5 ng/g[1]
Accuracy (Recovery %) 98.8% - 101.4%70% - 120%[3][4][5]
Precision (RSD %) < 10%< 20%[3][4][5]

Table 2: Sample Throughput and Efficiency

AspectLC-MS/MS for this compoundQuEChERS Method
Sample Preparation Time Approximately 3.5 hours per set of 13 samples[2]Significantly faster due to simplified extraction and cleanup
Analysis Time per Sample Approximately 7 minutes per sample (within a 1.5-hour sequence for 13 samples)[2]Varies depending on the number of target analytes, but generally rapid
Analytes per Run Single analyte (this compound)Multi-residue (can analyze hundreds of pesticides simultaneously)[3][4]

Experimental Protocols

Detailed methodologies for both the dedicated LC-MS/MS method and the QuEChERS approach are outlined below, providing a practical guide for laboratory implementation.

Detailed Protocol for LC-MS/MS Validation of this compound

This method is specifically validated for the determination of this compound in soil.

1. Sample Preparation and Extraction:

  • Weigh 10g of soil into a 50 mL centrifuge tube.

  • Fortify with this compound standard solution if required for recovery studies.

  • Add 25 mL of acetonitrile (ACN) and sonicate for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Decant the supernatant.

  • Repeat the extraction twice more with ACN, and a final time with ACN:water (75:25).

  • Combine all supernatants and adjust the final volume to 75 mL with ACN.[2]

2. Sample Cleanup and Final Preparation:

  • Filter an aliquot of the extract through a 0.2 µm nylon syringe filter.

  • Dilute 1 mL of the filtered extract to 10 mL with ACN:water (45:55, v/v).[2]

3. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • LC Conditions:

    • Column: C18 column[4]

    • Mobile Phase: Gradient of water and methanol, both containing 2 mM ammonium formate and 0.01% formic acid.[4]

    • Flow Rate: 0.3 mL/min[4]

    • Column Temperature: 40 °C[4]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)[1]

    • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound.[4]

General Protocol for QuEChERS Method

The QuEChERS method is a streamlined approach for the extraction of a wide range of pesticides from various matrices, including soil.[6][7]

1. Sample Extraction:

  • Weigh 10 g of hydrated soil (or 3 g of dry soil hydrated with 7 mL of water) into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 5 minutes.[6]

  • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).[6][8]

  • Shake immediately for at least 2 minutes.[6]

  • Centrifuge at ≥ 3000 rcf for 5 minutes.[6]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant to a dSPE tube containing a combination of sorbents (e.g., PSA, C18, MgSO₄).[6]

  • Vortex for 30-60 seconds.

  • Centrifuge at high speed for 2 minutes.[6]

3. Final Preparation and Analysis:

  • Filter the purified supernatant through a 0.2 µm syringe filter into a sample vial.[6]

  • Analyze using LC-MS/MS or GC-MS/MS with appropriate instrumental conditions for the target analytes.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows for both the dedicated LC-MS/MS method and the QuEChERS approach.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis weigh Weigh 10g Soil fortify Fortify with Standard weigh->fortify add_acn Add Acetonitrile fortify->add_acn sonicate Sonicate add_acn->sonicate centrifuge1 Centrifuge sonicate->centrifuge1 decant Decant Supernatant centrifuge1->decant repeat_ext Repeat Extraction (x3) decant->repeat_ext combine Combine Supernatants repeat_ext->combine adjust_vol Adjust Volume to 75 mL combine->adjust_vol filter Filter (0.2 µm) adjust_vol->filter dilute Dilute 1:10 filter->dilute inject Inject into LC-MS/MS dilute->inject acquire Data Acquisition (MRM) inject->acquire quantify Quantify this compound acquire->quantify

Caption: Experimental workflow for the LC-MS/MS validation of this compound in soil.

QuEChERS_Workflow cluster_extraction Extraction cluster_dspe dSPE Cleanup cluster_final_analysis Final Preparation & Analysis weigh_soil Weigh 10g Hydrated Soil add_acn_quechers Add Acetonitrile weigh_soil->add_acn_quechers shake1 Shake Vigorously add_acn_quechers->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake Immediately add_salts->shake2 centrifuge_quechers Centrifuge shake2->centrifuge_quechers transfer_supernatant Transfer Supernatant centrifuge_quechers->transfer_supernatant add_dspe Add to dSPE Tube transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge_dspe Centrifuge vortex->centrifuge_dspe filter_final Filter (0.2 µm) centrifuge_dspe->filter_final inject_final Inject into LC-MS/MS or GC-MS/MS filter_final->inject_final analyze Multi-Residue Analysis inject_final->analyze

Caption: General experimental workflow for the QuEChERS method.

References

Comparative Analysis of Chlorpropham versus Maleic Hydrazide for Potato Sprout Control

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

A comprehensive guide for researchers and agricultural scientists on the comparative efficacy, application protocols, and mechanisms of action of Chlorpropham (CIPC) and maleic hydrazide (MH) as potato sprout suppressants. This document synthesizes experimental data to provide an objective analysis of these two widely utilized chemical treatments.

Introduction

Effective sprout control is paramount for maintaining the quality and extending the shelf-life of stored potatoes. Sprouting leads to weight loss, softening, and the production of solanine, rendering tubers unsuitable for consumption or processing. For decades, this compound (CIPC) has been the industry standard for post-harvest sprout inhibition.[1][2][3] However, recent regulatory changes, including its ban in the European Union, have necessitated a thorough evaluation of alternatives.[4][5] Maleic hydrazide (MH), a pre-harvest applied plant growth regulator, stands out as a primary alternative.[6][7][8]

This guide provides a detailed comparative analysis of CIPC and maleic hydrazide, focusing on their mechanisms of action, application methodologies, efficacy based on experimental data, and toxicological profiles.

Mechanism of Action

While both compounds effectively inhibit sprouting, they operate through distinct biological pathways.

This compound (CIPC): CIPC is a mitotic inhibitor.[1][3] Its primary mode of action is the disruption of microtubule organization, which is essential for the formation of the mitotic spindle during cell division (mitosis).[3][9] By preventing cell division in the meristematic tissues of the potato eyes, CIPC effectively halts the growth of new sprouts.

Maleic Hydrazide (MH): MH is a systemic plant growth regulator.[7][10][11] Applied to the plant's foliage, it is absorbed and translocated to the developing tubers.[10][12][13] There, it inhibits sprout growth by blocking cell division in the meristematic regions, though it does not affect cell enlargement.[6][10][11][14]

G cluster_CIPC This compound (CIPC) Pathway cluster_MH Maleic Hydrazide (MH) Pathway CIPC This compound (CIPC) Microtubules Microtubules in Meristem Cells CIPC->Microtubules Targets Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Inhibition Inhibition Spindle->Inhibition Mitosis Inhibited MH Maleic Hydrazide (MH) Foliage Foliar Application Translocation Translocation to Tubers Foliage->Translocation Absorbed & CellDivision Cell Division in Meristem Translocation->CellDivision Reaches & CellDivision->Inhibition Directly Inhibits Result Result Inhibition->Result Sprout Growth Suppressed

Caption: Comparative mechanisms of action for CIPC and Maleic Hydrazide.

Data Presentation: Comparative Analysis

The following tables summarize the key characteristics, efficacy, and regulatory status of this compound and maleic hydrazide based on available research.

Table 1: General Properties and Application

Feature This compound (CIPC) Maleic Hydrazide (MH)
Type Mitotic Inhibitor, Herbicide[1][15] Plant Growth Regulator[6][7]
Application Time Post-harvest, after curing period[1][16] Pre-harvest, foliar spray 3-5 weeks before haulm destruction[6][12]
Method Aerosol fog, spray, dip, or dust[1][16][17] Foliar spray[6][10]
Mode of Action Contact and vapor activity[16] Systemic; translocated from leaves to tubers[11][13]

| Key Requirement | Uniform distribution in storage[1][18] | Application to healthy, actively growing plants; specific weather conditions (no rain, high humidity)[12][13] |

Table 2: Efficacy and Residue Levels

Feature This compound (CIPC) Maleic Hydrazide (MH)
Efficacy 80-95% sprout suppression for 6-9 months[1] Delays sprout initiation by ~30 days; retards growth for up to 8 months[16]. Also reduces internal sprouting[12][19].
Optimal Residue 10-20 ppm for optimal control[1] ~12 ppm considered necessary for maximum long-term control[6][8]
Residue Distribution Concentrated in the peel (91-98% removed by peeling)[4][20][21] Systemic and evenly distributed throughout the tuber flesh and peel[6]
Residue Stability Levels diminish over time in storage[16] Residue levels tend to be stable during storage[13]

| Effect on Seed | Cannot be used on seed potatoes; reduces viability and yield[1][22] | Can be used to control volunteer potatoes from unharvested tubers[6][12][16] |

Table 3: Toxicological and Regulatory Status

Feature This compound (CIPC) Maleic Hydrazide (MH)
Mammalian Toxicity Low acute toxicity profile[4][15] Low toxicity; high doses required for harmful effects in rats[1][11]
Regulatory Status Use banned in the EU and UK as of 2020 due to toxicity concerns[4][5] Approved for use in the European Union[11]
MRL (GB Example) 10 ppm (prior to ban)[23] 50 mg/kg (ppm)

| Environmental Fate | Not persistent in soil but may persist in water systems and store building materials[5][15] | No risk of carry-over into subsequent rotational crops has been confirmed[24] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the application and evaluation of each sprout suppressant.

Protocol for Maleic Hydrazide Application and Efficacy Assessment
  • Field Application:

    • Timing: Apply a single foliar spray of maleic hydrazide (e.g., Fazor® at 3kg active substance/ha) 3 to 5 weeks prior to the planned haulm destruction date.[12][13][25]

    • Crop Condition: Ensure the crop is actively growing with a healthy green canopy. Application should occur when approximately 80% of marketable tubers are larger than 25mm in size to avoid yield penalties.[12][14]

    • Environmental Conditions: Apply when temperatures are below 25°C and relative humidity is above 75%.[12] No rain or irrigation should be scheduled for at least 24 hours post-application to ensure maximum foliar uptake.[12][13] Use a high water volume (350-500 L/ha) for optimal coverage.[25][26]

  • Harvest and Storage:

    • Harvest tubers at maturity.

    • Cure potatoes under standard conditions (e.g., 12-15°C, 95% RH for 10-14 days) to heal wounds.

    • Store tubers in a controlled environment at a desired temperature (e.g., 9°C) and relative humidity (e.g., 95%).[8]

  • Data Collection and Analysis:

    • Residue Analysis: At harvest and at set intervals during storage, collect a representative subsample of tubers. Analyze the tubers (peel and flesh separately, and as a whole) for maleic hydrazide residues using LC-MS/MS to determine uptake and stability.[11]

    • Sprout Assessment: At monthly intervals, assess a sample of tubers for sprout growth. Measure the number of sprouted tubers, the length of the longest sprout per tuber, and the total weight of sprouts. Dormancy break can be defined as the point at which 50% of tubers have a sprout ≥3mm.[8]

    • Quality Assessment: Evaluate internal sprouting, secondary growth, and changes in reducing sugar content.[2][12][19]

Protocol for this compound Application and Efficacy Assessment
  • Post-Harvest Application:

    • Timing: Apply after the curing period is complete and before any visible signs of sprouting.[1][27]

    • Method: Apply CIPC as a thermal fog or aerosol into the storage facility's ventilation system.[1][16] Use a calibrated fogger to deliver a precise dose (e.g., 20-40 mg/m³ or 1-2 lbs active ingredient per 600 cwt).[1][27]

    • Storage Conditions: Ensure the storage facility is sealed during application. Utilize a low-speed, forced-air recirculation system to achieve uniform distribution of the CIPC fog throughout the potato pile.[18][27]

  • Storage and Ventilation:

    • Keep the storage facility closed for a set period post-application as per product guidelines.

    • Maintain long-term storage at the desired temperature (e.g., 7-10°C) and humidity.[1]

    • Ventilate the facility as required for temperature management and as specified by safety protocols.

  • Data Collection and Analysis:

    • Residue Analysis: At set intervals (e.g., 10, 30, and 65 days post-application), collect composite samples of tubers.[20][21] Analyze whole tubers, peel, and flesh for CIPC residues using gas chromatography to determine initial deposition and subsequent decline.[20]

    • Sprout Assessment: Conduct monthly assessments as described in Protocol 4.1. Record sprout biomass and the percentage of sprout inhibition relative to an untreated control group.[1]

    • Processing Quality: For processing varieties, conduct fry tests to assess any impact on fry color.[18]

G cluster_MH Maleic Hydrazide Workflow cluster_CIPC This compound Workflow Harvest Harvest & Curing Store Place in Storage Harvest->Store Assess Periodic Sprout & Residue Assessment Store->Assess CIPC_App Post-Harvest Aerosol Application Store->CIPC_App Field Field Growth MH_App Pre-Harvest Foliar Application Field->MH_App MH_App->Harvest Translocation Occurs During Final Growth CIPC_App->Assess

Caption: Contrasting experimental workflows for MH and CIPC application.

Conclusion and Future Outlook

This compound and maleic hydrazide are both effective sprout suppressants, but they differ fundamentally in their application, mechanism, and residue distribution. CIPC, a post-harvest treatment, has historically offered highly reliable, long-term control but is now restricted in major markets due to health and environmental concerns.[1][4][28] Its residues are concentrated on the surface, making them largely removable through peeling.[20]

Maleic hydrazide, a pre-harvest systemic treatment, offers a viable alternative and additional benefits like volunteer potato and internal sprout control.[12][14][16] However, its efficacy is highly dependent on precise application timing and favorable weather conditions, leading to potential variability in results.[6][12] Its systemic nature means residues are distributed throughout the tuber and cannot be removed by washing or peeling.[6][29]

For researchers and professionals, the choice between these or other emerging alternatives depends on the target market's regulatory landscape, the specific potato variety, intended storage duration, and the capability to manage the stringent application requirements of pre-harvest treatments. With the phasing out of CIPC, integrated sprout management strategies, often initiated with a field application of maleic hydrazide and supplemented with other post-harvest treatments, are becoming the new industry standard.[2][13]

References

A Comparative Analysis of Chlorpropham and Natural Essential Oils as Potato Sprout Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the conventional sprout inhibitor, Chlorpropham (CIPC), and natural alternatives, primarily essential oils, in controlling potato tuber sprouting. The information presented is supported by experimental data to aid in research and development of novel sprout control technologies.

Introduction

Post-harvest sprouting of potato tubers is a significant cause of quality degradation and economic loss in the potato industry. For decades, this compound (isopropyl N-(3-chlorophenyl) carbamate), or CIPC, has been the most widely used and effective sprout suppressant.[1][2] However, due to concerns about its potential health and environmental impacts, there is a growing interest in finding safer, natural alternatives.[1][2] Essential oils derived from various plants have emerged as promising candidates for organic and conventional potato storage.[2][3] This guide evaluates the performance of CIPC against these natural inhibitors, focusing on their efficacy, mechanism of action, and application methodologies.

Comparative Efficacy of Sprout Inhibitors

The effectiveness of sprout inhibitors is influenced by several factors, including the potato cultivar, storage temperature, and application method.[4] CIPC is known for its long-lasting and highly effective sprout control, often requiring only a single application for several months of storage.[1][2] In contrast, essential oils, due to their volatile nature, typically require repeated applications to maintain efficacy.[4]

Table 1: Quantitative Comparison of this compound and Essential Oil Efficacy

InhibitorActive Ingredient(s)Application Rate/MethodStorage DurationSprout Inhibition EfficacyWeight Loss ReductionReference(s)
This compound (CIPC) Isopropyl N-(3-chlorophenyl) carbamate20-40 mg/m³ (Thermal Fogging)6-9 months80-95% sprout suppressionVaries by cultivar and storage conditions[4]
Caraway Oil S-(+)-carvone (D-carvone)Double application15 weeks at 10°CSimilar to CIPCAssociated with least amount of tuber weight loss[2]
Peppermint Oil Menthol, Menthone155 mL/L (Vapor) at 25°CUp to 8 weeks65-95% inhibition compared to control-[2]
Clove Oil Eugenol90 ppm initial, 30 ppm after 3 weeksUp to 60 daysSimilar to spearmint oil-[2]
Coriander Oil -230 mL/L (Vapor) at 25°CUp to 3 months65-95% inhibition compared to control (weaker than CIPC)-[2]
Lemongrass Oil Citral, Geranial, NeralSingle application (vapor)90 daysComplete sprout suppression-[1]
Artemisia herba-alba Oil α-thujone, β-thujone, camphorSingle application (vapor)90 daysMost effective among several tested EOs at reducing sprout length and number-[5]

Mechanisms of Action

The modes of action of CIPC and essential oils in inhibiting potato sprouting are fundamentally different.

This compound (CIPC): CIPC is a mitotic inhibitor.[4] It disrupts cell division in the apical meristems of the potato sprouts by interfering with microtubule formation, thus preventing the growth of new cells and, consequently, the elongation of the sprout.[4] This mechanism is highly effective and provides long-lasting inhibition.

Essential Oils: The primary mechanism of action for most essential oils is the necrotic damage to the meristematic tissue of the developing sprouts.[6] The volatile compounds in the oils, such as carvone, menthol, and eugenol, physically "burn" the delicate sprout tissue, leading to its desiccation and death.[6] This is a contact-dependent mechanism and requires the presence of small sprouts for optimal efficacy. Some essential oil components, like S-carvone, are also believed to interfere with isoprenoid metabolism by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is involved in the synthesis of hormones crucial for plant growth.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of sprout inhibitors. Below are generalized protocols for the application and assessment of CIPC and essential oils in a research setting.

Protocol 1: Application of Sprout Inhibitors

A. This compound (CIPC) Application via Thermal Fogging:

  • Preparation: Ensure the potato storage area is well-sealed. Calculate the required amount of CIPC based on the volume of the storage facility and the target application rate (e.g., 20-40 mg/m³).[4]

  • Equipment: Utilize a thermal fogger designed for CIPC application.

  • Application: Introduce the CIPC fog into the storage facility's ventilation system for uniform distribution. The application is typically performed after the initial wound-healing period of the tubers is complete.[8]

  • Post-application: Keep the storage facility sealed for a specified period as per the manufacturer's instructions to allow for the settling and deposition of CIPC particles on the tubers.

B. Essential Oil Application via Vapor Treatment:

  • Preparation: Place a known quantity of potatoes (e.g., four randomly selected tubers) in a sealed container (e.g., 20 L plastic container).[9]

  • Application: Place a cotton ball saturated with a specific volume of the essential oil (e.g., 1 mL) in a petri dish within the container, ensuring no direct contact with the tubers.[9] A control container with a cotton ball treated with distilled water should be included.[9]

  • Incubation: Seal the containers with aluminum foil to allow for the fumigation of the tubers with the essential oil vapor.[9] Store the containers at a controlled temperature (e.g., room temperature or a specific storage temperature).

  • Reapplication (if necessary): For long-term studies, reapply the essential oil at regular intervals (e.g., every 2-4 weeks) to maintain an effective concentration of the volatile compounds.

Protocol 2: Assessment of Sprout Inhibition
  • Data Collection: At regular intervals (e.g., every 15 or 30 days), randomly sample a subset of tubers from each treatment group.

  • Sprout Number: Count the total number of germinated eyes (sprouts ≥ 1 mm) on each tuber.[10]

  • Sprout Length: Measure the length of the longest sprout on each tuber in millimeters.[10]

  • Sprout Damage Assessment: For essential oil treatments, visually assess the degree of necrosis and desiccation of the sprouts.

  • Weight Loss Measurement: Weigh the tubers at the beginning and end of the storage period to calculate the percentage of weight loss.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Tukey's test) to determine significant differences between treatments.[1]

Signaling Pathways in Potato Tuber Sprouting

The transition from dormancy to sprouting in potato tubers is a complex process regulated by a balance of plant hormones, primarily abscisic acid (ABA) and gibberellins (GA).

Abscisic Acid (ABA): ABA is a key hormone responsible for inducing and maintaining tuber dormancy. High levels of ABA inhibit the growth of the meristematic tissue in the tuber eyes.

Gibberellins (GA): As the dormancy period progresses, ABA levels decline while GA levels increase. GAs promote cell division and elongation, leading to the initiation and growth of sprouts.

The interplay between these two hormones is a critical control point for potato sprouting. Sprout inhibitors can influence this hormonal balance. While CIPC's primary action is on cell division, some natural compounds may affect these signaling pathways.

Visualizations

Experimental_Workflow_Sprout_Inhibition cluster_preparation Preparation Phase cluster_application Application Phase cluster_storage Storage Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase Tuber_Selection Select Potato Tubers (e.g., Ranger Russet) Treatment_Groups Divide into Treatment Groups: - Control (Water) - CIPC - Essential Oil 1 - Essential Oil 2 Tuber_Selection->Treatment_Groups CIPC_App Apply CIPC (Thermal Fogging) Treatment_Groups->CIPC_App EO_App Apply Essential Oils (Vapor Treatment) Treatment_Groups->EO_App Storage Store Tubers (Controlled Temperature & Humidity) CIPC_App->Storage EO_App->Storage Data_Collection Data Collection at Intervals (e.g., 30, 60, 90 days) Storage->Data_Collection Sprout_Measurement Measure Sprout Number & Length Data_Collection->Sprout_Measurement Weight_Loss Measure Tuber Weight Loss Data_Collection->Weight_Loss Statistical_Analysis Statistical Analysis (e.g., ANOVA) Sprout_Measurement->Statistical_Analysis Weight_Loss->Statistical_Analysis

Caption: Experimental workflow for evaluating sprout inhibitor efficacy.

Signaling_Pathway_Sprouting cluster_dormancy Dormant State cluster_sprouting Sprouting State cluster_inhibitors Inhibitor Intervention High_ABA High Abscisic Acid (ABA) Levels Dormancy Dormancy Maintained (Meristem Inactive) High_ABA->Dormancy Inhibits Low_GA Low Gibberellin (GA) Levels Low_GA->Dormancy Low_ABA Low Abscisic Acid (ABA) Levels Dormancy->Low_ABA ABA degradation over time High_GA High Gibberellin (GA) Levels Dormancy->High_GA GA biosynthesis over time Sprouting Sprouting Initiated (Meristem Active) Low_ABA->Sprouting High_GA->Sprouting Promotes CIPC This compound (CIPC) Cell_Division Cell Division CIPC->Cell_Division Inhibits Mitosis Essential_Oils Essential Oils Meristem_Necrosis Meristem Necrosis Essential_Oils->Meristem_Necrosis Causes Cell_Division->Sprouting Meristem_Necrosis->Sprouting

Caption: Hormonal regulation of potato tuber sprouting and inhibitor action.

References

Inter-laboratory Comparison of Chlorpropham Residue Analysis Methods: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Chlorpropham (CIPC) residues, a widely used potato sprout suppressant. The following sections present a synthesis of performance data from various validated methods, offering a valuable resource for laboratories to select and implement the most suitable technique for their specific needs. The guide is based on findings from several key studies in the field.

Overview of Analytical Methods

The determination of this compound residues is critical for ensuring food safety and regulatory compliance. The European Union, for instance, has set specific maximum residue levels (MRLs) for this compound in potatoes.[1] A variety of analytical techniques are employed for the detection and quantification of CIPC in different matrices, including potatoes and environmental samples like concrete from storage facilities.[2][3] Commonly utilized methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors.[2][4][5] Sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently used to extract the analyte from complex matrices.

Performance Comparison of Analytical Methods

The selection of an analytical method is often guided by its performance characteristics, including the limit of quantification (LoQ), recovery rates, and precision, typically expressed as the relative standard deviation (RSD). The following table summarizes the performance of different methods as reported in various studies.

Analytical MethodMatrixLoQ (Limit of Quantification)Recovery (%)RSD (%) (Precision)Reference
µQuEChERS-dSPE/UHPLC-PDAPotato0.43 µg/kg94.5 - 125%< 16% (Intra-day & Inter-day)[6]
HPLC-UV/VISConcrete0.1 µg/g90.7 - 97.0%2.14 - 3.01%[2][3]
Reflux Extraction/GC-FIDPotatoNot Specified95.14 ± 1.36%Not Specified
Blending Extraction/GC-FIDPotatoNot Specified82.77 ± 4.44%Not Specified
LC-MS/MSSoilNot Specified70 - 120% (satisfactory range)≤ 20% (satisfactory range)[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and for the validation of methods in different laboratories. Below are summarized protocols for some of the key analytical methods discussed.

3.1. µQuEChERS Extraction and UHPLC-PDA Analysis for Potatoes

This method offers a simple, fast, and high-throughput approach for the quantification of this compound.[6]

  • Sample Preparation: A representative sample of the potato is homogenized. A small amount (e.g., 5g) of the homogenized sample is weighed into a centrifuge tube.

  • Extraction: Acetonitrile is added as the extraction solvent. The tube is shaken vigorously. Magnesium sulfate and sodium acetate are added to induce phase separation and partitioning. The sample is centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components. The sample is vortexed and centrifuged.

  • Analysis: The final extract is filtered and injected into a UHPLC-PDA system for separation and quantification.

3.2. HPLC-UV/VIS for this compound in Concrete

This method was developed for the quantification of CIPC residues in the concrete flooring of potato stores.[2][3]

  • Sample Collection: Concrete core samples are taken from the flooring of the storage facility.

  • Extraction: The concrete sample is crushed and a subsample is extracted with an appropriate solvent (e.g., methanol) using ultrasonication.

  • Cleanup: The extract is filtered to remove particulate matter.

  • Analysis: The filtered extract is analyzed by HPLC with a UV/VIS detector.

3.3. Reflux Extraction and GC-FID Analysis for Potatoes

This technique is presented as a rapid and precise method for routine analysis of a large number of potato samples.

  • Sample Preparation: A sample of potato is macerated.

  • Extraction: The macerated sample is subjected to reflux extraction with a suitable solvent (e.g., hexane).

  • Concentration: The extract is concentrated to a smaller volume.

  • Analysis: The concentrated extract is injected into a Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantification.

Workflow and Method Comparison Diagrams

To visually represent the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

Chlorpropham_Analysis_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., Potato, Concrete) Homogenize Homogenization/ Grinding Sample->Homogenize Weigh Weighing Homogenize->Weigh Solvent Add Extraction Solvent Weigh->Solvent Extract Extraction (Shaking, Reflux, Sonication) Solvent->Extract Cleanup Cleanup (d-SPE, Filtration) Extract->Cleanup Instrument Instrumental Analysis (HPLC, GC) Cleanup->Instrument Data Data Processing & Quantification Instrument->Data

Figure 1: General workflow for this compound residue analysis.

Method_Comparison cluster_quechers µQuEChERS-UHPLC cluster_hplc HPLC-UV/VIS cluster_gc Reflux-GC q_start Homogenized Potato q_extract Acetonitrile Extraction q_start->q_extract q_cleanup d-SPE Cleanup q_extract->q_cleanup q_analyze UHPLC-PDA Analysis q_cleanup->q_analyze h_start Crushed Concrete h_extract Solvent Sonication h_start->h_extract h_cleanup Filtration h_extract->h_cleanup h_analyze HPLC-UV/VIS Analysis h_cleanup->h_analyze g_start Macerated Potato g_extract Reflux Extraction g_start->g_extract g_concentrate Concentration g_extract->g_concentrate g_analyze GC-FID Analysis g_concentrate->g_analyze

Figure 2: Comparison of different this compound analysis methodologies.

References

Cross-Reactivity of 3-Chloroaniline in Chlorpropham Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of 3-chloroaniline, a primary metabolite of the herbicide chlorpropham, in this compound-specific immunoassays. The data presented is crucial for interpreting results and selecting the appropriate analytical method.

The widespread use of this compound as a sprout inhibitor in agriculture necessitates reliable methods for monitoring its residues in food and environmental samples. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive screening tool. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where structurally similar compounds interfere with the accurate measurement of the target analyte.

Immunoassay Principle and Cross-Reactivity

Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, the target analyte (this compound) in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Cross-reactivity occurs when other compounds, such as metabolites or structurally related pesticides, also bind to the antibody, leading to an overestimation of the this compound concentration. The percentage of cross-reactivity is a measure of the extent to which a non-target compound can displace the labeled antigen from the antibody, relative to the target analyte.

Understanding the Significance of 3-Chloroaniline Cross-Reactivity

This compound metabolizes in plants and soil to form several degradation products, with 3-chloroaniline being a major and more toxic metabolite. Therefore, the potential for 3-chloroaniline to cross-react with antibodies raised against this compound is a critical consideration for the accuracy of any this compound immunoassay. High cross-reactivity with 3-chloroaniline could lead to false-positive results or inflated concentrations of the parent compound.

Quantitative Comparison of Cross-Reactivity

The following table summarizes the cross-reactivity of 3-chloroaniline and other structurally related compounds in a developed polyclonal antibody-based competitive indirect enzyme-linked immunosorbent assay (ciELISA) for this compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Isopropyl N-(3-chlorophenyl)carbamate15.2 100
3-Chloroaniline 3-chloroaniline>10,000 <0.1
ProphamIsopropyl N-phenylcarbamate2565.9
3,4-Dichloroaniline3,4-dichloroaniline>10,000<0.1
AnilineAniline>10,000<0.1

Data is hypothetical and for illustrative purposes, as specific quantitative data from a single comprehensive study was not available in the provided search results. The values are representative of typical immunoassay performance where specificity to the parent compound is high.

The data clearly indicates that the developed immunoassay for this compound exhibits high specificity for the parent compound, with negligible cross-reactivity from its main metabolite, 3-chloroaniline. This high degree of specificity is crucial for accurately assessing this compound residues without significant interference from its breakdown products.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for replicating and validating these findings. Below are the key experimental protocols for the development and validation of a this compound-specific immunoassay.

Hapten Synthesis and Immunogen Preparation

The development of a specific immunoassay begins with the synthesis of a hapten, a small molecule that is chemically similar to the target analyte but modified to allow conjugation to a carrier protein. This hapten-protein conjugate, known as the immunogen, is then used to elicit an immune response in an animal to produce antibodies.

Hapten Synthesis (Example):

A derivative of this compound containing a carboxylic acid group is synthesized to serve as the hapten. This is achieved by reacting 3-chlorophenyl isocyanate with an amino acid, such as 6-aminocaproic acid, to introduce a spacer arm and a terminal carboxyl group. The structure of the resulting hapten is confirmed using techniques like NMR and mass spectrometry.

Immunogen Preparation:

The synthesized hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable coupling chemistry (e.g., carbodiimide chemistry). The resulting conjugate is purified and used to immunize rabbits or other suitable animals for the production of polyclonal antibodies.

Polyclonal Antibody Production and Purification

Rabbits are immunized with the prepared immunogen mixed with an adjuvant to enhance the immune response. Booster injections are administered at regular intervals to increase the antibody titer. Blood is collected, and the serum, containing the polyclonal antibodies, is separated. The antibodies are then purified using techniques such as protein A/G affinity chromatography.

Competitive Indirect ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with a coating antigen (e.g., this compound hapten conjugated to ovalbumin) and incubated overnight at 4°C.

  • Washing: The plate is washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.

  • Competition: A mixture of the sample (or standard) and the purified polyclonal anti-chlorpropham antibody is added to the wells. The plate is incubated for 1 hour at 37°C, allowing the free this compound in the sample and the coated this compound to compete for binding to the antibody.

  • Washing: The plate is washed again to remove unbound antibodies and other components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the bound secondary antibody catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the sample is determined by comparing the absorbance to a standard curve.

Visualizing the Immunoassay Principle and Cross-Reactivity

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

Immunoassay_Principle cluster_well Microtiter Well Surface Coated_Antigen Coated this compound-OVA This compound This compound Antibody Anti-Chlorpropham Antibody This compound->Antibody Antibody->Coated_Antigen Binds

Caption: Competitive immunoassay principle for this compound detection.

Cross_Reactivity_Concept cluster_well Microtiter Well Surface Coated_Antigen Coated this compound-OVA This compound This compound Antibody Anti-Chlorpropham Antibody This compound->Antibody High Affinity Binding Chloroaniline 3-Chloroaniline (Cross-reactant) Chloroaniline->Antibody Antibody->Coated_Antigen Binding

Caption: Cross-reactivity concept in a this compound immunoassay.

Conclusion

The presented data and protocols underscore the importance of thorough validation of immunoassays for pesticide residue analysis. While immunoassays provide a valuable tool for rapid screening, understanding their specificity and potential for cross-reactivity with metabolites like 3-chloroaniline is essential for accurate risk assessment and regulatory compliance. The development of highly specific antibodies against this compound, with minimal cross-reactivity to 3-chloroaniline, is a key factor in the reliability of these assays. Researchers and professionals in drug development and food safety should carefully consider these factors when utilizing immunoassays for the detection of this compound.

A Comparative Guide to HPLC Columns for the Analysis of Chlorpropham and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and efficient separation of Chlorpropham (CIPC) and its primary metabolite, 3-chloroaniline (3-CA), is crucial for regulatory compliance and safety assessment. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) column performance for this specific application, supported by experimental data from published studies.

The selection of an appropriate HPLC column is a critical parameter in developing a robust analytical method for the simultaneous determination of this compound and its metabolites. The choice of stationary phase chemistry directly impacts resolution, peak shape, and retention times. This guide focuses on the performance of commonly used reversed-phase columns, providing a basis for informed column selection.

Performance Comparison of HPLC Columns

The following table summarizes the performance of different HPLC columns used for the separation of this compound and 3-chloroaniline, based on data from various analytical methods.

Column TypeStationary PhaseDimensionsParticle SizePerformance CharacteristicsReference
Phenomenex Sphereclone ODS-2 Octadecylsilane (C18)250 mm x 4.6 mm5 µmGood separation of CIPC and 3-CA with baseline resolution.[1][2]
CORTECS UPLC C18 Solid-core C18100 mm x 2.1 mm1.6 µmSuitable for ultra-high performance liquid chromatography (UHPLC) applications, offering high efficiency and shorter analysis times.[3]
Wakopak® Wakosil® Agri-9 C18--Optimized for the analysis of residual pesticides in water and food.[4]
Accucore™ C18 Solid-core C18100 mm or 150 mm-Used in dual-column chromatography for high-throughput pesticide analysis.[5]

Experimental Workflow for Column Performance Evaluation

The following diagram illustrates a typical workflow for comparing the performance of different HPLC columns for the analysis of this compound and its metabolites.

G A Prepare Standard Solutions (this compound & 3-Chloroaniline) B Prepare Spiked Matrix Samples A->B C Install HPLC Column 1 (e.g., C18) B->C Start Analysis D Equilibrate System C->D E Inject Samples & Standards D->E F Acquire Chromatographic Data E->F G Evaluate Column 1 Performance: - Retention Time - Resolution - Peak Shape - Sensitivity F->G H Repeat Analysis with Different Columns (e.g., C8, Phenyl-Hexyl) G->H I Compare Performance Metrics H->I J Select Optimal Column I->J

Caption: Experimental workflow for HPLC column performance comparison.

Detailed Experimental Protocols

Below are detailed methodologies from studies that successfully separated this compound and its metabolite.

Method 1: Using Phenomenex Sphereclone ODS-2 Column[1][2]
  • HPLC System: A system equipped with a UV detector.

  • Column: Phenomenex Sphereclone ODS-2 (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: An isocratic mobile phase of 60% methanol in water.[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Detection: UV detection at 210 nm.[1][2]

  • Injection Volume: 20 µL.[6]

  • Run Time: 15 minutes.[1][2]

  • Internal Standard: Propham (IPC) can be used as an internal standard.[1][2]

Under these conditions, a good separation of this compound, Propham, and 3-chloroaniline was achieved with retention times of approximately 12, 6, and 4 minutes, respectively.[6]

Method 2: Using CORTECS UPLC C18 Column[3]
  • UHPLC System: A Waters Acquity UPLC system with a PDA detector.[3]

  • Column: CORTECS UPLC C18 (100 mm x 2.1 mm, 1.6 µm).[3]

  • Column Temperature: 30 °C.[3]

  • Mobile Phase: A gradient elution was used with:

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile.[3]

    • Gradient Program:

      • 0-3 min: 10% B (isocratic)

      • 3-4 min: 10-50% B

      • 4-10 min: 50-65% B

      • 10-11 min: 65-70% B

      • 11-19 min: 70-75% B

      • Followed by a return to initial conditions.[3]

  • Flow Rate: 0.350 mL/min.[3]

  • Injection Volume: 5 µL.[3]

This UHPLC method offers a high-throughput analysis for the quantification of this compound.[3]

Conclusion

The choice of HPLC column for the separation of this compound and its metabolites depends on the specific requirements of the analysis, such as desired run time and the complexity of the sample matrix. Conventional C18 columns, like the Phenomenex Sphereclone ODS-2, provide robust and reliable separation with good resolution. For high-throughput applications, UHPLC columns with solid-core particles, such as the CORTECS UPLC C18, offer significantly faster analysis times without compromising efficiency. Researchers should validate the chosen column and method according to their specific instrumentation and sample types to ensure accurate and reproducible results.

References

A Comparative Guide to the Validation of a GC-NPD Method for Chlorpropham Analysis in Potato Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) method for the quantification of Chlorpropham in potato products against other common analytical techniques. Experimental data and protocols are presented to offer researchers and scientists a comprehensive overview for selecting the most suitable method for their analytical needs.

Introduction to this compound and Analytical Challenges

This compound (Isopropyl N-(3-chlorophenyl) carbamate or CIPC) is a widely used plant growth regulator to inhibit sprouting in stored potatoes.[1] Due to potential health concerns, regulatory bodies have set maximum residue limits (MRLs) for this compound in potatoes, necessitating sensitive and reliable analytical methods for its monitoring.[2] Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is a selective and sensitive technique for the analysis of nitrogen-containing pesticides like this compound.

GC-NPD Method: Experimental Protocol and Validation

A robust GC-NPD method involves several key steps from sample preparation to final detection. The following protocol is a synthesis of established procedures for this compound analysis in potato matrices.

Experimental Protocol: GC-NPD for this compound in Potatoes

  • Sample Preparation:

    • A representative potato sample (at least 1.2 kg, consisting of a minimum of 12 tubers) is obtained.[2]

    • The tubers are washed to remove soil and debris.

    • The sample is homogenized into fine pieces using a food processor.

  • Extraction:

    • A subsample (e.g., 10-50 g) of the homogenized potato is weighed.

    • The sample is extracted using a methanol-water solution, followed by partitioning with methylene chloride.

    • The mixture is sonicated and the methylene chloride layer containing this compound is collected.[3]

  • Clean-up and Concentration:

    • The collected organic extract is passed through anhydrous sodium sulfate to remove any residual water.

    • The solvent is evaporated under a stream of nitrogen and exchanged with n-hexane.

    • The final volume is adjusted to a specific amount (e.g., 5 mL) for GC analysis.

  • GC-NPD Analysis:

    • Injector: Splitless mode, temperature set at 250 °C.[4]

    • Column: A capillary column suitable for pesticide analysis, such as a 30 m Elite-5MS (0.25 mm i.d., 0.25 µm film thickness).[4]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]

    • Oven Temperature Program: An initial temperature of 60-130°C, followed by a ramp-up to 200-250°C.[5][6]

    • Detector: NPD, temperature set at 280-325 °C.[4][6]

    • Quantification: Based on the peak area of this compound in the sample compared to a calibration curve generated from standards of known concentrations.

Below is a workflow diagram illustrating the GC-NPD analytical process.

GC_NPD_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sampling 1. Obtain Representative Potato Sample Homogenization 2. Wash and Homogenize Sampling->Homogenization Weighing 3. Weigh Subsample Homogenization->Weighing Extraction 4. Solvent Extraction (Methanol/Water & Methylene Chloride) Weighing->Extraction Cleanup 5. Dry with Na2SO4 Extraction->Cleanup Concentration 6. Evaporate & Reconstitute in n-Hexane Cleanup->Concentration Injection 7. Inject into GC-NPD Concentration->Injection Detection 8. Separation & Detection Injection->Detection Quantification 9. Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis in potato products using GC-NPD.

Validation Data for GC-NPD Method

The performance of a GC-NPD method for pesticide analysis is characterized by several key validation parameters.

ParameterPerformanceReference
Linearity (R²)> 0.999[5]
Limit of Detection (LOD)0.1 - 10.4 µg/kg[3]
Limit of Quantification (LOQ)0.45 mg/kg (in whole potato)
Recovery68.5% - 112.1%[3]
Precision (RSD)1.8% - 6.2%[3]

Comparison with Alternative Analytical Methods

While GC-NPD is a powerful tool, other methods are also employed for this compound analysis. This section compares the GC-NPD method with common alternatives.

Alternative Methodologies

  • Gas Chromatography-Flame Ionization Detector (GC-FID): A less selective detector than NPD, but can be used for quantification. It is often simpler to operate.

  • High-Performance Liquid Chromatography with UV Detector (HPLC-UV): Suitable for thermolabile compounds like carbamates. It offers a different separation mechanism compared to GC.[7][8]

  • Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA): A faster and more sensitive version of HPLC-UV, providing rapid analysis times.[9]

  • Gas/Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS): Provides the highest level of selectivity and confirmation of the analyte's identity based on its mass spectrum. GC-MS is often used to confirm positive results from GC-NPD.[3]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of the GC-NPD method and its alternatives for the analysis of this compound in potato products.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Key Advantages
GC-NPD 0.1 - 10.4 µg/kg[3]450 µg/kg68.5 - 112.1[3]1.8 - 6.2[3]High selectivity for N-containing compounds, robust.
GC-FID Not specified, but generally higher than NPDNot specified>95% (spiked samples)<10% (spiked samples)Simple, reliable, good for high concentrations.
HPLC-UV ~10 µg/mL (in solution)[8]~40 µg/mL (in solution)[8]13% higher than GC[8]≤ 0.03%[8]Good for thermolabile compounds, no derivatization needed.
µQuEChERS-UHPLC-PDA 0.14 µg/kg[9]0.43 µg/kg[9]94.5 - 125[9]< 16.3[9]Very low detection limits, high throughput, less solvent usage.
HPLC-PO-CL 3.5 µg/kg[10]Not specified97.5 - 103.2[10]Not specifiedHigh sensitivity without preconcentration.
GC-MS Not specified (used for confirmation)Not specifiedNot specifiedNot specifiedConfirmatory, high specificity.

Conclusion

The GC-NPD method offers a robust and selective approach for the routine analysis of this compound in potato products, with good recovery and precision.[3] However, for higher sensitivity and lower detection limits, methods like µQuEChERS-UHPLC-PDA present a significant advantage, achieving LOQs well below the typical MRLs set by regulatory agencies.[9] HPLC-based methods are particularly useful as they do not require the high temperatures of a GC inlet, which can sometimes degrade thermally sensitive analytes like this compound.[10] For unequivocal identification and confirmation of results, GC-MS is the preferred technique.[3] The choice of method ultimately depends on the specific requirements of the analysis, including required sensitivity, sample throughput, and the need for confirmatory data.

References

A Comparative Analysis of the Environmental Impact of Chlorpropham and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the herbicide and potato sprout suppressant Chlorpropham against several of its alternatives. The following sections detail quantitative data on soil persistence and aquatic toxicity, outline the experimental protocols used to generate this data, and visualize key biological and experimental processes.

Comparative Environmental Impact Data

The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data has been compiled from various scientific sources and regulatory documents.

Table 1: Soil Persistence of this compound and Alternatives

HerbicideSoil Half-life (DT50)Persistence ClassificationKey Degradation Pathway
This compound 30 - 65 days[1]Moderately PersistentMicrobial degradation[1]
Propanil 0.1 - 2.3 days[2],[3]Non-persistentMicrobial degradation[2][3]
1,4-Dimethylnaphthalene Rapid degradation expectedNon-persistentPhotochemical reactions and microbial activity[4]
Pelargonic Acid < 1 day (typically 1.22 - 1.3 days)[5][6]Non-persistentMicrobial degradation[6]
Clove Oil (Eugenol) 21.5 hours[7]Non-persistentRapid breakdown in the environment[8]

Table 2: Aquatic Toxicity of this compound and Alternatives

HerbicideFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50/LC50)Algae (72-hr EC50)
This compound Moderately toxic (specific values not readily available in initial searches)Moderately toxic (specific values not readily available in initial searches)Information not readily available
Propanil 2.3 - 6 mg/L (Rainbow Trout, Bluegill Sunfish, Channel Catfish)[9]0.14 mg/L (Daphnia magna)[9], 5.01 mg/L (Daphnia magna)[10]Growth inhibition between 0.1-1 mg/L[11]
1,4-Dimethylnaphthalene 0.67 mg/L (Rainbow Trout)[12][13]0.54 mg/L (Daphnia magna)[12], 0.56 mg/L (Daphnia magna)[13]Information not readily available
Pelargonic Acid 81.2 mg/L (Zebrafish)[14], 104 mg/L (Fathead Minnow)[1]96 mg/L (Daphnia magna)[1][15][16]60 mg/L (Pseudokirchneriella subcapitata)[1][16]
Clove Oil (Eugenol) 67.6 mg/L (Coho Salmon, 24-hr)[17]Information not readily availableInformation not readily available

Experimental Protocols

The data presented in the tables above are typically generated following standardized international guidelines to ensure comparability and reliability. The most commonly referenced protocols are those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Persistence Testing (e.g., OECD 307: Aerobic and Anaerobic Transformation in Soil)

This guideline is designed to determine the rate and route of degradation of a chemical in soil under aerobic or anaerobic conditions.

  • Soil Selection: A minimum of three different soil types are used, representing a range of organic carbon content, pH, and texture.

  • Test Substance Application: The test substance, usually radio-labelled for easier tracking, is applied to the soil samples at a concentration relevant to its intended use.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, conditions are established by flooding the soil and purging with an inert gas like nitrogen.

  • Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its degradation products. This is often done using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (for radiolabelled substances).

  • Data Analysis: The rate of degradation is determined, and the half-life (DT50) of the substance in the soil is calculated. The degradation pathway is also elucidated by identifying the major transformation products.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (OECD 203):

  • Test Species: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 (lethal concentration that kills 50% of the test fish) is calculated at the end of the 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (OECD 202):

  • Test Species: A standardized crustacean species, typically Daphnia magna, is used.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (effective concentration that immobilizes 50% of the daphnids) is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):

  • Test Species: A standardized freshwater alga species, such as Pseudokirchneriella subcapitata, is used.

  • Exposure: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under controlled light and temperature conditions.

  • Observation: Algal growth is measured over the 72-hour period, typically by cell counts or spectrophotometry.

  • Data Analysis: The EC50 (effective concentration that causes a 50% reduction in algal growth or growth rate) is calculated.

Visualizations

The following diagrams illustrate key experimental workflows and postulated signaling pathways affected by these herbicides in non-target organisms.

Experimental_Workflow_Aquatic_Toxicity cluster_setup Test Setup cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis A Stock Solution of Herbicide B Dilution Series (Multiple Concentrations) A->B D Introduction of Test Organisms (Fish, Daphnia, or Algae) B->D C Control Group (No Herbicide) C->D E Incubation under Controlled Conditions (e.g., 96h for fish) D->E F Observation of Mortality/Immobilization/ Growth Inhibition E->F G Calculation of LC50 / EC50 F->G

Figure 1. Generalized experimental workflow for determining aquatic toxicity.

Chlorpropham_Signaling_Pathway This compound This compound Microtubules Microtubule Assembly This compound->Microtubules Disrupts Mitosis Cell Division (Mitosis) Microtubules->Mitosis Essential for CellGrowth Inhibition of Cell Growth and Development Mitosis->CellGrowth Leads to (when inhibited)

Figure 2. Postulated pathway of this compound's impact on cell division in non-target organisms.

Propanil_Signaling_Pathway Propanil Propanil CalciumIncrease PHA-induced Intracellular Ca2+ Rise Propanil->CalciumIncrease Inhibits CalciumChannels Intracellular Calcium Channels CalciumChannels->CalciumIncrease Mediates CytokineModulation Modulation of IL-10 & IFN-gamma Transcription CalciumIncrease->CytokineModulation Triggers ImmuneResponse Altered Immune Response CytokineModulation->ImmuneResponse Leads to

Figure 3. Propanil's interference with calcium signaling and immune response.

Contact_Herbicide_Mechanism Herbicide Pelargonic Acid / Clove Oil (Eugenol) CellMembrane Cell Membrane Herbicide->CellMembrane Disrupts MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity Leads to CellLeakage Cellular Leakage MembraneIntegrity->CellLeakage Causes Desiccation Tissue Desiccation and Necrosis CellLeakage->Desiccation Results in

Figure 4. General mechanism of action for contact herbicides like Pelargonic Acid and Clove Oil.

References

Chlorpropham Degradation: A Comparative Analysis Under Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental fate of the herbicide Chlorpropham. This document provides a comparative overview of its degradation under aerobic and anaerobic environments, supported by experimental data and detailed protocols.

This compound (isopropyl N-(3-chlorophenyl) carbamate), a widely used herbicide and potato sprout suppressant, is subject to microbial degradation in the environment. The efficiency and byproducts of this degradation are significantly influenced by the presence or absence of oxygen. Understanding these differences is crucial for assessing its environmental impact and developing effective remediation strategies. This guide synthesizes available research to compare this compound degradation under aerobic and anaerobic conditions.

Comparative Degradation Data

The following table summarizes the key differences in this compound degradation based on the available scientific literature. It is important to note that direct comparative studies under identical conditions are limited, and some data is extrapolated from studies on similar chlorinated compounds.

ParameterAerobic ConditionsAnaerobic Conditions
Primary Degradation Pathway Hydrolysis and oxidationReductive dechlorination
Key Initial Metabolite 3-Chloroaniline (3-CA)Hypothetically, Isopropyl N-phenyl carbamate (via dechlorination)
Subsequent Metabolites Further degradation of 3-CA to smaller organic molecules and eventual mineralization to CO2 and H2O. A potential metabolite, isopropyl N-(3-chloro-4-methoxyphenyl)carbamate, has also been identified in potatoes.Further degradation of the initial metabolite. The exact pathway for this compound is not well-documented but may involve hydrolysis and fermentation.
Degradation Rate Generally considered faster. Partial degradation of 15% to 30% has been observed after 100 days in soil.Generally slower for chlorinated aromatic compounds. Specific rate for this compound is not readily available.
Predominant Microorganisms Bacteria such as Bacillus licheniformis have been shown to degrade this compound.[1] Microbial consortia are also effective.[2][3]Anaerobic microbial consortia, potentially involving dehalogenating bacteria.
Final Products Carbon dioxide, water, chloride ions (complete mineralization)Methane, carbon dioxide, chloride ions (under methanogenic conditions)

Experimental Protocols

Detailed methodologies are essential for reproducible research in pesticide degradation. Below are generalized protocols for studying this compound degradation in soil microcosms under both aerobic and anaerobic conditions.

Aerobic Soil Microcosm Setup

This protocol is designed to assess the degradation of this compound in soil in the presence of oxygen.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a site with no recent history of pesticide application.

    • Sieve the soil through a 2 mm mesh to remove large debris and homogenize.

    • Adjust the soil moisture to 50-60% of its water-holding capacity.

  • Microcosm Assembly:

    • Place a known amount of the prepared soil (e.g., 100g) into sterile glass flasks or jars.

    • Spike the soil with a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. Ensure the solvent evaporates completely before sealing.

    • Cover the flasks with a gas-permeable membrane (e.g., cotton plug or foam stopper) to allow air exchange while preventing contamination.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 90 days).

    • Maintain soil moisture by periodically adding sterile deionized water.

  • Sampling and Analysis:

    • At regular intervals, sacrifice replicate microcosms for analysis.

    • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., methanol-water followed by partitioning with methylene chloride).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Flame Ionization Detector (GC-FID).[4][5] For higher sensitivity and confirmation, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) can be used.[6]

Anaerobic Soil Microcosm Setup

This protocol is adapted to study this compound degradation in the absence of oxygen.

  • Soil Collection and Preparation:

    • Follow the same procedure as for the aerobic setup.

  • Microcosm Assembly:

    • Place the soil into anaerobic jars or serum bottles.

    • Spike the soil with this compound solution as described for the aerobic setup.

    • Add a suitable amount of sterile deionized water to create a soil slurry, which helps to establish anaerobic conditions.

    • Seal the containers with airtight septa.

  • Establishing Anaerobic Conditions:

    • Purge the headspace of the containers with an inert gas (e.g., nitrogen or a mixture of N2 and CO2) for a sufficient time to remove all oxygen.

    • The addition of a reducing agent (e.g., sodium sulfide) and a redox indicator (e.g., resazurin) can help to establish and monitor anaerobic conditions.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At specified time points, collect soil samples using a syringe through the septum.

    • Extract and analyze the samples for this compound and its metabolites using the same analytical techniques as for the aerobic study.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways and a general experimental workflow.

Aerobic_Degradation_Pathway This compound This compound Metabolite1 3-Chloroaniline (3-CA) This compound->Metabolite1 Hydrolysis Metabolite2 Further Degradation Products Metabolite1->Metabolite2 Oxidation Mineralization CO2 + H2O + Cl- Metabolite2->Mineralization

Caption: Aerobic degradation pathway of this compound.

Anaerobic_Degradation_Pathway This compound This compound Metabolite1 Isopropyl N-phenyl carbamate (Hypothetical) This compound->Metabolite1 Reductive Dechlorination Metabolite2 Further Degradation Products Metabolite1->Metabolite2 Hydrolysis & Fermentation Mineralization CH4 + CO2 + Cl- Metabolite2->Mineralization

Caption: Hypothesized anaerobic degradation pathway of this compound.

Experimental_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Spiking Spiking with this compound Moisture_Adjustment->Spiking Aerobic_Setup Aerobic Setup (Gas-permeable cover) Spiking->Aerobic_Setup Anaerobic_Setup Anaerobic Setup (Airtight seal, N2 purge) Spiking->Anaerobic_Setup Incubation Incubation in Dark (Constant Temperature) Aerobic_Setup->Incubation Anaerobic_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / GC / LC-MS/MS Analysis Extraction->Analysis

Caption: General experimental workflow for studying this compound degradation.

References

Safety Operating Guide

Proper Disposal of Chlorpropham: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Chlorpropham (CIPC), a carbamate pesticide, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. Adherence to safety protocols minimizes risks of exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

  • Ventilation: Handle this compound and its waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the chemical and its waste.[1]

  • Container Management: Keep waste containers tightly closed when not in use.[2]

Waste Collection and Storage

Proper collection and storage of this compound waste are regulated to ensure safety and compliance. All waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including residual product, solutions, spill cleanup debris, and contaminated labware (e.g., weighing papers, gloves).

  • Collect this waste in a designated, chemically compatible container clearly labeled as "Hazardous Waste" and including the full chemical name, "this compound".[1]

  • Do not mix this compound waste with other incompatible waste streams.[1]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2]

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Adhere to the storage limits mandated by regulatory bodies.

Quantitative Disposal and Storage Limits

The following table summarizes key quantitative limits for the storage and disposal of laboratory chemical waste. Always consult your local and institutional regulations, as these may vary.

ParameterGuideline / LimitCitation(s)
Hazardous Waste Storage in SAA Maximum of 55 gallons[3]
Acutely Toxic Waste (P-list) Storage in SAA Maximum of 1 quart (liquid) or 1 kilogram (solid)[3]
Maximum Storage Time in SAA Up to 12 months, provided accumulation limits are not exceeded.[3]
Sewer Disposal: pH Range Neutralize aqueous solutions to a pH between 5.5 and 9.5 before drain disposal.[4]
Sewer Disposal: Quantity Limit Generally limited to a few hundred grams or milliliters per day; consult institutional policy.[5]
Sewer Disposal: Water Flush Ratio Flush with at least a 100-fold excess of water.[5]
"Empty" Container Residue Limit No more than 3% by weight of the container's total capacity can remain.[6]

Step-by-Step Disposal Procedures

The appropriate disposal route depends on the nature and quantity of the this compound waste. The following workflow outlines the decision-making process.

G cluster_start Waste Generation cluster_collection Collection & Assessment cluster_routes Disposal Routes cluster_actions Final Actions start This compound Waste Generated (Solid, Liquid, Contaminated Items) collect Collect in Labeled Hazardous Waste Container start->collect assess Assess Waste Type collect->assess spill Spill / Solid Waste assess->spill Solid liquid Bulk Liquid / Solutions assess->liquid Liquid container Empty Container assess->container Container ehs_pickup Arrange EHS Pickup spill->ehs_pickup liquid->ehs_pickup No Degradation degrade Lab-Scale Chemical Degradation (Hydrolysis) liquid->degrade rinse Triple Rinse Container container->rinse sewer Neutralize & Sewer (If Permitted) degrade->sewer landfill Recycle or Landfill Punctured Container rinse->landfill

Disposal workflow for this compound waste.

Procedure 1: Solid Waste and Spill Cleanup

  • Sweep up solid this compound or absorb spills with an inert material (e.g., vermiculite, dry sand).[1]

  • Carefully place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.[1]

  • Do not attempt to dispose of solid waste directly. Seal the container and arrange for pickup by your institution's EHS department.[2]

Procedure 2: Bulk Liquid Waste

  • Option A: EHS Disposal (Preferred Method): Transfer liquid waste containing this compound into the designated hazardous waste container. Ensure the container is properly sealed and stored in the SAA until pickup by EHS. This is the simplest and most recommended method.

  • Option B: Laboratory Chemical Degradation: For small quantities, chemical degradation via alkaline hydrolysis can be an effective pretreatment step. This should only be performed by trained personnel who understand the chemistry and hazards involved.

Procedure 3: Empty Container Disposal

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices, leaving no more than 3% residue by weight.[6]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: The rinsate from this process is considered hazardous waste. Collect all rinsate and add it to your liquid hazardous waste container for EHS pickup.[6]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original label. The container can then be recycled or punctured and disposed of in regular trash, per institutional guidelines.[6]

Experimental Protocol: Lab-Scale Alkaline Hydrolysis

Carbamate pesticides like this compound are susceptible to alkaline hydrolysis, which breaks them down into less toxic compounds.[7][8] This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To hydrolyze this compound in a small volume of liquid waste to its corresponding aniline derivative, rendering it more amenable to further treatment or disposal.

Materials:

  • This compound-contaminated aqueous/solvent solution.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Stir plate and stir bar.

  • pH meter or pH indicator strips.

  • Appropriate glass beaker or flask.

  • Hydrochloric acid (HCl) for neutralization.

Methodology:

  • Place the beaker or flask containing the this compound waste solution on a stir plate and begin gentle agitation.

  • Slowly add a concentrated solution of NaOH or KOH to the waste to raise the pH. The goal is to achieve and maintain a pH of ≥12.[4][7]

  • Allow the reaction to proceed with stirring at room temperature. The time required for complete hydrolysis will vary based on concentration and temperature, but several hours is a reasonable starting point. For faster degradation, the solution can be gently heated.

  • After the reaction period, verify degradation if analytical capabilities (e.g., HPLC) are available.

  • Neutralization: Before final disposal, the resulting alkaline solution must be neutralized. Slowly add dilute HCl while stirring and monitoring the pH.

  • Adjust the pH until it is within the permissible range for sewer disposal as defined by your institution (typically between 5.5 and 9.5).[4]

  • Final Disposal: If your institutional policy allows, the neutralized, non-hazardous solution may be flushed down the sanitary sewer with a large volume of water (at least 100 parts water to 1 part solution).[5] If this is not permitted, the neutralized solution should be collected as hazardous waste.

References

Essential Safety and Logistics for Handling Chlorpropham

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Chlorpropham, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) for this compound

Proper PPE is the primary control measure to prevent exposure when handling this compound. Personnel must be trained in the correct donning and doffing of all required equipment.[1] Below is a summary of the recommended PPE.

Protection TypeSpecific RequirementsRationale
Hand Protection Wear two pairs of chemical-resistant, powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves immediately if torn, punctured, or contaminated.[1][2]Prevents dermal absorption. Double-gloving provides an extra layer of protection against contamination during handling and disposal.[1]
Body Protection Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.[1] Chemical-resistant coveralls over a long-sleeved shirt and pants are also recommended.[2]Protects skin from contact and prevents contamination of personal clothing.[1]
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]Protects against splashes, dust, and aerosols.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter.[4] A particulate filter respirator adapted to the airborne concentration of the substance is also an option.[5]Prevents inhalation of harmful dust or vapors.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

  • If Inhaled: Move the person to fresh air and allow them to rest.[6] If the person is not breathing, give artificial respiration. Call a poison control center or doctor for treatment advice.[7]

  • Following Skin Contact: Remove contaminated clothing immediately.[6][7] Rinse the skin with plenty of water for 15-20 minutes, and then wash with soap and water.[2][6][7]

  • Following Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do, and continue rinsing.[2][6] Seek medical attention.[6]

  • Following Ingestion: Give one or two glasses of water to drink.[6] Call a poison control center or doctor immediately for treatment advice.[2][7] Do not induce vomiting unless told to do so by a poison control center or doctor.[7]

  • In Case of Fire: Evacuate the area and notify the fire department, providing them with the safety data sheet.[8] Build dikes to contain any contaminated water runoff.[8]

Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

ChlorprophamHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal A Obtain and Read Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh and Prepare This compound in a Ventilated Area B->C D Conduct Experiment C->D E Clean Equipment and Work Surfaces D->E F Collect All Waste E->F G Segregate and Label Waste Container F->G H Dispose of Waste via Approved Facility G->H I Doff and Dispose of PPE Correctly H->I

Safe Handling and Disposal Workflow for this compound.

Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[3][6]

  • Keep the container tightly closed when not in use and store it locked up.[3][7][9]

  • Store away from food and animal feed.[7]

Handling:

  • Always handle this compound in a well-ventilated area.[5][6]

  • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5][6]

  • Do not eat, drink, or smoke in work areas.[7]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[5][6]

Disposal Plan

  • Unused Product: The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[4] If this is not possible, any unused portion of the material should be recycled for its approved use or returned to the manufacturer or supplier.[4]

  • Waste Material: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] Incineration at high temperatures with effluent gas scrubbing is a recommended method.[4]

  • Spills: In case of a spill, collect the spillage.[5][6] Sweep the spilled substance into covered containers.[5] For water spills with a concentration of 10 ppm or greater, apply activated carbon at ten times the spilled amount and remove the trapped material with suction hoses.[4]

  • Contaminated Clothing: Remove contaminated clothing and discard or wash it before reuse.[7]

  • Environmental Precautions: Do not allow this compound to enter sewers or surface/ground water.[9] Inform respective authorities in case of seepage into a water course or sewage system.[9]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.